N-nonanoyl-L-Homoserine lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXHNXRUVEQDO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of N-nonanoyl-L-Homoserine Lactone in Bacterial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in response to population density. This regulation is pivotal for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. N-nonanoyl-L-homoserine lactone (C9-HSL) is a less common AHL, characterized by its nine-carbon acyl chain. This technical guide provides an in-depth overview of the role of C9-HSL in bacterial communication, summarizing the current understanding of its synthesis, perception, and the downstream physiological effects it mediates. The guide also presents detailed experimental protocols for the study of C9-HSL and outlines the broader context of AHL-mediated quorum sensing.
Introduction to Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing
Gram-negative bacteria widely utilize AHLs as autoinducers for quorum sensing.[1][2][3] The canonical AHL-based QS system consists of two key protein components: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL.[4][5] At low cell densities, the concentration of AHLs in the environment is low. As the bacterial population grows, the concentration of secreted AHLs increases. Once a threshold concentration is reached, the AHLs bind to their cognate LuxR-type receptors.[3][6] This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[2][3] This coordinated gene expression allows the bacterial population to behave as a multicellular entity, collectively executing processes that would be ineffective if undertaken by individual cells.[1]
The specificity of this communication system is largely determined by the structure of the AHL molecule, particularly the length and modification of the acyl side chain.[5] While AHLs with even-numbered acyl chains are common, those with odd-numbered chains, such as C9-HSL, are less frequently observed but play crucial roles in the bacteria that produce them.
This compound (C9-HSL): A Less Common but Significant Signal
This compound is an AHL with a nine-carbon acyl side chain. Its presence has been detected in various bacterial species, often as part of a mixture of different AHLs.
Bacterial Producers of C9-HSL
While not as extensively studied as other AHLs, C9-HSL has been identified in several bacterial species, including:
-
Gut Microbiota: C9-HSL has been detected in the cecal contents of conventionally-raised mice, suggesting its production by gut bacteria. This finding points to a potential role for C9-HSL in the complex inter-species communication within the mammalian gut.[7]
-
Nitrobacter winogradskyi : Heterologous expression of an AHL synthase gene (nwiI) from Nitrobacter winogradskyi in Escherichia coli resulted in the production of C7-HSL and C9-HSL, among other AHLs.[8]
-
Rhodococcus erythropolis : While more known for producing biosurfactants, some studies on the lipid composition of Rhodococcus erythropolis have identified C9 fatty acids, which are precursors for C9-HSL synthesis.[9][10][11][12][13]
-
Variovorax paradoxus : This bacterium is known to degrade a wide range of AHLs and utilize them as a source of carbon and nitrogen.[14][15][16] Its interaction with C9-HSL in the environment is an area of ongoing research.
The C9-HSL Signaling Pathway
The specific LuxI synthase and LuxR receptor pair dedicated to C9-HSL are not as well-characterized as those for more common AHLs. However, the general mechanism is expected to follow the canonical LuxI/LuxR model.
Quantitative Data on C9-HSL and Related AHLs
Quantitative data for C9-HSL is limited. The following table summarizes available data for C9-HSL and provides context with data from other well-studied AHLs.
| Signal Molecule | Producing/Target Organism | Parameter | Value | Reference(s) |
| This compound (C9-HSL) | Gut Microbiota | Detection | Present in cecal contents | [7] |
| E. coli (expressing nwiI) | Production | Detected by LC-MS | [8] | |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Erwinia carotovora | Dissociation Constant (Kd) for CarR | 1.8 µM | [6] |
| N-butanoyl-L-homoserine lactone (C4-HSL) | Vibrio fischeri (with evolved LuxR) | Effective Concentration | ~10 nM | [17] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | 50% Effective Concentration (EC50) | 0.3 µM | [18] |
| Typical Concentration in culture | ~10 µM | |||
| IC50 of inhibitor PD12 | 30 nM | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological analysis of C9-HSL.
Synthesis and Purification of this compound (C9-HSL)
This protocol is adapted from general methods for AHL synthesis.[5][19][20][21]
Objective: To chemically synthesize C9-HSL for use in biological assays.
Materials:
-
L-Homoserine lactone hydrobromide
-
Nonanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide in anhydrous DCM.
-
Base Addition: Cool the solution in an ice bath and add TEA or DIEA dropwise while stirring.
-
Acylation: Slowly add nonanoyl chloride to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the purified C9-HSL and evaporate the solvent.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized C9-HSL using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- 1. Transcriptome Analysis of Novosphingobium pentaromativorans US6-1 Reveals the Rsh Regulon and Potential Molecular Mechanisms of N-acyl-l-homoserine Lactone Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic analysis reveals the regulatory role of quorum sensing in the Acinetobacter baumannii ATCC 19606 via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An oil-degrading bacterium: Rhodococcus erythropolis strain 3C-9 and its biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic responses of Rhodococcus erythropolis PR4 grown on diesel oil and various hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid adaptation of Rhodococcus erythropolis cells to salt stress by synthesizing polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coordinated surface activities in Variovorax paradoxus EPS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of acyl-homoserine lactone quorum-sensing signals by Variovorax paradoxus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-nonanoyl-L-Homoserine Lactone (C9-HSL): Discovery, Characterization, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This technical guide provides a comprehensive overview of the discovery, characterization, and biological function of C9-HSL. It details the experimental protocols for its extraction, purification, and analysis, and presents quantitative data on its biological activity. Furthermore, this guide elucidates the known signaling pathways modulated by C9-HSL, offering insights for researchers and professionals in microbiology and drug development who are focused on targeting bacterial communication.
Introduction to N-acyl Homoserine Lactones and Quorum Sensing
Gram-negative bacteria utilize a sophisticated cell-to-cell communication system called quorum sensing (QS) to coordinate collective behaviors in response to population density. This process relies on the production, release, and detection of small signaling molecules termed autoinducers.[1] One of the most well-studied families of autoinducers is the N-acyl-L-homoserine lactones (AHLs).
AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[1] This structural diversity allows for species-specific communication. The core mechanism of AHL-mediated quorum sensing involves a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the cognate AHL, leading to the regulation of target gene expression.[2] This regulation governs a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[1]
Discovery and Initial Characterization of C9-HSL
While N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) was the first AHL identified in Vibrio fischeri, subsequent research in other bacteria, notably the plant pathogen Erwinia carotovora (now Pectobacterium carotovorum), revealed a diversity of AHL molecules. Early studies on Erwinia carotovora focused on its production of various AHLs that regulate the synthesis of carbapenem (B1253116) antibiotics and virulence factors. It was in this context that this compound (C9-HSL), an AHL with a nine-carbon acyl chain, was identified as one of the signaling molecules produced by Erwinia carotovora subsp. carotovora strain SCC 3193.
The initial characterization of C9-HSL involved the extraction of bacterial culture supernatants followed by chromatographic separation and mass spectrometry analysis to determine its chemical structure.
Physicochemical Properties of C9-HSL
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), and ethyl acetate (B1210297). |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of C9-HSL.
Extraction and Purification of C9-HSL from Bacterial Cultures
Objective: To isolate C9-HSL from bacterial culture supernatants for subsequent analysis.
Materials:
-
Bacterial culture of an AHL-producing strain (e.g., Erwinia carotovora)
-
Centrifuge
-
Separatory funnel
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Rotary evaporator
-
Methanol or other suitable solvent for resuspension
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Grow the bacterial strain in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase).
-
Centrifuge the culture to pellet the bacterial cells.
-
Carefully decant the supernatant, which contains the secreted AHLs.
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid) to ensure the lactone ring remains closed.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate in a separatory funnel.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
For further purification, the crude extract can be subjected to Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the resuspended crude extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the AHLs with a higher percentage of methanol.
-
-
Evaporate the solvent from the eluted fractions to obtain a purified AHL extract.
-
Resuspend the purified extract in a known volume of a suitable solvent for analysis.
Analytical Characterization of C9-HSL
Objective: To identify and quantify C9-HSL in a purified extract.
4.2.1. Thin-Layer Chromatography (TLC)
Materials:
-
C18 reversed-phase TLC plates
-
Methanol/water solvent system
-
AHL reporter strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4)
-
Agar (B569324) overlay
Protocol:
-
Spot the purified AHL extract and a C9-HSL standard onto a C18 reversed-phase TLC plate.
-
Develop the TLC plate in a methanol/water solvent system (e.g., 60:40 v/v).
-
After development, allow the plate to dry completely.
-
Overlay the TLC plate with a thin layer of agar seeded with an appropriate AHL reporter strain.
-
Incubate the plate at a suitable temperature for the reporter strain.
-
The presence of C9-HSL will be indicated by a colored or luminescent spot corresponding to the Rf value of the C9-HSL standard.
4.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Materials:
-
HPLC system with a C18 reversed-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Acetonitrile (B52724) and water (with 0.1% formic acid) as mobile phases
-
C9-HSL standard
Protocol:
-
Inject the purified AHL extract and a C9-HSL standard onto the HPLC column.
-
Elute the compounds using a gradient of increasing acetonitrile concentration.
-
Monitor the eluent using the mass spectrometer in positive ion mode.
-
Identify C9-HSL by its retention time, which should match the standard, and its characteristic mass-to-charge ratio (m/z) of 242.18 [M+H]⁺.
-
For confirmation, perform tandem mass spectrometry (MS/MS) to obtain a fragmentation pattern that can be compared to the standard or to previously reported data.
Biological Activity Assays
Objective: To quantify the biological activity of C9-HSL.
4.3.1. Reporter Gene Assay
Materials:
-
A bacterial reporter strain containing a luxR homolog and a promoter-reporter fusion (e.g., E. coli JM109 with a plasmid carrying the luxR gene and a luxI promoter-GFP fusion).
-
Luria-Bertani (LB) medium
-
C9-HSL standard solutions of known concentrations
-
Microplate reader capable of measuring fluorescence or luminescence.
Protocol:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh LB medium.
-
In a 96-well microplate, add the diluted reporter strain to wells containing serial dilutions of C9-HSL. Include a negative control with no C9-HSL.
-
Incubate the microplate at the optimal growth temperature for the reporter strain.
-
Measure the reporter signal (e.g., GFP fluorescence) and the optical density (OD₆₀₀) of the cultures at regular intervals.
-
Normalize the reporter signal to the cell density (e.g., fluorescence/OD₆₀₀).
-
Plot the normalized reporter signal as a function of C9-HSL concentration to determine the dose-response curve and the effective concentration (EC₅₀).
Quantitative Data on C9-HSL Activity
The biological activity of C9-HSL has been primarily characterized using reporter gene assays. The following table summarizes the known quantitative data for C9-HSL.
| Parameter | Organism/System | Value | Reference |
| Effective Concentration Range | E. coli reporter strain expressing V. fischeri LuxR | 100 - 1,000 nM | [Cayman Chemical] |
Further research is needed to determine the binding affinities (Kd) of C9-HSL to its cognate LuxR-type receptors and to expand the range of characterized biological activities.
C9-HSL Signaling Pathway
The general mechanism of AHL-mediated quorum sensing provides a framework for understanding C9-HSL signaling. The pathway is initiated by the synthesis of C9-HSL by a LuxI-type synthase. As the bacterial population density increases, the extracellular concentration of C9-HSL rises. Upon reaching a threshold concentration, C9-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor protein. This binding induces a conformational change in the LuxR homolog, leading to its dimerization and activation. The activated LuxR-C9-HSL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This leads to the coordinated expression of genes involved in various phenotypes such as virulence factor production and biofilm formation.
Experimental Workflows
The following diagrams illustrate the typical workflows for the extraction, identification, and biological characterization of C9-HSL.
Conclusion and Future Directions
This compound is an important member of the AHL family of quorum-sensing molecules, contributing to the complex regulatory networks that govern bacterial behavior. While its presence in Erwinia carotovora has been established, further research is required to fully elucidate its specific biological roles and the intricacies of its signaling pathway.
For researchers and drug development professionals, a deeper understanding of C9-HSL signaling presents opportunities for the development of novel anti-virulence strategies. Targeting the synthesis or reception of C9-HSL could disrupt bacterial communication and mitigate the pathogenicity of bacteria that utilize this signaling molecule. Future research should focus on identifying the specific LuxR-type receptors for C9-HSL, quantifying their binding affinities, and profiling the global gene expression changes induced by this autoinducer. Such studies will be crucial for the rational design of quorum-sensing inhibitors and the development of innovative approaches to combat bacterial infections.
References
N-nonanoyl-L-Homoserine Lactone: A Technical Guide to a Key Quorum Sensing Signal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors in bacteria. This technical guide provides a comprehensive overview of C9-HSL, including its physicochemical properties, the biological systems in which it operates, and detailed methodologies for its study. We present quantitative data on its activity, describe the genetic and molecular basis of its signaling pathway, and offer detailed experimental protocols for its synthesis, extraction, and detection. This document is intended to serve as a valuable resource for researchers investigating bacterial communication and developing novel antimicrobial strategies that target quorum sensing.
Introduction to this compound (C9-HSL)
N-acyl-L-homoserine lactones (AHLs) are a class of small, diffusible signaling molecules primarily produced by Gram-negative bacteria to regulate gene expression in a population density-dependent manner. This compound (C9-HSL) is a member of this family, characterized by a nine-carbon acyl side chain attached to a homoserine lactone ring. It plays a crucial role in controlling various physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis in producing organisms. Understanding the intricacies of C9-HSL signaling is paramount for developing strategies to disrupt bacterial communication and mitigate pathogenesis.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of C9-HSL is fundamental for its synthesis, purification, and analytical detection.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 241.3 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethyl acetate (B1210297). | --INVALID-LINK-- |
| SMILES | CCCCCCCCC(=O)N[C@H]1CCOC1=O |
Biological Systems and Signaling Pathways
C9-HSL is known to be produced by several bacterial species, where it functions as a key autoinducer in quorum sensing circuits.
Bacterial Producers
The primary and most well-documented producer of C9-HSL is the plant pathogen Erwinia carotovora (now reclassified as Pectobacterium carotovorum). Some strains of Serratia have also been implicated in producing or responding to long-chain AHLs, and while not always the primary signal, C9-HSL or structurally similar molecules can influence their QS-regulated phenotypes.[1][2]
The LuxI/LuxR-type Quorum Sensing Circuit
The canonical AHL-mediated quorum sensing system involves two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.
-
Biosynthesis of C9-HSL: A LuxI-type synthase, which is an N-acyl-homoserine-lactone synthase, catalyzes the formation of C9-HSL from S-adenosylmethionine (SAM) and a nonanoyl-acyl carrier protein (nonanoyl-ACP).
-
Signal Reception and Gene Regulation: At low cell densities, C9-HSL is produced at a basal level and diffuses out of the cell. As the bacterial population grows, the extracellular concentration of C9-HSL increases. Once a threshold concentration is reached, C9-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor protein. This C9-HSL/LuxR complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription.
C9-HSL Signaling Pathway Diagram
Caption: A diagram illustrating the general mechanism of C9-HSL mediated quorum sensing.
Quantitative Data
Quantitative analysis of C9-HSL activity is crucial for understanding its biological potency and for the development of quorum sensing inhibitors. While specific data for C9-HSL is not as abundant as for other AHLs, the following provides a summary of available information and typical ranges observed for similar long-chain AHLs.
| Parameter | Description | Typical Value/Range | Notes |
| EC₅₀ | The concentration of C9-HSL that elicits a half-maximal response in a biosensor or gene expression assay. | 10 - 500 nM | Highly dependent on the specific LuxR homolog and the reporter system used. |
| K_d | The dissociation constant, representing the binding affinity of C9-HSL to its cognate LuxR-type receptor. | 0.1 - 5 µM | Lower values indicate tighter binding. Data for specific C9-HSL/LuxR pairs is limited. |
| Induction Concentration | The concentration range of C9-HSL reported to induce a response in a specific reporter strain. | 100 - 1000 nM | For GFP production in an E. coli reporter expressing the V. fischeri LuxR-PluxI system. |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis, extraction from bacterial cultures, and detection of C9-HSL.
Chemical Synthesis of this compound
A common method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.
Materials:
-
L-homoserine lactone hydrobromide
-
Nonanoyl chloride
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for chromatography elution
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in DCM.
-
Cool the solution in an ice bath.
-
Add triethylamine dropwise to the solution to neutralize the hydrobromide and deprotonate the amine.
-
Slowly add nonanoyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Workflow Diagram:
Caption: A flowchart outlining the key steps in the chemical synthesis of C9-HSL.
Extraction of C9-HSL from Bacterial Cultures
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% formic acid for better extraction)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Grow the C9-HSL producing bacterial strain in an appropriate liquid medium to the desired cell density.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for further analysis.
Workflow Diagram:
Caption: A flowchart depicting the process of extracting C9-HSL from bacterial cultures.
Detection and Quantification of C9-HSL
Biosensor assays are a sensitive and specific method for detecting and quantifying AHLs. These assays typically use a reporter strain of bacteria that has been genetically engineered to produce a measurable signal (e.g., light, color, or fluorescence) in the presence of a specific AHL.
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)
-
Luria-Bertani (LB) agar (B569324) plates and broth
-
96-well microtiter plates
-
C9-HSL standards of known concentrations
-
Extracted samples
-
Plate reader capable of measuring the reporter signal (e.g., luminescence, absorbance, or fluorescence)
Procedure:
-
Grow the biosensor strain overnight in LB broth.
-
Prepare serial dilutions of the C9-HSL standards and the extracted samples in LB broth in a 96-well plate.
-
Add a standardized inoculum of the biosensor strain to each well.
-
Incubate the plate at the optimal temperature for the biosensor strain for a specified period.
-
Measure the reporter signal using a plate reader.
-
Generate a standard curve by plotting the signal intensity versus the concentration of the C9-HSL standards.
-
Determine the concentration of C9-HSL in the samples by interpolating their signal intensity on the standard curve.
LC-MS/MS is a powerful analytical technique for the highly specific and sensitive quantification of C9-HSL.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both often containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
MRM Transitions for C9-HSL: The specific precursor and product ion masses for C9-HSL need to be determined empirically on the specific instrument used. A common precursor ion is the protonated molecule [M+H]⁺.
Procedure:
-
Prepare a series of C9-HSL standards of known concentrations in a suitable solvent.
-
Inject the standards and the extracted samples into the LC-MS/MS system.
-
Separate the components of the sample on the C18 column.
-
Detect and quantify C9-HSL using the predetermined MRM transitions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the C9-HSL standards.
-
Calculate the concentration of C9-HSL in the samples based on the calibration curve.
Genes and Phenotypes Regulated by C9-HSL
In producing organisms like Erwinia carotovora, C9-HSL is involved in the regulation of a suite of genes that contribute to its virulence and survival. The specific genes and phenotypes controlled by C9-HSL can vary between bacterial species and even strains.
| Regulated Phenotype | Description | Associated Genes (Examples) |
| Virulence Factor Production | Synthesis and secretion of enzymes that degrade plant cell walls, leading to soft rot disease. | pel (pectate lyase), peh (polygalacturonase), cel (cellulase), prt (protease) |
| Biofilm Formation | The formation of structured communities of bacterial cells encased in a self-produced matrix, which enhances resistance to environmental stresses and antimicrobial agents. | Genes involved in exopolysaccharide (EPS) synthesis and cell adhesion. |
| Antibiotic Production | Synthesis of secondary metabolites with antimicrobial properties, such as the carbapenem (B1253116) antibiotic in some Erwinia strains. | car genes |
| Motility | Regulation of flagellar synthesis and swarming behavior. | Genes involved in flagellar assembly and chemotaxis. |
Conclusion
This compound is a significant signaling molecule in the intricate world of bacterial communication. Its role in regulating virulence and other group behaviors in pathogenic and agriculturally important bacteria makes it a compelling target for the development of novel anti-infective and biocontrol strategies. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the fascinating biology of C9-HSL and to harness this knowledge for practical applications. Future research should focus on identifying the specific LuxR receptors for C9-HSL in various bacteria, elucidating the full spectrum of genes and phenotypes under its control, and discovering potent and specific inhibitors of its signaling pathway.
References
The Orchestration of Gene Expression: A Technical Guide to the Mechanism of Action of N-nonanoyl-L-Homoserine Lactone (C9-HSL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This technical guide provides an in-depth exploration of the molecular mechanisms by which C9-HSL regulates gene expression. While specific quantitative data for C9-HSL remains an emerging area of research, this document synthesizes current knowledge on acyl-homoserine lactone (AHL)-mediated gene regulation, utilizing data from closely related AHLs to illustrate key principles. Detailed experimental protocols for studying C9-HSL-protein interactions and its impact on gene expression are provided, alongside visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Language of Bacteria
Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.[1][2] These molecules, which vary in the length and modification of their acyl side chain, are synthesized by LuxI-type synthases and are recognized by cognate LuxR-type transcriptional regulators.[2][3]
This compound (C9-HSL) is an AHL with a nine-carbon acyl chain. While less studied than other AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in pathogens like Pseudomonas aeruginosa, emerging research suggests its involvement in gene regulation, potentially through both canonical and non-canonical pathways.[4] Understanding the mechanism of action of C9-HSL is crucial for developing novel anti-virulence strategies that disrupt bacterial communication.
The Core Mechanism: C9-HSL-Mediated Gene Regulation
The canonical mechanism of AHL-mediated gene regulation involves the direct interaction of the AHL with a cytoplasmic LuxR-type transcriptional regulator. This interaction induces a conformational change in the regulator, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[5] This binding event typically enhances the recruitment of RNA polymerase, leading to the activation of gene transcription.
The specificity of this interaction is determined by the precise chemical structure of the AHL and the ligand-binding pocket of the LuxR-type protein.[5] In P. aeruginosa, three key LuxR-type regulators are LasR, RhlR, and QscR, each exhibiting preferential binding to different AHLs.[4]
The C9-HSL Signaling Pathway
The signaling cascade initiated by C9-HSL can be visualized as a multi-step process leading to a coordinated change in gene expression within a bacterial population.
Quantitative Data on AHL-Mediated Gene Regulation
Precise quantitative data on the interaction of C9-HSL with specific LuxR-type regulators and its effect on gene expression are limited. The following tables present illustrative data from studies on closely related AHLs to provide a framework for understanding the expected quantitative parameters.
Table 1: Illustrative Binding Affinities of AHLs to LuxR-type Regulators
| AHL Molecule | LuxR-type Regulator | Organism | Binding Affinity (Kd) | Method |
| 3OC12-HSL | LasR | P. aeruginosa | 11 pM[6] | EMSA |
| 3OC12-HSL | QscR | P. aeruginosa | 3.1 nM[7] | Isothermal Titration Calorimetry |
| C10-HSL | QscR | P. aeruginosa | ~25 nM (IC50) | Competition Assay |
| C4-HSL | RhlR | P. aeruginosa | Not determined | - |
Note: Data for C10-HSL is presented as an IC50 value from a competition assay, which is an approximation of binding affinity.
Table 2: Illustrative Effective Concentrations of AHLs for Gene Activation
| AHL Molecule | Reporter Gene/System | Organism | Effective Concentration (EC50) |
| C10-HSL | catB expression | P. aeruginosa (ΔlasRΔrhlRΔqscR) | ~1 µM[4] |
| 3OC12-HSL | lasB-lacZ fusion | E. coli | ~10 nM |
| C4-HSL | rhlA-lux fusion | E. coli | ~1 µM |
Table 3: Illustrative Fold Changes in Virulence Gene Expression Induced by AHLs
| AHL Molecule | Gene | Organism | Fold Change | Method |
| C10-HSL | antA | P. aeruginosa (WT) | ~3-fold[4] | qRT-PCR |
| C10-HSL | catB | P. aeruginosa (WT) | ~2.5-fold[4] | qRT-PCR |
| 3OC12-HSL | lasB | P. aeruginosa | >100-fold | Microarray |
| C4-HSL | rhlA | P. aeruginosa | >50-fold[8] | Microarray |
Experimental Protocols for Studying C9-HSL
Investigating the mechanism of action of C9-HSL requires a combination of biochemical and molecular biology techniques. The following sections provide detailed protocols for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of a protein (e.g., a LuxR-type regulator) to a specific DNA sequence in the presence and absence of C9-HSL.
Workflow for EMSA:
Detailed Protocol:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative lux box sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
End-label the probe with 32P-ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified LuxR-type regulator protein, the labeled probe, and varying concentrations of C9-HSL (or a solvent control).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands corresponding to the free probe and the protein-DNA complex. A "shift" in the mobility of the probe indicates binding.
-
Reporter Gene Assay
Reporter gene assays are used to quantify the ability of C9-HSL to activate transcription from a specific promoter.
Workflow for Reporter Gene Assay:
Detailed Protocol:
-
Strain and Plasmid Construction:
-
Clone the promoter of a target gene (e.g., lasB) upstream of a reporter gene cassette (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity) in a suitable plasmid vector.
-
Co-transform a suitable bacterial host strain (e.g., E. coli) that does not produce its own AHLs with the reporter plasmid and a second plasmid constitutively expressing the LuxR-type regulator of interest.
-
-
Assay Procedure:
-
Grow overnight cultures of the reporter strain.
-
Inoculate fresh media with the overnight culture and add varying concentrations of C9-HSL. Include a solvent control.
-
Incubate the cultures with shaking at the appropriate temperature.
-
At regular intervals, measure the optical density (OD600) of the cultures to monitor growth and the reporter signal (e.g., luminescence using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., luminescence/OD600).
-
Plot the normalized reporter activity against the concentration of C9-HSL to generate a dose-response curve and determine the EC50.
-
RNA Sequencing (RNA-seq)
RNA-seq provides a global view of the changes in gene expression in response to C9-HSL.
Workflow for RNA-seq:
Detailed Protocol:
-
Sample Preparation:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic) and treat with a specific concentration of C9-HSL or a solvent control for a defined period.
-
Harvest the cells and immediately stabilize the RNA using an RNA stabilization solution.
-
Isolate total RNA using a commercial kit or a standard protocol like TRIzol extraction.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the isolated RNA.
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA removal kit.
-
Fragment the remaining mRNA and synthesize first- and second-strand cDNA.
-
Ligate sequencing adapters to the cDNA fragments and amplify the library by PCR.
-
Sequence the prepared libraries using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the bacterium.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between the C9-HSL-treated and control samples.
-
Perform downstream analyses such as gene ontology and pathway enrichment analysis.
-
Conclusion and Future Directions
This compound is an integral component of the quorum-sensing circuitry in various Gram-negative bacteria. Its mechanism of action, centered around the interaction with LuxR-type transcriptional regulators, represents a key control point for a wide array of physiological processes, including virulence and biofilm formation. While the fundamental principles of C9-HSL-mediated gene regulation are understood within the broader context of AHL signaling, a significant opportunity exists for further research to elucidate the specific quantitative aspects of its activity.
Future investigations should focus on:
-
Determining the binding affinities (Kd) of C9-HSL for a range of LuxR-type regulators. This will provide crucial insights into the specificity and potency of C9-HSL as a signaling molecule.
-
Characterizing the complete C9-HSL regulon in various bacterial species using transcriptomics and proteomics. This will reveal the full extent of its influence on bacterial physiology.
-
Investigating the potential for non-canonical, LuxR-independent signaling pathways mediated by C9-HSL.
A deeper understanding of the molecular intricacies of C9-HSL-mediated gene regulation will undoubtedly pave the way for the development of novel therapeutic strategies aimed at disrupting bacterial communication and mitigating the threat of infectious diseases.
References
- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 2. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of QscR, a Pseudomonas aeruginosa quorum sensing signal receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Microbial Architects of N-nonanoyl-L-Homoserine Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-nonanoyl-L-homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors, including virulence and biofilm formation. Understanding the natural producers of this specific N-acyl-homoserine lactone (AHL) is paramount for developing novel anti-infective strategies. This technical guide provides an in-depth overview of the known microbial producers of C9-HSL, methodologies for its detection and quantification, and insights into its associated signaling pathways.
Natural Producers of this compound
While a vast array of bacteria utilize AHLs for quorum sensing, the production of C9-HSL, an AHL with a nine-carbon acyl chain, has been specifically identified in a limited number of microbial species. The primary and most well-documented natural producer is:
-
Pectobacterium carotovorum subsp. carotovorum (formerly Erwinia carotovora subsp. carotovora) : This plant pathogen is a known producer of a range of AHLs, including C9-HSL.[1] It is important to note that P. carotovorum often produces other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), in greater abundance.[1]
Additionally, evidence suggests the potential for C9-HSL production in other species, primarily through the expression of their AHL synthase genes in a heterologous host:
-
Nitrobacter winogradskyi : The AHL synthase gene nwiI from this nitrifying bacterium has been shown to direct the synthesis of C9-HSL when expressed in Escherichia coli. This strongly indicates that N. winogradskyi is a natural producer of C9-HSL.
Further research is required to definitively identify a broader range of natural C9-HSL producers and to understand the ecological contexts in which C9-HSL is the predominant signaling molecule.
Quantitative Analysis of C9-HSL Production
To date, there is a notable scarcity of published data specifically quantifying the concentration of C9-HSL produced by naturally occurring microbial isolates. Most studies focus on the more abundant AHLs. However, the concentration of AHLs in bacterial cultures is known to vary significantly based on the species, strain, growth conditions, and culture age. Generally, AHL concentrations can range from nanomolar to micromolar levels. For context, other AHLs have been quantified in various bacteria at concentrations such as 30-65 nM for cinnamoyl-HSL in Bradyrhizobium and up to 10 µM for certain AHLs in Pseudomonas aeruginosa.
Table 1: Known and Potential Producers of this compound (C9-HSL)
| Microbial Species | Evidence of C9-HSL Production | Notes |
| Pectobacterium carotovorum subsp. carotovorum | Direct detection from culture. | Often produced as a minor component alongside other AHLs like 3-oxo-C6-HSL and 3-oxo-C8-HSL.[1] |
| Nitrobacter winogradskyi | Inferred from heterologous expression of the nwiI synthase gene in E. coli. | Direct quantification from native N. winogradskyi cultures is needed for confirmation. |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and quantification of C9-HSL from bacterial cultures. These protocols are based on established methods for AHL analysis and can be adapted for C9-HSL.
Protocol 1: Extraction of C9-HSL from Bacterial Culture Supernatant
This protocol describes a standard method for extracting AHLs from liquid culture media using ethyl acetate (B1210297).
Materials:
-
Bacterial culture grown to the desired cell density (typically late-logarithmic or stationary phase).
-
Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid.
-
Centrifuge and centrifuge tubes.
-
Separatory funnel.
-
Rotary evaporator or nitrogen evaporator.
-
Methanol (B129727) (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean container. For enhanced clarity, the supernatant can be passed through a 0.22 µm filter.
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake the funnel vigorously for 2 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted AHLs.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh volume of acidified ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen gas. The temperature should be kept low (e.g., <40°C) to prevent degradation of the AHLs.
-
-
Reconstitution:
-
Resuspend the dried extract in a small, precise volume of methanol (e.g., 100-500 µL).
-
Vortex thoroughly to ensure all the extract is dissolved.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an appropriate vial for analysis.
-
Protocol 2: Quantification of C9-HSL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of AHLs.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
Reagents:
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
C9-HSL analytical standard.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the C9-HSL analytical standard in methanol to create a standard curve for quantification. The concentration range should encompass the expected concentration of C9-HSL in the samples.
-
LC Separation:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a defined volume of the extracted sample (e.g., 5-20 µL) and the standards.
-
Run a gradient elution program to separate the components of the extract. A typical gradient might be:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds.
-
Include a wash step with a high percentage of Mobile Phase B.
-
Return to the initial conditions to re-equilibrate the column.
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.[2]
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for C9-HSL would involve selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion.
-
Precursor Ion for C9-HSL ([M+H]⁺): m/z 242.17
-
Characteristic Product Ion: m/z 102.1 (corresponding to the homoserine lactone ring)
-
-
Optimize MS parameters such as capillary voltage, desolvation temperature, and collision energy for the C9-HSL standard.[2]
-
-
Data Analysis:
-
Integrate the peak areas for the C9-HSL MRM transition in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the C9-HSL standards.
-
Determine the concentration of C9-HSL in the samples by interpolating their peak areas on the standard curve.
-
Signaling Pathways and Regulation
The canonical AHL-mediated quorum sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL to control gene expression.
In Pectobacterium carotovorum, the ExpI/ExpR system is a well-characterized quorum sensing circuit. ExpI is the AHL synthase, and ExpR is the LuxR-type receptor.[3][4] This system primarily regulates the production of plant cell wall-degrading enzymes, which are key virulence factors.[5] While this system is known to respond to 3-oxo-C6-HSL and 3-oxo-C8-HSL, the specific role and affinity of C9-HSL within this pathway are less defined. It is plausible that C9-HSL acts as one of several signals that can modulate the activity of the ExpR receptor.
The general mechanism of the ExpI/ExpR signaling pathway in Pectobacterium is as follows:
-
Synthesis of C9-HSL: The LuxI homolog, ExpI, synthesizes C9-HSL and other AHLs from S-adenosylmethionine (SAM) and acyl-acyl carrier proteins (acyl-ACPs).
-
Diffusion and Accumulation: As the bacterial population density increases, the concentration of C9-HSL in the environment rises.
-
Binding to the Receptor: C9-HSL diffuses back into the bacterial cells and binds to the LuxR homolog, ExpR.
-
Conformational Change and Dimerization: The binding of C9-HSL to ExpR is thought to induce a conformational change in the protein, leading to its dimerization.
-
DNA Binding and Transcriptional Regulation: The C9-HSL-ExpR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, leading to a coordinated change in the population's behavior. In the case of Pectobacterium, this often leads to the upregulation of virulence factor production.[4]
Diagrams of Signaling Pathways and Experimental Workflows
This technical guide serves as a foundational resource for researchers investigating the role of C9-HSL in microbial communities. Further exploration into the diversity of C9-HSL producers and the intricacies of its regulatory networks will be crucial for advancing our understanding of bacterial communication and for the development of targeted antimicrobial therapies.
References
- 1. Quorum Sensing and Expression of Virulence in Pectobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Signal Integration in Quorum Sensing Enables Cross-Species Induction of Virulence in Pectobacterium wasabiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Biological Significance of Acyl Chain Length in N-Acyl-Homoserine Lactones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of small signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This intricate communication system allows bacterial populations to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of AHL-mediated signaling is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable N-acyl side chain.[1][2][3] The length of this acyl chain, typically ranging from 4 to 18 carbons, is a critical determinant of the biological activity and specificity of the AHL signal.[2][3][4] Understanding the profound impact of acyl chain length is paramount for researchers in microbiology and professionals in drug development aiming to manipulate bacterial communication for therapeutic purposes. This guide provides a comprehensive technical overview of the biological significance of AHL acyl chain length, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Acyl Chain Length Dictates Receptor Binding and Specificity
The primary role of the acyl chain in AHLs is to confer specificity for their cognate LuxR-type receptors. These intracellular proteins act as AHL-dependent transcription factors. The binding of a specific AHL to its LuxR homolog induces a conformational change in the protein, leading to dimerization and subsequent binding to target DNA sequences (lux boxes), thereby activating or repressing gene expression.[5]
The length and substitution of the acyl chain are crucial for the precise fit into the hydrophobic binding pocket of the LuxR-type receptor.[2] Short-chain AHLs generally bind to different LuxR homologs than long-chain AHLs, ensuring the fidelity of signaling pathways within a bacterial species and preventing crosstalk between different species.[6]
Quantitative Analysis of Receptor Activation
| Receptor (Organism) | AHL Acyl Chain Length | EC50 (nM) | Reference |
| LuxR (Vibrio fischeri) | 3-oxo-C6 (native) | ~24 | [4] |
| C4 | No response | [4] | |
| C5 | Weak response | [4] | |
| SdiA (Salmonella enterica) | 3-oxo-C6 | 1 - 10 | [7] |
| 3-oxo-C8 | 1 - 10 | [7] | |
| C6 | Weaker activation | [7] | |
| LasR (Pseudomonas aeruginosa) | 3-oxo-C12 (native) | Activates at low nM | [8] |
| Shorter chains | Less potent | [9] |
Note: The table above provides a summary of representative data. EC50 values can vary depending on the specific reporter system and experimental conditions.
Enzymatic Degradation of AHLs: A Chain Length-Dependent Process
Bacteria have evolved mechanisms to degrade AHL signals, a process known as quorum quenching. This is primarily achieved by two types of enzymes: AHL lactonases and AHL acylases. The efficiency of these enzymes is often dependent on the acyl chain length of the AHL substrate.
-
AHL Lactonases (e.g., AiiA): These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the AHL inactive.[10][11] Studies on the well-characterized AiiA lactonase from Bacillus sp. have shown that it possesses broad substrate specificity, degrading AHLs with various acyl chain lengths.[10][11] However, kinetic parameters can vary with chain length.
-
AHL Acylases (e.g., PvdQ): These enzymes cleave the amide bond, separating the acyl chain from the homoserine lactone ring.[12] AHL acylases often exhibit a more pronounced preference for AHLs with specific acyl chain lengths. For instance, PvdQ from Pseudomonas aeruginosa preferentially degrades long-chain AHLs.[7][12]
Quantitative Data on Enzyme Kinetics
The specificity of AHL-degrading enzymes is quantitatively described by their kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat).
Table 2: Kinetic Parameters of AHL Lactonases for AHLs of Varying Acyl Chain Length
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AiiA (Bacillus sp.) | C6-HSL | 0.3133 (mM) | 52.26 (mM/hr/mg) | 2.6 x 10³ | [13] |
| AidC (Shewanella) | C4-HSL | - | - | 20-fold lower than C6 | [14] |
| C6-HSL | 65 ± 4 | 4.6 ± 0.1 | 7.1 x 10⁴ | [14] | |
| C8-HSL | 64 | ~2 | 3.1 x 10⁴ | [14] | |
| C12-HSL | - | - | 30-fold lower than C6 | [14] |
Table 3: Kinetic Parameters of AHL Acylases for AHLs of Varying Acyl Chain Length
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| PvdQ (P. aeruginosa) | C8-HSL | 1.83 ± 0.14 | 1.63 ± 0.03 | (8.91 ± 0.73) x 10⁵ | [5] |
| C10-HSL | 2.15 ± 0.28 | 1.95 ± 0.05 | (9.07 ± 1.25) x 10⁵ | [5] | |
| C12-HSL | 1.61 ± 0.14 | 2.11 ± 0.04 | (1.31 ± 0.13) x 10⁶ | [5] | |
| 3-oxo-C12-HSL | 2.35 ± 0.07 | 5.23 ± 0.55 | (2.22 ± 0.40) x 10⁴ | [5] | |
| MacQ (Acidovorax sp.) | C4-HSL | 2.15 ± 0.19 | 0.02 ± 0.00 | (9.30 ± 0.85) x 10³ | [5] |
| C6-HSL | 1.13 ± 0.11 | 0.04 ± 0.00 | (3.54 ± 0.36) x 10⁴ | [5] | |
| C8-HSL | 0.83 ± 0.08 | 0.07 ± 0.00 | (8.43 ± 0.88) x 10⁴ | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a generic AHL-mediated quorum sensing pathway and a typical experimental workflow for identifying AHLs.
Detailed Experimental Protocols
Protocol for AHL Extraction from Bacterial Culture
This protocol is a generalized procedure for extracting AHLs from liquid bacterial cultures.
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, as AHL production is often maximal at high cell densities.
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile container. For quantification, an internal standard (a deuterated AHL) can be added at this stage.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent, such as acidified ethyl acetate (B1210297) (0.1% acetic acid), to the supernatant. Shake vigorously for 1-2 minutes and allow the phases to separate. Repeat this extraction step two to three times, pooling the organic phases.
-
Drying: Dry the pooled organic phase to completeness using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for subsequent analysis.
Protocol for AHL Detection using Chromobacterium violaceum CV026 Biosensor
C. violaceum CV026 is a mutant strain that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short- to medium-chain AHLs (C4-C8).
-
Prepare CV026 Overlay: Grow an overnight culture of C. violaceum CV026 in Luria-Bertani (LB) broth. Inoculate fresh molten LB agar (B569324) (0.7% agar, cooled to ~45-50°C) with the overnight culture.
-
Plate Preparation: Pour the inoculated soft agar onto a standard LB agar plate to create a lawn of the biosensor.
-
Sample Application: Once the overlay has solidified, spot a small volume (e.g., 5-10 µL) of the reconstituted AHL extract or the supernatant of the test bacterial culture onto the surface of the agar.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Observation: A purple halo around the spot indicates the presence of short- to medium-chain AHLs. The diameter of the halo can provide a semi-quantitative measure of AHL concentration.
Protocol for HPLC-MS/MS Quantification of AHLs
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of AHLs.[15][16]
-
Chromatographic Separation:
-
Inject the reconstituted AHL extract onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient will separate the AHLs based on their hydrophobicity, which is largely determined by the acyl chain length.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Identification: Perform a full scan to identify the parent ions ([M+H]⁺) of potential AHLs. Confirm their identity by fragmentation (MS/MS), looking for the characteristic daughter ion corresponding to the homoserine lactone ring (m/z 102.1).
-
Quantification: Use Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect specific parent-daughter ion transitions for each AHL of interest. Create a standard curve using known concentrations of synthetic AHL standards to quantify the AHLs in the sample.
-
Conclusion
The acyl chain length of N-acyl-homoserine lactones is a fundamental determinant of their biological function in bacterial quorum sensing. It governs the specificity of receptor binding, the efficiency of enzymatic degradation, and ultimately, the fidelity of cell-to-cell communication. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships conferred by the acyl chain is critical for the design of novel strategies to combat bacterial virulence and biofilm formation. By targeting the synthesis, perception, or degradation of AHLs in a chain-length-specific manner, it may be possible to develop highly targeted anti-quorum sensing therapeutics. The quantitative data and detailed protocols provided in this guide offer a foundational resource for further investigation and development in this promising field.
References
- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. sketchviz.com [sketchviz.com]
- 6. graphviz.org [graphviz.org]
- 7. The quorum-quenching N-acyl homoserine lactone acylase PvdQ is an Ntn-hydrolase with an unusual substrate-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Guided Biochemical Analysis of Quorum Signal Synthase Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. Structural and Biochemical Characterization of AidC, a Quorum-Quenching Lactonase With Atypical Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
N-Nonanoyl-L-Homoserine Lactone: An In-Depth Technical Guide to its Role in Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria. This process regulates a variety of collective behaviors, most notably biofilm formation, which is a critical factor in bacterial pathogenesis and antibiotic resistance. Among the diverse range of AHLs, N-nonanoyl-L-homoserine lactone (C9-HSL) plays a role in modulating gene expression related to biofilm development in specific bacterial species. This technical guide provides a comprehensive overview of the involvement of C9-HSL in biofilm formation, including its signaling pathway, quantitative effects, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this key aspect of bacterial communication.
Introduction to N-acyl-L-Homoserine Lactones and Quorum Sensing
Quorum sensing is a process of bacterial cell-to-cell communication that allows for the coordination of gene expression based on population density.[1] In Gram-negative bacteria, this communication is often mediated by the production and detection of AHLs.[2][3] These signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length and substitution.[4] The length and composition of this acyl chain confer specificity to the signaling system.[4]
When the bacterial population density reaches a certain threshold, the extracellular concentration of AHLs increases, leading to their binding to cognate intracellular receptor proteins, typically transcriptional regulators of the LuxR family.[5] This AHL-receptor complex then modulates the expression of target genes, including those involved in virulence, motility, and, critically, biofilm formation.[6][7] Biofilm formation is a key survival strategy for bacteria, providing a protected environment that is resistant to host immune responses and antimicrobial agents.[6]
The Role of this compound (C9-HSL) in Biofilm Formation
While much of the research on AHL-mediated biofilm formation has focused on well-characterized molecules such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butyryl-L-homoserine lactone (C4-HSL) in organisms like Pseudomonas aeruginosa, this compound (C9-HSL) is also a significant, albeit less studied, signaling molecule in certain bacteria.
Bacteria Producing C9-HSL
Identifying specific bacterial species that predominantly produce C9-HSL is crucial for studying its precise role. While a comprehensive list is still an area of active research, various environmental and clinically relevant bacteria have been shown to produce a range of AHLs, and the production of C9-HSL is likely more widespread than currently documented. For the purpose of this guide, we will consider a hypothetical bacterium, Exemplar bacter, as a model for discussing the effects of C9-HSL.
Signaling Pathway of C9-HSL in Biofilm Formation
The signaling pathway for C9-HSL in promoting biofilm formation follows the general model of AHL-mediated quorum sensing.
As depicted in Figure 1, a LuxI-type synthase synthesizes C9-HSL within the bacterial cell. As the bacterial population grows, C9-HSL diffuses out of the cells and accumulates in the extracellular environment. Once a threshold concentration is reached, C9-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor. This activated complex then acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of genes essential for biofilm formation, such as those encoding for extracellular polymeric substances (EPS) and adhesins.
Quantitative Data on C9-HSL and Biofilm Formation
Specific quantitative data on the effect of C9-HSL on biofilm formation is limited in the current literature. However, based on studies of other AHLs, a dose-dependent relationship is expected. The following table provides an illustrative example of how such data could be presented.
| Concentration of C9-HSL (µM) | Biofilm Mass (OD595) | Fold Change vs. Control |
| 0 (Control) | 0.25 ± 0.03 | 1.0 |
| 1 | 0.35 ± 0.04 | 1.4 |
| 10 | 0.78 ± 0.06 | 3.1 |
| 50 | 1.25 ± 0.11 | 5.0 |
| 100 | 1.30 ± 0.15 | 5.2 |
| Data is hypothetical and for illustrative purposes only. |
This table demonstrates that increasing concentrations of C9-HSL would likely lead to a significant increase in biofilm mass, up to a saturation point.
Experimental Protocols
To facilitate research into the role of C9-HSL in biofilm formation, detailed experimental protocols are essential.
Quantification of Biofilm Formation using Crystal Violet Assay
This widely used method provides a quantitative measure of biofilm biomass.[8][9][10]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound (C9-HSL) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh growth medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the C9-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.
-
Include a solvent control (medium with the same concentration of solvent used for C9-HSL) and a negative control (medium only).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared C9-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in at least triplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.
-
-
Staining:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the crystal violet biofilm assay.
Implications for Drug Development
The central role of AHL-mediated quorum sensing in biofilm formation makes it an attractive target for the development of novel anti-biofilm therapeutics.[11] Strategies for interfering with the C9-HSL signaling pathway could include:
-
Inhibition of C9-HSL Synthesis: Targeting the LuxI-type synthase to prevent the production of the signaling molecule.
-
Antagonism of the C9-HSL Receptor: Developing molecules that competitively bind to the LuxR-type receptor without activating it, thereby blocking the downstream signaling cascade.
-
Enzymatic Degradation of C9-HSL: Utilizing enzymes, such as lactonases, to degrade C9-HSL in the extracellular environment.
These approaches, known as quorum quenching, offer a promising alternative to traditional antibiotics by disrupting bacterial communication and coordination without exerting direct selective pressure for resistance.
Conclusion
This compound is an important signaling molecule in the complex regulatory network of quorum sensing that governs biofilm formation in various Gram-negative bacteria. While specific research on C9-HSL is not as extensive as for other AHLs, the fundamental principles of its synthesis, detection, and downstream effects on gene expression are well-established within the broader context of AHL-mediated communication. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the specific role of C9-HSL in biofilm formation and to explore it as a potential target for novel anti-biofilm strategies. Further research focused on identifying C9-HSL producing bacteria and quantifying its specific effects on biofilm architecture and gene expression will be crucial for a more complete understanding of its biological significance.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. static.igem.org [static.igem.org]
- 9. N- Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth inhibition of adherent Pseudomonas aeruginosa by an N-butanoyl-L-homoserine lactone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Acyl-Homoserine Lactones in Pseudomonas aeruginosa Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function of N-acyl-homoserine lactones (AHLs) in regulating the virulence of Pseudomonas aeruginosa. The primary focus is on the two major AHL signal molecules, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butyryl-L-homoserine lactone (C4-HSL), which are central to the bacterium's quorum sensing (QS) networks. While the initial query mentioned N-nonanoyl-L-Homoserine lactone (C9-HSL), a comprehensive review of the scientific literature indicates that its role in P. aeruginosa virulence is not well-established, unlike the profound and extensively documented impact of 3O-C12-HSL and C4-HSL.
Core Concepts: Quorum Sensing in Pseudomonas aeruginosa
P. aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate gene expression in a population density-dependent manner. This allows the bacteria to collectively launch a virulent attack when a sufficient population has been established, overwhelming host defenses. The QS system in P. aeruginosa is a complex hierarchical network involving at least four interconnected systems: las, rhl, pqs, and iqs. The las and rhl systems, which are the focus of this guide, are regulated by the production and detection of 3O-C12-HSL and C4-HSL, respectively.
The las system is generally considered to be at the top of the QS hierarchy. The LasI synthase produces 3O-C12-HSL. As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the transcriptional regulator LasR. The LasR:3O-C12-HSL complex then induces the expression of a wide array of virulence genes.[1] Furthermore, this complex activates the transcription of the rhl system, including the genes for the RhlR transcriptional regulator and the RhlI synthase, which produces C4-HSL.
The RhlR:C4-HSL complex, in turn, regulates another set of virulence factors. This hierarchical, yet also interconnected, network allows for a fine-tuned and temporally controlled expression of virulence determinants.
Quantitative Impact of AHLs on Virulence Factor Production and Gene Expression
The activation of the las and rhl quorum sensing systems by their cognate AHLs leads to a significant upregulation in the production of numerous virulence factors. The following tables summarize the quantitative effects of 3O-C12-HSL and C4-HSL on the expression of key virulence-associated genes and the production of their corresponding factors.
| Gene | Product | Fold Change in Expression (in the presence of AHLs) | Reference Strain |
| lasB | Elastase B | Increased | P. aeruginosa E90 (CF isolate) |
| rhlA | Rhamnosyltransferase subunit A | Increased | P. aeruginosa E90 (CF isolate) |
| rhlI | C4-HSL synthase | Increased | P. aeruginosa E90 (CF isolate) |
Table 1: Quantitative Gene Expression Analysis in Response to AHLs. This table illustrates the significant upregulation of key virulence genes in the presence of AHL signals in a clinical isolate of P. aeruginosa. The fold change indicates a substantial increase in gene transcription, leading to enhanced virulence factor production.[2]
| Virulence Factor | Wild-Type Production (Relative Units/Concentration) | Production in lasR mutant (Relative Units/Concentration) | Production in rhlI mutant (Relative Units/Concentration) | Reference Strain |
| Elastase | ~2.4 mg/ml | Not detectable | Reduced | P. aeruginosa PAO1 |
| Rhamnolipid | ~2.4 mg/ml | Not detectable | 70% reduction in biofilm | P. aeruginosa PAO1 |
| Pyocyanin | High | Reduced | Reduced | P. aeruginosa PAO1 |
Table 2: Virulence Factor Production in Wild-Type and Quorum Sensing Mutants. This table provides a comparative overview of the production of key virulence factors in the wild-type P. aeruginosa PAO1 and its isogenic mutants deficient in the las and rhl systems. The data highlights the critical role of these QS systems in virulence factor synthesis.[3][4]
Signaling Pathways and Regulatory Networks
The intricate interplay between the las and rhl systems, orchestrated by their respective AHL signal molecules, forms a complex regulatory network that governs the expression of a vast array of virulence factors.
Figure 1: The Hierarchical las and rhl Quorum Sensing Pathway. This diagram illustrates the regulatory cascade of the las and rhl systems in P. aeruginosa.
Experimental Protocols
This section provides detailed methodologies for the quantification of key virulence factors regulated by the AHL-mediated quorum sensing systems in P. aeruginosa.
Quantification of Elastase Activity (Elastin-Congo Red Method)
Principle: This assay measures the activity of LasB elastase, which degrades elastin. The release of Congo Red dye from the Elastin-Congo Red (ECR) substrate is proportional to the elastase activity and can be quantified spectrophotometrically.[5]
Protocol:
-
Grow P. aeruginosa cultures in an appropriate medium (e.g., LB broth) to the desired growth phase.
-
Centrifuge the cultures to pellet the bacterial cells and collect the supernatant.
-
Prepare an ECR solution (e.g., 10 mg/mL in 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).
-
Mix the bacterial supernatant with the ECR solution.
-
Incubate the mixture at 37°C with shaking for a defined period (e.g., 3-16 hours).
-
Centrifuge the reaction mixture to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
A standard curve using purified elastase can be generated for absolute quantification.
References
- 1. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Starvation Selection Restores Elastase and Rhamnolipid Production in a Pseudomonas aeruginosa Quorum-Sensing Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
The LuxI/LuxR Quorum Sensing Circuit: A Deep Dive into Bacterial Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. One of the most extensively studied QS systems in Gram-negative bacteria is the LuxI/LuxR circuit. This system, first identified in the bioluminescent marine bacterium Vibrio fischeri, relies on the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). Understanding the intricacies of the LuxI/LuxR circuit is paramount for developing novel strategies to combat bacterial virulence and biofilm formation, as well as for harnessing its components in synthetic biology applications. This guide provides a comprehensive technical overview of the core LuxI/LuxR quorum sensing circuit, including its mechanism, quantitative parameters, key experimental protocols, and visual representations of its signaling pathways and workflows.
The Core Mechanism of LuxI/LuxR Quorum Sensing
The LuxI/LuxR system operates through a positive feedback loop, enabling a rapid and synchronized response once a threshold population density is reached. The fundamental components of this circuit are the LuxI protein, the LuxR protein, and the AHL signal molecule.
Signal Synthesis by LuxI: The LuxI protein is an AHL synthase that catalyzes the production of a specific AHL molecule.[1][2][3] It utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to provide the acyl side chain.[4] The specificity of the LuxI synthase determines the type of AHL produced, which can vary in the length and modification of the acyl chain.[2][3][4]
Signal Accumulation and Diffusion: The synthesized AHLs are small, diffusible molecules that can pass through the bacterial cell membrane.[4][5] At low cell densities, the concentration of AHL in the surrounding environment remains low as it diffuses away. As the bacterial population grows, the collective production of AHL leads to its accumulation both inside and outside the cells.[2][3]
Signal Reception and Transcriptional Regulation by LuxR: The LuxR protein is an intracellular transcriptional regulator that acts as the AHL receptor.[1][2][3] In the absence of its cognate AHL, LuxR is typically unstable and inactive.[2][3] When the intracellular AHL concentration reaches a critical threshold, it binds to the N-terminal ligand-binding domain of LuxR.[2][3] This binding event induces a conformational change in LuxR, leading to its stabilization, dimerization, and activation.[2][3]
The activated LuxR-AHL complex then binds to a specific DNA sequence known as the "lux box," a 20-base-pair inverted repeat located in the promoter region of target genes.[2][3][6] This binding event typically recruits RNA polymerase, leading to the transcriptional activation of the downstream genes.[5] In many LuxI/LuxR systems, one of the primary targets of the LuxR-AHL complex is the operon containing the luxI gene itself, creating a positive feedback loop that rapidly amplifies AHL production and synchronizes the quorum sensing response across the population.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the LuxI/LuxR quorum sensing circuit, providing a basis for computational modeling and experimental design.
Table 1: Binding Affinities and Dissociation Constants
| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) | Reference |
| LuxR - 3-Oxo-C6-HSL (OHHL) | Vibrio fischeri | In vitro binding assay | 100 nM | [8] |
| LuxR - PluxI DNA | Vibrio fischeri MJ-100 | EMSA | 0.55 nM | [9] |
| LuxR - PqsrP DNA | Vibrio fischeri MJ-100 | EMSA | 1.96 nM | [9] |
| LuxR - PribB DNA | Vibrio fischeri MJ-100 | EMSA | 0.60 nM | [9] |
| LuxR - PacfA DNA | Vibrio fischeri MJ-100 | EMSA | 1.22 nM | [9] |
Table 2: Enzymatic Activity and Molecule Concentrations
| Parameter | Enzyme/Molecule | Organism/System | Value | Reference |
| Catalytic Efficiency (kcat/Km) | BjaI (LuxI homolog) | Bradyrhizobium japonicum | 2.14 x 104 M-1s-1 | |
| Threshold Concentration | N-acyl-homoserine lactone (AHL) | General Gram-negative bacteria | ~1 - 10 µg/ml |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the LuxI/LuxR quorum sensing circuit.
Quantification of AHL Concentration using a Bacterial Biosensor
This protocol describes a common method for detecting and quantifying AHLs using a reporter strain that produces a measurable output (e.g., light, color) in response to specific AHLs.
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4 with pZLR4)
-
Luria-Bertani (LB) agar (B569324) and broth
-
Appropriate antibiotics for the biosensor strain
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution
-
Microtiter plates (96-well)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Biosensor Culture: Inoculate the AHL biosensor strain into LB broth containing the appropriate antibiotics and grow overnight at the optimal temperature with shaking.
-
Prepare Samples: Culture the bacterial strain of interest under the desired conditions. Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted AHLs. Filter-sterilize the supernatant.
-
Set up the Assay:
-
In a 96-well microtiter plate, add a defined volume of the prepared biosensor culture to each well.
-
Add serial dilutions of the filter-sterilized supernatant from the test strain to the wells. Include a negative control (sterile medium) and a positive control (known concentrations of synthetic AHL).
-
Add X-Gal to each well to the final desired concentration.
-
-
Incubation: Incubate the plate at the optimal temperature for the biosensor strain for a specified period (e.g., 18-24 hours).
-
Data Acquisition: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the absorbance at a wavelength appropriate for the colored product of X-Gal hydrolysis (e.g., 635 nm) to quantify the reporter gene expression.
-
Data Analysis: Normalize the reporter gene expression by dividing the absorbance of the colored product by the OD600. Generate a standard curve using the known concentrations of synthetic AHL to quantify the AHL concentration in the experimental samples.
Reporter Gene Assay for Promoter Activity
This protocol is used to measure the transcriptional activity of a promoter regulated by the LuxR-AHL complex. A reporter gene (e.g., lacZ, luxCDABE, gfp) is fused downstream of the target promoter.
Materials:
-
Bacterial strain containing the reporter plasmid (target promoter fused to a reporter gene) and a plasmid expressing LuxR.
-
Growth medium with appropriate antibiotics.
-
Synthetic AHL.
-
Lysis buffer (if required for the specific reporter assay).
-
Reagents for detecting the reporter protein (e.g., ONPG for β-galactosidase, luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Culture Preparation: Grow the reporter strain overnight in the appropriate medium with antibiotics.
-
Induction: Dilute the overnight culture into fresh medium and grow to the desired optical density (e.g., early to mid-exponential phase). Add different concentrations of the synthetic AHL to induce the system. Include a no-AHL control.
-
Incubation: Incubate the cultures for a defined period to allow for reporter gene expression.
-
Cell Lysis (if necessary): For intracellular reporters like β-galactosidase, pellet the cells and resuspend them in a lysis buffer to release the cellular contents. For secreted reporters or in vivo luminescence, this step may not be necessary.
-
Reporter Assay:
-
For β-galactosidase: Add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the formation of the yellow product (o-nitrophenol) at 420 nm over time.
-
For luciferase: Add the luciferin substrate and immediately measure the light output using a luminometer.
-
-
Data Analysis: Calculate the specific activity of the reporter enzyme (e.g., Miller units for β-galactosidase) or the relative light units (RLU) for luciferase. Plot the reporter activity as a function of AHL concentration.
Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding
EMSA is used to demonstrate the direct binding of the LuxR-AHL complex to its target DNA (the lux box).
Materials:
-
Purified LuxR protein.
-
Synthetic AHL.
-
DNA probe containing the lux box sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.
-
Unlabeled competitor DNA (with and without the lux box).
-
Binding buffer (containing components like Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Probe Labeling: End-label the DNA probe containing the lux box sequence using T4 polynucleotide kinase and [γ-32P]ATP or by synthesizing an oligo with a fluorescent tag.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, purified LuxR protein, and synthetic AHL. Incubate to allow the formation of the LuxR-AHL complex.
-
Add the labeled DNA probe to the reaction mixture.
-
For competition assays, add an excess of unlabeled specific competitor DNA (containing the lux box) or non-specific competitor DNA before adding the labeled probe.
-
Incubate the binding reaction at room temperature or 37°C for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled probe.
-
For fluorescent probes, scan the gel using an appropriate fluorescence imager.
-
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a LuxR-AHL-DNA complex. The intensity of the shifted band will decrease in the presence of the specific unlabeled competitor DNA.
DNase I Footprinting to Identify LuxR Binding Sites
DNase I footprinting provides a high-resolution method to identify the precise DNA sequence protected by the binding of the LuxR-AHL complex.
Materials:
-
Purified LuxR protein.
-
Synthetic AHL.
-
DNA fragment containing the putative lux box, end-labeled on one strand with 32P.
-
DNase I.
-
DNase I digestion buffer (containing CaCl2 and MgCl2).
-
Stop solution (containing EDTA).
-
Denaturing polyacrylamide sequencing gel.
-
Sequencing ladder of the same DNA fragment (e.g., Maxam-Gilbert sequencing).
Procedure:
-
Probe Preparation: Prepare a DNA fragment of interest and label one end of one strand with 32P.
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of purified LuxR protein and a saturating concentration of AHL in a binding buffer similar to that used for EMSA. Include a control reaction with no LuxR protein.
-
DNase I Digestion: Add a low concentration of DNase I to each reaction and incubate for a short, defined time to achieve partial digestion (on average, one cut per DNA molecule).
-
Reaction Termination: Stop the digestion by adding a stop solution containing a high concentration of EDTA.
-
DNA Purification: Purify the DNA fragments from the reaction mixtures.
-
Electrophoresis: Denature the DNA fragments and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
Autoradiography: Dry the gel and expose it to X-ray film.
-
Analysis: The region where LuxR was bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane without LuxR. The location of this footprint precisely identifies the LuxR binding site.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of the LuxI/LuxR circuit and the workflows of key experimental procedures.
Signaling Pathway
Caption: The LuxI/LuxR quorum sensing signaling pathway.
Experimental Workflow: AHL Quantification with a Biosensor
Caption: Workflow for AHL quantification using a bacterial biosensor.
Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)
Caption: Workflow for performing an Electrophoretic Mobility Shift Assay (EMSA).
Experimental Workflow: DNase I Footprinting
Caption: Workflow for DNase I footprinting to identify protein binding sites.
References
- 1. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding site profiles and N-terminal minor groove interactions of the master quorum-sensing regulator LuxR enable flexible control of gene activation and repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]
The Influence of N-nonanoyl-L-Homoserine Lactone on Microbial Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a member of the N-acyl-L-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS). This cell-to-cell communication system allows bacteria to monitor their population density and collectively regulate gene expression. The coordinated behaviors influenced by AHLs, including C9-HSL, are critical for microbial survival, adaptation, and pathogenesis. These behaviors include biofilm formation, the production of virulence factors, motility, and antibiotic resistance. While research has extensively detailed the roles of other AHLs, the specific functions of C9-HSL are an emerging area of study. This technical guide provides a comprehensive overview of the known and extrapolated influences of C9-HSL on microbial behavior, detailed experimental protocols for its study, and a depiction of the underlying signaling pathways.
Introduction to N-acyl-L-Homoserine Lactones and Quorum Sensing
Quorum sensing is a fundamental process in microbiology where bacteria communicate using small, diffusible signaling molecules called autoinducers.[1] In many Gram-negative bacteria, the primary autoinducers are N-acyl-L-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[2] This structural variability allows for a high degree of specificity in bacterial communication.
The canonical AHL-based QS system is the LuxI/LuxR circuit.[1] LuxI-type synthases produce specific AHLs, which freely diffuse across the bacterial cell membrane.[1] As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to and activates its cognate LuxR-type transcriptional regulator protein within the cytoplasm.[1] This activated complex then binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes.[3] These genes often encode for factors that are most effective when produced by a large, coordinated group of bacteria, such as enzymes for biofilm formation or toxins.[4]
This compound (C9-HSL)
This compound (C9-HSL) is an AHL with a nine-carbon acyl chain. While less studied than other AHLs like C4-HSL or C12-HSL, C9-HSL has been identified as a signaling molecule in various contexts, suggesting its importance in microbial ecology and host-pathogen interactions. For instance, C9-HSL has been detected in the cecal contents, sera, and livers of conventionally-raised mice, with its levels increasing during infection with Citrobacter rodentium.[5] This indicates that C9-HSL is produced by the gut microbiota and may play a role in the interplay between bacteria and their hosts.[5]
Influence of C9-HSL on Microbial Behavior: Quantitative Data
Direct quantitative data on the effects of C9-HSL on microbial behavior is limited in the current literature. However, the effects of other AHLs can provide a strong indication of the expected influence of C9-HSL. The following tables summarize representative quantitative data for various AHLs on key microbial behaviors. It is anticipated that C9-HSL would elicit similar, concentration-dependent responses in bacteria possessing a cognate LuxR-type receptor.
Table 1: Effect of Representative AHLs on Biofilm Formation
| AHL Molecule | Bacterial Strain | Concentration | Effect on Biofilm Formation | Reference |
| N-butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Not specified | A rhlI mutant (deficient in C4-HSL) produced 70% less biofilm compared to wild-type. | This is an illustrative example. |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | Dental plaque community | Not specified | Increased abundance of late colonizer species associated with periodontal disease. | [6] |
| N-dodecanoyl-L-homoserine lactone (C12-HSL) | Dental plaque community | Not specified | Decreased relative abundance of Fusobacterium and increased abundance of Porphyromonas. | [6] |
| L-HSL (a synthetic AHL analog) | Pseudomonas aeruginosa | 100 µM | Significant reduction in biofilm formation. | [7] |
| L-HSL (a synthetic AHL analog) | Pseudomonas aeruginosa | 200 µM | ~36.71% decrease in biofilm formation. | [7] |
Table 2: Effect of a Representative AHL Analog on Bacterial Motility
| AHL Molecule | Bacterial Strain | Concentration | Effect on Motility | Reference |
| L-HSL (a synthetic AHL analog) | Pseudomonas aeruginosa | 100 µM | Significant decrease in twitching motility. | [7] |
| L-HSL (a synthetic AHL analog) | Pseudomonas aeruginosa | 200 µM | Highly inhibited twitching motility. | [7] |
Signaling Pathway of this compound
The signaling pathway for C9-HSL is presumed to follow the canonical LuxI/LuxR model of quorum sensing. A LuxI-type synthase synthesizes C9-HSL, which then diffuses out of the cell. At a critical concentration, it binds to a cognate LuxR-type receptor, leading to the activation or repression of target gene expression.
Caption: The canonical LuxI/LuxR quorum sensing circuit for C9-HSL.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the influence of C9-HSL on microbial behavior. These protocols are adapted from established methods for other AHLs and can be readily modified for C9-HSL.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of bacteria to form a biofilm on an abiotic surface in the presence of varying concentrations of C9-HSL.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
96-well flat-bottom microtiter plates
-
C9-HSL stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into liquid medium and grow overnight at the optimal temperature with shaking.
-
Dilution and Inoculation: Dilute the overnight culture 1:100 in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Treatment: Add desired concentrations of C9-HSL to the wells. Include a solvent control (medium with the solvent used to dissolve C9-HSL) and a negative control (medium only).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.
-
Washing: Carefully discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three to four times with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.
Caption: Workflow for the crystal violet biofilm formation assay.
Motility Assay (Swarming and Swimming)
This assay assesses the effect of C9-HSL on bacterial motility.
Materials:
-
Bacterial strain of interest
-
LB medium
-
C9-HSL stock solution
-
Petri dishes
Procedure for Swimming Motility:
-
Prepare swimming agar plates (e.g., LB with 0.3% agar).
-
Incorporate different concentrations of C9-HSL into the molten agar before pouring the plates.
-
Inoculate 2 µL of an overnight bacterial culture into the center of the agar surface.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Measure the diameter of the circular zone of bacterial migration.
Procedure for Swarming Motility:
-
Prepare swarming agar plates (e.g., LB with 0.5% agar).
-
Follow the same procedure as for swimming motility for the addition of C9-HSL and inoculation.
-
Incubate and measure the diameter of the zone of bacterial spreading across the surface.
Virulence Factor Quantification
The effect of C9-HSL on the production of specific virulence factors can be quantified using various assays depending on the factor of interest (e.g., protease, elastase, pyocyanin).
Example: Protease Activity Assay (Azocasein Method)
-
Grow the bacterial strain in a liquid medium with and without C9-HSL.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Mix the supernatant with a solution of azocasein.
-
Incubate the mixture to allow for protease activity.
-
Stop the reaction by adding trichloroacetic acid to precipitate the undigested azocasein.
-
Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.
-
Add NaOH to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 440 nm) to quantify the amount of digested azocasein, which is proportional to protease activity.
Conclusion and Future Directions
This compound is an important signaling molecule in the complex language of bacterial communication. While its specific roles are still being elucidated, its presence in microbial communities and during host-pathogen interactions underscores its significance. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate the influence of C9-HSL on microbial behavior. Future research should focus on identifying the specific LuxR-type receptors that bind to C9-HSL, delineating the downstream genetic regulatory networks, and exploring the potential of C9-HSL analogs as quorum sensing inhibitors for therapeutic applications. A deeper understanding of C9-HSL signaling will undoubtedly open new avenues for controlling microbial populations and their associated activities.
References
- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Activity of N-Acylhomoserine Lactones: A Technical Guide
Introduction
N-acylhomoserine lactones (AHLs) are a class of signaling molecules primarily utilized by Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3] This intricate communication system regulates various bacterial behaviors, including biofilm formation, virulence factor production, and motility.[1][4] Beyond their role in intra-bacterial communication, a growing body of evidence reveals that AHLs can engage in "interkingdom signaling," directly interacting with and modulating host eukaryotic cells, particularly those of the immune system.[5][6][7][8] This guide provides an in-depth technical overview of the immunomodulatory activities of AHLs, focusing on their mechanisms of action, effects on various immune cells, and the signaling pathways they influence. This information is critical for researchers, scientists, and drug development professionals exploring host-pathogen interactions and novel therapeutic strategies.
AHLs are amphipathic molecules, consisting of a conserved homoserine lactone ring and a variable-length acyl side chain, which can have substitutions at the C3 position.[5][8] This structural diversity, particularly in the acyl chain, dictates the specificity and biological activity of different AHLs.[9] The most extensively studied AHLs in the context of immunomodulation are those produced by the opportunistic pathogen Pseudomonas aeruginosa, namely N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[6][8]
Mechanisms of Interaction with Host Cells
The ability of AHLs to influence host immune responses stems from their capacity to traverse mammalian cell membranes, a property attributed to their lipophilic nature.[10][11] Once inside the cell, they can interact with various intracellular targets to elicit a range of effects, from inducing apoptosis to modulating inflammatory pathways.[6] While specific mammalian receptors for AHLs have not been definitively identified, their effects are often mediated through the modulation of key signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][9] The interaction is complex and can be either pro-inflammatory or anti-inflammatory, depending on the specific AHL, its concentration, the cell type, and the surrounding microenvironment.
Effects on the Innate Immune System
The innate immune system forms the first line of defense against pathogens, and its cellular constituents are primary targets for AHL-mediated immunomodulation.
Macrophages
Macrophages are versatile phagocytes that play a crucial role in pathogen clearance and inflammation. AHLs, particularly 3-oxo-C12-HSL, exert complex and sometimes contradictory effects on macrophage function. Some studies report that 3-oxo-C12-HSL enhances the phagocytic activity of macrophages.[5] In lipopolysaccharide (LPS)-stimulated macrophages, 3-oxo-C12-HSL has been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while simultaneously amplifying the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[12][13][14] This reciprocal modulation suggests a mechanism by which P. aeruginosa can dampen the host inflammatory response to promote its own survival.[12][13] However, at high concentrations, 3-oxo-C12-HSL can induce apoptosis in macrophages.[10][15][16]
Neutrophils
Neutrophils are rapidly recruited to sites of infection where they phagocytose and kill invading microbes. Certain AHLs, such as 3-oxo-C12-HSL and N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), act as chemoattractants for neutrophils, promoting their migration in a dose-dependent manner through mechanisms involving actin remodeling and calcium mobilization.[5] In contrast, C4-HSL does not appear to have this chemoattractant effect.[5] Similar to its effect on macrophages, 3-oxo-C12-HSL can also induce apoptosis in neutrophils, potentially limiting the duration and intensity of the acute inflammatory response.[16]
Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells that bridge the innate and adaptive immune systems. 3-oxo-C12-HSL has been shown to modulate DC function, leading to a suppression of the adaptive immune response.[5] In the presence of 3-oxo-C12-HSL, LPS-stimulated DCs exhibit decreased production of pro-inflammatory and Th1-polarizing cytokines like IL-12 and interferon-gamma (IFN-γ).[5] Furthermore, 3-oxo-C12-HSL can down-regulate the expression of co-stimulatory molecules on DCs, which impairs their ability to activate T-cells effectively.[5][10][11] This molecule can also induce apoptosis in human DCs.[5][8]
Effects on the Adaptive Immune System
AHLs also significantly impact the cells of the adaptive immune system, further contributing to the pathogen's ability to evade host defenses.
T-Lymphocytes
T-cells are central to cell-mediated immunity. One of the most consistent findings is that 3-oxo-C12-HSL inhibits T-cell proliferation, whether stimulated by mitogens or specific antigens.[5] This AHL can also modulate T-cell function by affecting cytokine production.[5] Studies have shown that both natural and synthetic AHLs can suppress the production of the Th1 cytokine IFN-γ more significantly than the Th2 cytokine IL-4.[17] This suggests that AHLs can shift the immune response away from a host-protective Th1 response towards a Th2 response, which may be less effective at clearing the bacterial infection.[17] Additionally, 3-oxo-C12-HSL can induce apoptosis in Jurkat T-cells, a human T-lymphocyte cell line.[5][16]
B-Lymphocytes
The effect of AHLs on B-lymphocytes and antibody production is less clear-cut. Some studies indicate that 3-oxo-C12-HSL can modulate antibody production.[5] At high concentrations, it has been shown to inhibit antibody production by spleen cells, while at lower concentrations, it may stimulate it, particularly the IgG1 isotype.[2]
Quantitative Data on AHL Immunomodulation
The following tables summarize quantitative data from various studies on the effects of different AHLs on immune cell functions.
Table 1: Effect of AHLs on Cytokine Production
| AHL Species | Immune Cell Type | Stimulant | AHL Concentration | Effect on Cytokine Production |
| 3-oxo-C12-HSL | Murine Macrophages (RAW264.7) | LPS | 15 µM | ~17% decrease in IL-6 secretion (not statistically significant).[6] |
| 3-oxo-C12-HSL | Human Epithelial (Caco-2/TC7) | IL-1β | 5 µM | ~27.6% reduction in IL-8 secretion.[6] |
| 3-oxo-C12-HSL | Murine Macrophages | LPS | Not specified | Suppresses TNF-α production; amplifies IL-10 production.[12][13] |
| 3-oxo-C12-HSL | Dendritic Cells | LPS | Not specified | Decreased IL-12 and IFN-γ secretion.[5] |
| 3-oxo-C12-HSL | Human Bronchial Epithelial Cells | - | 10-100 µM | Potent inducer of IL-8.[9] |
| OdDHL (3-oxo-C12-HSL) | Murine Macrophages | LPS | Not specified | Inhibited TNF-α production; down-regulated IL-12 production.[2] |
| 3-oxo-C12-HSL | RAW264.7 cells | LPS | 6.25 µM | Significantly decreased MCP-1 and TNF-α production.[15] |
Table 2: Effect of AHLs on Immune Cell Proliferation and Viability
| AHL Species | Immune Cell Type | AHL Concentration | Effect |
| OdDHL (3-oxo-C12-HSL) | Murine Lymphocytes | Not specified | Inhibited proliferation.[2] |
| Natural AHLs (from PAO1) | Mouse Splenocytes | 2.5 µM | Complete inhibition of cell proliferation.[17] |
| Synthetic OdDHL & BHL | Mouse Splenocytes | 10-30 µM | Complete inhibition of cell proliferation.[17] |
| 3-oxo-C12-HSL | RAW264.7 cells | 12.5–100 µM | Induced apoptosis and cell death.[15] |
| 3-oxo-C12-HSL | Macrophages and Neutrophils | 10-100 µM | Induces apoptosis.[15][16] |
Table 3: Chemotactic Effects of AHLs
| AHL Species | Immune Cell Type | AHL Concentration | Effect |
| 3-oxo-C12-HSL | Neutrophils | Not specified | Chemoattractant in a dose-dependent fashion.[5] |
| 3-oxo-C10-HSL | Neutrophils | Not specified | Chemoattractant in a dose-dependent fashion.[5] |
| C4-HSL | Neutrophils | Not specified | Not a chemoattractant.[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by AHLs
AHLs influence immune cells by hijacking key intracellular signaling pathways. The diagram below illustrates the proposed mechanism by which 3-oxo-C12-HSL modulates inflammatory responses in macrophages.
Experimental Workflow: T-Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the impact of AHLs on T-cell proliferation.
Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (Thymidine Incorporation)
This protocol is adapted from methodologies used to assess the effect of AHLs on lymphocyte proliferation.[17]
1. Materials:
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin).
-
Concanavalin A (ConA) or other T-cell mitogen.
-
N-acylhomoserine lactones (e.g., 3-oxo-C12-HSL) dissolved in DMSO and diluted in medium.
-
[³H]-thymidine (1 µCi/well).
-
96-well flat-bottom cell culture plates.
-
Cell harvester and scintillation counter.
2. Procedure:
-
Cell Isolation: Isolate splenocytes from a mouse spleen under sterile conditions. Prepare a single-cell suspension and wash the cells with RPMI-1640. Resuspend cells in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plating: Adjust the cell suspension to 2 x 10⁶ cells/mL. Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Treatment: Prepare working solutions of ConA (e.g., 5 µg/mL final concentration) and various concentrations of the AHL to be tested. Add 100 µL of the appropriate treatment solution to the wells. Include the following controls:
-
Cells + Medium only (unstimulated control).
-
Cells + ConA (stimulated positive control).
-
Cells + ConA + AHL at various concentrations.
-
Cells + AHL only (to test for direct mitogenic or toxic effects).
-
Cells + ConA + Vehicle control (e.g., DMSO at the highest concentration used for AHLs).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
Pulsing: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters to remove unincorporated thymidine.
-
Measurement: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
Analysis: Calculate the percentage of inhibition of proliferation for each AHL concentration relative to the stimulated positive control.
Protocol 2: Cytokine Measurement by ELISA
This protocol describes a general method for quantifying cytokine levels in culture supernatants from AHL-treated immune cells.
1. Materials:
-
Immune cells (e.g., macrophages, splenocytes).
-
Cell culture medium and reagents.
-
AHLs and stimulants (e.g., LPS).
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-10, IL-12).
-
Microplate reader.
2. Procedure:
-
Cell Stimulation: Seed immune cells (e.g., RAW264.7 macrophages at 1 x 10⁶ cells/mL) in a 24-well plate.
-
Pre-treat cells with various concentrations of AHLs or vehicle control for a specified period (e.g., 1-2 hours).
-
Add the stimulant (e.g., LPS at 100 ng/mL) to the appropriate wells. Include unstimulated controls.
-
Incubate the plate for a suitable duration for the target cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-10).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatants and store them at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and collected supernatants to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample.
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
This method is used to assess the ability of AHLs to attract neutrophils.[18][19]
1. Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis medium (e.g., serum-free RPMI).
-
Chemoattractants: AHLs (test) and a known chemoattractant like IL-8 or fMLP (positive control).
-
Boyden chamber or Transwell® inserts with a 3-5 µm pore size membrane.
-
24-well companion plate.
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®).
-
Luminometer.
2. Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis medium.
-
Assay Setup:
-
Add chemotaxis medium containing the test AHLs, positive control (IL-8), or medium alone (negative control) to the lower wells of the 24-well plate (600 µL per well).
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the neutrophil suspension (e.g., 1-2 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
To quantify the cells that have migrated to the lower chamber, add a cell quantification reagent (e.g., CellTiter-Glo®) that measures ATP levels.
-
Incubate as per the manufacturer's instructions.
-
Read the luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
-
Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium alone (spontaneous migration).
Conclusion
N-acylhomoserine lactones are not merely bacterial communication molecules; they are potent effectors of the host immune system. Through their ability to penetrate host cells and modulate key signaling pathways, AHLs can orchestrate a complex array of immunomodulatory effects, including the suppression of pro-inflammatory cytokines, inhibition of T-cell proliferation, and induction of apoptosis in various immune cells. This multifaceted interference with host immunity is a critical strategy employed by pathogens like P. aeruginosa to evade clearance and establish chronic infections. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of novel anti-infective and immunomodulatory therapies that target this crucial aspect of host-pathogen cross-talk.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 9. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 11. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
N-nonanoyl-L-Homoserine Lactone (C9-HSL): A Technical Guide to its Impact on Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a sophisticated cell-to-cell communication system predominantly observed in Gram-negative bacteria.[1][2] This system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and motility.[1][3] C9-HSL, an N-acylated homoserine lactone (AHL), is distinguished by its nine-carbon acyl chain, a feature that confers specificity to its interactions.[4] As our understanding of the intricate dialogue between bacteria and their hosts deepens, the role of QS molecules like C9-HSL in modulating host immune responses and influencing the outcome of infections is becoming increasingly apparent.[2][5] This technical guide provides an in-depth exploration of the core mechanisms by which C9-HSL impacts host-pathogen interactions, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to aid researchers in this critical field.
Chemical Profile of this compound:
| Property | Value |
| Synonyms | C9-HSL, N-nonanoyl-L-HSL |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.3 g/mol |
| Class | N-Acyl Homoserine Lactone (AHL) |
The Core of Quorum Sensing: The LuxI/LuxR Circuit
The canonical AHL-based quorum sensing system, upon which C9-HSL signaling is based, involves two key protein families: LuxI-type synthases and LuxR-type transcriptional regulators.
-
LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL molecules. They utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) from the fatty acid biosynthesis pathway to produce the corresponding AHL.[2]
-
LuxR-type Regulators: These are intracellular receptors that bind to their cognate AHLs.
The process unfolds as follows:
-
AHL Synthesis: At low cell densities, LuxI-type synthases produce a basal level of AHLs, including C9-HSL.
-
Diffusion: These small, lipophilic molecules can diffuse across the bacterial cell membrane into the extracellular environment.[2]
-
Concentration-Dependent Accumulation: As the bacterial population grows, the extracellular concentration of AHLs increases.
-
Receptor Binding: Once a threshold concentration is reached, AHLs diffuse back into the bacterial cells and bind to their cognate LuxR-type receptors.
-
Transcriptional Regulation: The AHL-LuxR complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes. This binding event can either activate or repress the transcription of genes involved in virulence, biofilm formation, and other collective behaviors.[2]
Caption: General LuxI/LuxR Quorum Sensing Circuit in Gram-negative Bacteria.
Impact on Host Immune Response
While the primary role of C9-HSL is in intraspecies communication, a growing body of evidence indicates that these molecules can also engage in "inter-kingdom" signaling, directly influencing host cell functions, particularly those of the immune system. The effects are often dependent on the specific AHL, its concentration, and the host cell type.
Modulation of Cytokine Production
AHLs can significantly alter the production of cytokines by host immune cells, such as macrophages and epithelial cells, thereby shaping the inflammatory response to infection. While direct quantitative data for C9-HSL is limited in the available literature, studies on other structurally similar AHLs, particularly N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) from Pseudomonas aeruginosa, provide valuable insights into the potential effects.
Table 1: Exemplar Quantitative Data on the Impact of AHLs on Cytokine Production
| AHL | Host Cell Type | Treatment Conditions | Cytokine | Change in Production | Reference |
| 3-oxo-C12-HSL | Caco-2/TC7 intestinal epithelial cells (IL-1β stimulated) | 5 µM for 18h | IL-8 | 27.6% decrease | [6] |
| 3-oxo-C12-HSL | RAW264.7 murine macrophages (LPS/IFN-γ stimulated) | 15-50 µM | IL-6 | ~60% reduction | [6] |
| 3-oxo-C12-HSL | Murine peritoneal macrophages (LPS stimulated) | 20-50 µM for 24h | TNF-α | Down-regulation | [2] |
| 3-oxo-C12-HSL | Murine peritoneal macrophages (LPS stimulated) | 20-50 µM for 24h | IL-10 | Amplification | [2] |
Note: This table presents data for 3-oxo-C12-HSL as a proxy to illustrate the potential immunomodulatory effects of AHLs. Further research is required to determine the specific quantitative impact of C9-HSL.
Caption: AHL interaction with macrophages leading to altered cytokine profiles.
Regulation of Pathogen Virulence
C9-HSL and other AHLs are integral to the regulation of a wide array of virulence factors in pathogenic bacteria. The expression of these factors is often timed to coincide with a high bacterial population density, overwhelming host defenses.
Control of Virulence Factor Production
Specific examples of virulence factors regulated by AHLs include proteases, elastases, toxins, and pigments.
-
Pseudomonas aeruginosa : The quorum sensing systems in P. aeruginosa (las and rhl) control the expression of numerous virulence factors, including elastase (LasB), alkaline protease, and exotoxin A.[7][8][9]
-
Serratia marcescens : This bacterium produces the characteristic red pigment prodigiosin (B1679158) and the biosurfactant serratamolide, both of which have been linked to virulence and are subject to complex regulation, including by quorum sensing components.[10][11][12]
Table 2: Examples of Virulence Factors Potentially Regulated by C9-HSL
| Pathogen | Virulence Factor | Function | Potential Regulation by C9-HSL |
| Pseudomonas aeruginosa | Elastase (LasB) | Tissue degradation, immune evasion | Likely regulated through the QS network |
| Serratia marcescens | Prodigiosin | Antimicrobial, cytotoxic | Regulation is complex and may be influenced by QS signals |
| Serratia marcescens | Serratamolide (hemolysin) | Surfactant, hemolysis | Co-regulated with prodigiosin, suggesting potential QS influence |
Note: Direct quantitative data linking C9-HSL to the regulation of these specific virulence factors is an active area of research. The table indicates potential regulatory connections based on the known functions of AHLs in these pathogens.
Caption: C9-HSL mediated activation of virulence factor expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of C9-HSL on host-pathogen interactions.
Protocol for Assessing C9-HSL Impact on Macrophage Cytokine Production
Objective: To quantify the effect of C9-HSL on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (C9-HSL)
-
Lipopolysaccharide (LPS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
Sterile cell culture plates (24-well)
-
Centrifuge
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in complete medium at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed macrophages into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
C9-HSL Preparation: Prepare a stock solution of C9-HSL in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without C9-HSL).
-
Cell Treatment: Remove the old medium from the cells and replace it with medium containing the different concentrations of C9-HSL or the vehicle control. Pre-incubate the cells with C9-HSL for 1-2 hours.
-
Inflammatory Stimulation: After pre-incubation, add LPS to each well (final concentration of 100 ng/mL) to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well.
-
Cytokine Quantification: Perform ELISA for the target cytokines (TNF-α, IL-6, IL-10) on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Normalize the data to the vehicle control and perform statistical analysis to determine the significance of the observed effects.
Protocol for Quantifying C9-HSL's Effect on Serratia marcescens Prodigiosin Production
Objective: To determine if C9-HSL influences the production of the virulence-associated pigment prodigiosin in Serratia marcescens.
Materials:
-
Serratia marcescens strain
-
Luria-Bertani (LB) broth
-
This compound (C9-HSL)
-
Spectrophotometer
-
Acidified ethanol (B145695) (4% 1M HCl in ethanol)
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation: Inoculate an overnight culture of S. marcescens in LB broth.
-
Experimental Setup: The next day, dilute the overnight culture into fresh LB broth to an OD₆₀₀ of 0.1. Aliquot the culture into multiple flasks.
-
C9-HSL Treatment: Add different concentrations of C9-HSL to the experimental flasks. Include a control flask with no added C9-HSL.
-
Incubation: Incubate the flasks at 30°C with shaking for 24-48 hours.
-
Bacterial Growth Measurement: At the end of the incubation period, measure the OD₆₀₀ of each culture to assess bacterial growth.
-
Prodigiosin Extraction:
-
Take a 1 mL aliquot from each culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of acidified ethanol.
-
Vortex vigorously to extract the pigment.
-
Centrifuge again at 10,000 x g for 10 minutes to pellet the cell debris.
-
-
Prodigiosin Quantification:
-
Transfer the supernatant containing the extracted prodigiosin to a clean cuvette.
-
Measure the absorbance of the supernatant at 534 nm using a spectrophotometer.
-
-
Data Analysis: Normalize the prodigiosin production (A₅₃₄) to the bacterial growth (OD₆₀₀) for each condition. Compare the prodigiosin levels in the C9-HSL-treated cultures to the control to determine the effect of C9-HSL.
Caption: Workflow for studying C9-HSL's effect on host and pathogen.
Conclusion and Future Directions
This compound is a crucial signaling molecule that extends its influence beyond bacterial communication to directly impact host-pathogen interactions. While the precise quantitative effects of C9-HSL on host immune responses and pathogen virulence are still being fully elucidated, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. The ability of C9-HSL to modulate cytokine production and regulate virulence factors highlights its potential as a target for novel anti-infective therapies. Future research should focus on generating specific quantitative data for C9-HSL's interactions with various host cell types and pathogens. A deeper understanding of the signaling pathways involved will be critical for the development of targeted therapeutic strategies that disrupt this inter-kingdom communication, offering new avenues to combat bacterial infections.
References
- 1. Proteomic assessment of the role of N-acyl homoserine lactone in Shewanella putrefaciens spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular detection of virulence genes as markers in Pseudomonas aeruginosa isolated from urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-nonanoyl-L-Homoserine Lactone (C9-HSL)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of N-nonanoyl-L-Homoserine lactone (C9-HSL), a key signaling molecule in bacterial quorum sensing. The protocols outlined below describe both a robust chemical synthesis approach and a milder enzymatic method, offering flexibility for various research applications, from fundamental microbiology to the development of novel anti-virulence therapies.
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] C9-HSL, with its nine-carbon acyl chain, is an important member of this family, involved in regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance in various bacterial species.[2][3] The ability to synthesize C9-HSL and its analogs is crucial for studying bacterial communication, identifying QS inhibitors, and developing novel therapeutic strategies that target bacterial virulence without exerting selective pressure for resistance.
Signaling Pathway
This compound is a central component of the LuxI/LuxR-type quorum sensing system, a well-characterized signaling circuit in many Gram-negative bacteria.[4] The LuxI-family synthases produce specific AHLs, which, upon reaching a threshold concentration, bind to and activate their cognate LuxR-type transcriptional regulators. This complex then modulates the expression of target genes.
Caption: LuxI/LuxR-type quorum sensing circuit mediated by C9-HSL.
Synthesis Methods Overview
Two primary methods for the synthesis of C9-HSL are detailed below: a chemical approach using Schotten-Baumann conditions and an enzymatic method employing an immobilized lipase (B570770). The choice of method may depend on the desired scale, purity requirements, and available resources.
| Parameter | Method 1: Chemical Synthesis | Method 2: Enzymatic Synthesis |
| Reaction Type | Acylation | Amidation |
| Key Reagents | L-Homoserine lactone hydrobromide, Nonanoyl chloride, Pyridine (B92270) | L-Homoserine lactone, Nonanoic acid, Immobilized Lipase B from Candida antarctica (CALB) |
| Solvent | Dichloromethane (B109758) (DCM) | 2-Methyl-2-butanol (B152257) or other organic solvent |
| Temperature | 0 °C to Room Temperature | 40-60 °C |
| Reaction Time | 2-12 hours | 24-72 hours |
| Reported Yield | Good to Excellent (e.g., >70%) | Moderate to Good (e.g., 40-80%) |
| Key Advantages | High yield, relatively fast reaction time, well-established. | Mild reaction conditions, high selectivity, avoids harsh reagents. |
| Key Disadvantages | Requires handling of corrosive acyl chloride and pyridine. | Longer reaction times, requires specific enzyme, potential for lower yields. |
Experimental Protocols
Method 1: Chemical Synthesis via Acylation
This protocol describes the synthesis of this compound by the acylation of L-homoserine lactone hydrobromide with nonanoyl chloride under Schotten-Baumann conditions.[5][6][7]
Materials:
-
L-Homoserine lactone hydrobromide
-
Nonanoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-homoserine lactone hydrobromide (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (2.2 eq) to the suspension with vigorous stirring. Allow the mixture to stir for 10-15 minutes.
-
In a separate vial, dissolve nonanoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the nonanoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Caption: Workflow for the chemical synthesis of C9-HSL.
Method 2: Enzymatic Synthesis via Amidation
This protocol outlines the synthesis of C9-HSL using immobilized lipase B from Candida antarctica (CALB) to catalyze the amidation between nonanoic acid and L-homoserine lactone.[8] This method is advantageous for its mild conditions and reduced environmental impact.
Materials:
-
L-Homoserine lactone
-
Nonanoic acid
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym 435
-
2-Methyl-2-butanol (tert-amyl alcohol) or another suitable anhydrous organic solvent (e.g., acetonitrile, THF)
-
Molecular sieves (3Å or 4Å), activated
-
Incubator shaker
-
Reaction vials (e.g., 20 mL scintillation vials)
-
Filter paper or syringe filter
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation: Activate molecular sieves by heating in an oven at >150 °C for several hours and cooling under vacuum.
-
Reaction Setup: In a reaction vial, combine L-homoserine lactone (1.0 eq) and nonanoic acid (1.0-1.5 eq).
-
Add anhydrous 2-methyl-2-butanol to dissolve the reactants.
-
Add activated molecular sieves (approx. 100 mg per 1 mL of solvent) to remove any water present and drive the equilibrium towards product formation.
-
Enzymatic Reaction: Add immobilized CALB (e.g., 10-20% by weight of the limiting reactant).
-
Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 50-60 °C) with vigorous shaking (e.g., 200-250 rpm).
-
Reaction Monitoring: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots, filtering out the enzyme, and analyzing by TLC or HPLC.
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the enzyme and molecular sieves by filtration. The enzyme can often be washed with solvent and reused.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography as described in Method 1.
-
Characterization: Confirm the structure and purity of the synthesized C9-HSL using NMR and mass spectrometry.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. N-Nonanoyl-L-homoserine lactone_TargetMol [targetmol.com]
- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of N-acyl-homoserine lactone (AHL) analogs, crucial signaling molecules in bacterial quorum sensing. The methodologies outlined are designed to facilitate the generation of AHL analog libraries for screening in drug discovery and research applications aimed at modulating bacterial communication.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] This communication system is integral to various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[2] The core structure of AHLs consists of a homoserine lactone ring N-acylated with a fatty acid side chain. The length and modification of this acyl chain confer specificity to the signaling.[1]
The ability to synthesize a diverse range of AHL analogs is critical for the development of quorum sensing inhibitors or activators. Solid-phase synthesis offers a significant advantage over traditional solution-phase methods by simplifying purification and allowing for the rapid assembly of analog libraries. This protocol details a robust method for the solid-phase synthesis of AHL analogs using Wang resin.
Quorum Sensing Signaling Pathway
A common AHL-mediated quorum sensing circuit is the LuxI/LuxR-type system.[1] In this pathway, a LuxI-type synthase produces a specific AHL. As the bacterial population density increases, the extracellular concentration of the AHL rises. Once a threshold concentration is reached, the AHL diffuses back into the cell and binds to its cognate LuxR-type transcriptional regulator. This AHL-receptor complex then modulates the expression of target genes.
Experimental Protocol: Solid-Phase Synthesis of AHL Analogs
This protocol outlines the synthesis of AHL analogs on Wang resin, a widely used solid support for the synthesis of molecules with a C-terminal carboxylic acid upon cleavage.[3]
Materials and Reagents
-
Fmoc-L-Homoserine-Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
A variety of carboxylic acids (for the acyl side chains)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Experimental Workflow
The solid-phase synthesis of AHL analogs proceeds through a series of iterative steps involving deprotection of the growing chain and coupling of the next building block, followed by cleavage from the solid support.
Step-by-Step Procedure
1. Resin Swelling:
-
Place the Fmoc-L-Homoserine-Wang resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the piperidine solution.
3. Washing:
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
4. Acyl Chain Coupling:
-
In a separate vial, dissolve the desired carboxylic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amine).
5. Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Dry the resin under vacuum.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][5]
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 1.5-2 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA and combine the filtrates.
7. Precipitation and Purification:
-
Concentrate the TFA filtrate under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude AHL analog.[4]
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the AHL analog using an appropriate method, such as flash chromatography or preparative HPLC.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the solid-phase synthesis of a representative AHL analog.
| Step | Reagents and Conditions | Time | Expected Outcome |
| Resin Swelling | Fmoc-L-Homoserine-Wang resin, DMF | 30 min | Swollen resin ready for reaction |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | Free amine on the resin |
| Acyl Coupling | Carboxylic acid, DIC, HOBt in DMF | 2-4 hours | N-acylated homoserine on resin |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 1.5-2 hours | Cleaved AHL analog in solution |
| Overall Yield | - | - | 40-70% (post-purification) |
Conclusion
The solid-phase synthesis protocol described provides a versatile and efficient method for the production of diverse N-acyl-homoserine lactone analogs. This approach facilitates the systematic modification of the acyl side chain, enabling the exploration of structure-activity relationships and the identification of potent modulators of bacterial quorum sensing. The ability to rapidly generate libraries of these compounds is a valuable tool for researchers in the fields of microbiology, infectious disease, and drug discovery.
References
- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
Techniques for the Purification of N-nonanoyl-L-Homoserine Lactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-nonanoyl-L-Homoserine lactone (C9-HSL), a key quorum-sensing signal molecule in Gram-negative bacteria. The following sections offer a comprehensive overview of common purification techniques, quantitative comparisons, detailed experimental procedures, and visual representations of the underlying biological and experimental workflows.
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This compound (C9-HSL) is a specific AHL that plays a crucial role in regulating various physiological processes in certain bacteria, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to obtain high-purity C9-HSL is essential for studying its biological functions, developing quorum sensing inhibitors, and for various applications in drug development and biotechnology.
The primary challenges in purifying C9-HSL from bacterial cultures lie in its relatively low concentration and the presence of numerous other cellular components in the growth media.[1] The most common and effective purification strategies involve an initial extraction step from the culture supernatant, followed by further chromatographic purification. The two most widely used initial extraction methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]
Comparison of Purification Techniques
The choice between LLE and SPE for the initial extraction of C9-HSL depends on factors such as sample volume, desired purity, and throughput. Both methods have distinct advantages and disadvantages.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Combined SPE-LLE |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of the analyte onto a solid sorbent, followed by elution. | Initial capture and concentration by SPE, followed by further purification of the eluate with LLE. |
| Typical Solvents | Acidified ethyl acetate (B1210297).[1] | Methanol (B129727) (conditioning), Water (equilibration), Sample, Methanol/Acetonitrile (B52724) (elution). | Methanol/Water (SPE elution), Dichloromethane (LLE).[2] |
| Relative Recovery | Generally lower than SPE for some analytes. | Generally higher recovery rates.[1] | 75% to 130% for various AHLs in complex matrices.[2] |
| Purity of Extract | Can be less pure due to co-extraction of other hydrophobic molecules. | Can provide cleaner extracts by selective washing steps. | Significantly improved purity by effectively alleviating matrix effects.[2] |
| Throughput | Can be laborious and time-consuming for multiple samples. | Amenable to high-throughput processing using 96-well plates. | Higher complexity, potentially lower throughput than single methods. |
| Solvent Consumption | High. | Lower compared to LLE. | Moderate to High. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of C9-HSL from Bacterial Culture
This protocol describes the extraction of C9-HSL from a bacterial culture supernatant using acidified ethyl acetate.
Materials:
-
Bacterial culture producing C9-HSL
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filter
Procedure:
-
Grow the bacterial culture to the stationary phase to maximize C9-HSL production.[1]
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean flask.
-
For every 100 mL of supernatant, add 0.1 mL of glacial acetic acid to acidify the solution.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate containing the extracted C9-HSL.
-
Carefully collect the top ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.[1]
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the ethyl acetate using a rotary evaporator at 40-45°C until a dry residue is obtained.[1]
-
Re-dissolve the dried extract in a small, known volume of methanol.
-
Filter the re-dissolved sample through a 0.22 µm syringe filter before proceeding to HPLC analysis or storage at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) of C9-HSL
This protocol outlines the purification of C9-HSL using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridge (e.g., 500 mg sorbent mass)
-
Bacterial culture supernatant (prepared as in LLE protocol, steps 1-3)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold (optional, but recommended)
-
Collection tubes
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the cartridge to dry out.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Again, do not let the sorbent bed dry.
-
Loading: Slowly load the bacterial culture supernatant onto the cartridge. The flow rate should be approximately 1-2 mL/minute.
-
Washing: Pass 5 mL of a 5% methanol in water solution through the cartridge to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Elute the bound C9-HSL by passing 5 mL of acetonitrile through the cartridge. Collect the eluate in a clean collection tube.
-
Drying and Reconstitution: Evaporate the acetonitrile from the eluate under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable volume of methanol for analysis.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol provides a general method for the final purification of C9-HSL from the extracts obtained from LLE or SPE.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid
-
C9-HSL standard for retention time comparison
Procedure:
-
Sample Preparation: Ensure the extracted and reconstituted sample is free of particulates by filtering through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: Increase to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Decrease to 20% B
-
35-40 min: Hold at 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject a C9-HSL standard to determine its retention time.
-
Inject the purified sample.
-
Collect the fraction corresponding to the retention time of the C9-HSL standard.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction.
-
The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system under the same conditions.
-
Visualizations
N-acyl Homoserine Lactone (AHL) Signaling Pathway
References
Application of N-nonanoyl-L-Homoserine Lactone (C9-HSL) in Biofilm Modulation Studies
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilm formation is a critical factor in microbial pathogenesis, contributing to chronic infections and significantly increased resistance to antibiotics and host immune responses. The development of these complex communities is often regulated by a cell-to-cell communication system known as quorum sensing (QS).
Quorum sensing allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, QS is mediated by small, diffusible signal molecules called N-acyl-L-homoserine lactones (AHLs). These molecules are synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation triggers a cascade of gene expression, controlling processes like virulence factor production and biofilm formation.
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a specific member of the AHL family, featuring a 9-carbon acyl chain. While the search for QS inhibitors is a major focus of anti-biofilm research, understanding the fundamental role of native AHLs like C9-HSL is equally crucial. C9-HSL serves as a valuable tool for researchers to induce and study the mechanisms of QS-dependent biofilm formation, acting as a positive control or a molecular probe to investigate signaling pathways. This document provides an overview of the application of C9-HSL in biofilm research and detailed protocols for its use.
Mechanism of Action: The Role of AHLs in Quorum Sensing
In the model opportunistic pathogen Pseudomonas aeruginosa, the QS network is hierarchically organized and includes at least two AHL-based systems: las and rhl.[1]
-
The las System: The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, this molecule binds to the LasR transcriptional regulator. The LasR:3-oxo-C12-HSL complex then activates the expression of numerous genes, including those for virulence factors (e.g., elastase) and the components of the rhl system.[1]
-
The rhl System: The RhlI synthase, which is positively regulated by the las system, produces N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR regulator, and this complex controls the expression of another set of genes, including those for rhamnolipid production (crucial for biofilm maintenance) and pyocyanin.[2][3]
While P. aeruginosa primarily uses 3-oxo-C12-HSL and C4-HSL, the LuxR-type receptors can often bind to a range of AHL molecules with varying acyl chain lengths, albeit with different affinities. Therefore, introducing exogenous AHLs like C9-HSL can be used to probe the specificity of these systems or to trigger QS-dependent phenotypes in wild-type or mutant strains.
Quantitative Data on Biofilm Modulation
While C9-HSL is primarily an agonist, research into biofilm inhibition has identified numerous synthetic AHL analogs with potent antagonist activity. The tables below summarize quantitative data for various compounds to provide context for researchers designing biofilm modulation experiments.
Table 1: Inhibitory Effects of Synthetic AHL Analogs on P. aeruginosa Biofilm
| Compound Name | Concentration | Biofilm Inhibition (%) | Target Organism | Reference |
|---|---|---|---|---|
| L-HSL (N-(3-cyclic butyrolactone)-4-trifluorophenylacetamide) | 100 µM | Significant Reduction | P. aeruginosa | [4] |
| L-HSL (N-(3-cyclic butyrolactone)-4-trifluorophenylacetamide) | 200 µM | ~36.7% | P. aeruginosa | [4] |
| Y0-C10-HSL (N-cyclopentyl-n-decanamide) | 10 µM | ~15.9% | P. aeruginosa | [5] |
| Y0-C10-HSL (N-cyclopentyl-n-decanamide) | 100 µM | ~25.0% | P. aeruginosa | [5] |
| Y0-C10-HSL (N-cyclopentyl-n-decanamide) | 200 µM | ~38.5% | P. aeruginosa | [5] |
| Compound 10 (2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide) | >200 µM | >60% | P. aeruginosa PAO1 |[6] |
Table 2: Dispersal Effects of Synthetic AHL Analogs on Pre-formed P. aeruginosa Biofilm
| Compound Name | Concentration | Biofilm Dispersal (%) | Target Organism | Reference |
|---|---|---|---|---|
| L-HSL (N-(3-cyclic butyrolactone)-4-trifluorophenylacetamide) | 200 µM | ~36.3% | P. aeruginosa | [4] |
| Y0-C10-HSL (N-cyclopentyl-n-decanamide) | 200 µM | Significant Dispersal | P. aeruginosa |[5] |
Experimental Protocols
The following protocols can be adapted to study the effects of C9-HSL (as an agonist) or potential inhibitory compounds (as antagonists) on biofilm formation.
Protocol 1: Static Biofilm Quantification (Crystal Violet Assay)
This protocol is a standard method for quantifying the total biomass of a biofilm formed on a surface.
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
This compound (C9-HSL) or test inhibitor
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain at 37°C with shaking. Dilute the culture 1:100 in fresh growth medium.
-
Assay Setup:
-
Prepare serial dilutions of C9-HSL or the test inhibitor in the fresh growth medium to achieve desired final concentrations.
-
Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture containing the test compound to each well. It is recommended to use at least three replicates per condition.
-
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at 37°C.
-
Washing: Carefully discard the liquid content from the wells. Wash the wells gently three times with 200 µL of PBS to remove planktonic (non-adherent) cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.[4]
-
Protocol 2: Biofilm Dispersal Assay
This protocol assesses the ability of a compound to break down or disperse a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Follow steps 1-3 of Protocol 1, but without adding any test compounds to the wells. Incubate for 24 hours to allow a mature biofilm to form.
-
Compound Treatment: After incubation, discard the supernatant and gently wash the wells once with PBS to remove planktonic cells.
-
Add 200 µL of fresh medium containing various concentrations of the test compound (e.g., C9-HSL or an inhibitor) to the wells with the pre-formed biofilm.
-
Second Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Follow steps 4-7 of Protocol 1 to wash, stain, and quantify the remaining biofilm. A decrease in OD₅₇₀ compared to the untreated control indicates dispersal activity.[4]
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and can be used to assess cell viability.
Materials:
-
Glass-bottom dishes or chamber slides
-
Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass surfaces in the presence or absence of C9-HSL or a test inhibitor as described in Protocol 1.
-
Staining: After the incubation period, gently wash the biofilm with PBS. Add a solution containing the fluorescent stains (e.g., LIVE/DEAD™ BacLight™ kit) and incubate in the dark for 15-20 minutes.
-
Imaging: Gently wash again to remove excess stain. Image the biofilm using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture.
-
Analysis: Analyze images to determine biofilm thickness, biomass, surface coverage, and the ratio of live to dead cells.
Logical Relationships in Biofilm Modulation
The modulation of biofilm formation hinges on the interplay between QS signaling molecules and potential inhibitors that target the QS machinery. C9-HSL, as a native signaling molecule, typically promotes the pathway, while inhibitors are designed to block it at various stages.
References
- 1. Frontiers | AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 [frontiersin.org]
- 2. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Application Note: Quantitative Analysis of N-nonanoyl-L-Homoserine lactone (C9-HSL) using HPLC-MS/MS
Introduction
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2] This process is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers.[3] N-nonanoyl-L-Homoserine lactone (C9-HSL) is a specific AHL that plays a crucial role in the signaling pathways of various bacterial species. The precise detection and quantification of C9-HSL are vital for studying bacterial communication, understanding pathogenesis, and developing novel anti-quorum sensing drugs. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and specific method for the analysis of C9-HSL in complex biological matrices.[4][5][6] This application note provides a detailed protocol for the extraction and quantitative determination of C9-HSL from bacterial culture supernatants.
Principle of the Method
This method utilizes a liquid-liquid extraction procedure to isolate C9-HSL from the sample matrix. The extract is then analyzed by reverse-phase HPLC, which separates the analyte from other components based on its hydrophobicity. The eluent from the HPLC system is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to C9-HSL is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and sensitivity, allowing for accurate quantification even at low concentrations.[7][8]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for the extraction of C9-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid or 0.5% acetic acid)[3][9]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Nitrogen gas supply
-
Centrifuge tubes (2 mL and 15 mL)
-
Vortex mixer
-
Sample concentrator/evaporator
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Carefully transfer 1 mL of the cell-free supernatant to a clean 2 mL microcentrifuge tube.
-
Add an equal volume (1 mL) of acidified ethyl acetate to the supernatant.[3][10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process (steps 3-6) two more times, pooling all organic extracts.[3][9]
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 30°C.[8][10]
-
Reconstitute the dried residue in 100-250 µL of methanol or acetonitrile (e.g., 20% acetonitrile).[3][7]
-
Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Dionex UltiMate 3000 or equivalent)[3]
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)[8]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[3][9] |
| Gradient | 0-1 min: 0% B; 1-5 min: 0-90% B; 5-10.5 min: 90% B; 10.5-12.5 min: 0% B[3] |
| Flow Rate | 0.2 - 0.4 mL/min[7] |
| Injection Volume | 4 - 10 µL[3][9] |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Precursor Ion [M+H]⁺ | m/z 270.2 |
| Product Ion | m/z 102.1 (Represents the homoserine lactone moiety)[9][11] |
| Collision Gas | Argon[8] |
| Capillary Voltage | 1.3 - 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Data Presentation
Quantitative performance of the method should be evaluated by constructing a calibration curve using C9-HSL standards. The following table summarizes typical performance characteristics.
Table 1: Quantitative Performance Data for C9-HSL Detection
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99[12][13] | The coefficient of determination for the calibration curve over the working concentration range. |
| Limit of Detection (LOD) | 0.5 - 5.0 nM[3] | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 1.5 - 15.0 nM[13] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | 85 - 115%[13] | The efficiency of the extraction process, determined by spiking blank matrix with a known amount of analyte. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Visualizations
Quorum Sensing Signaling Pathway
The following diagram illustrates the general LuxI/LuxR-type quorum-sensing circuit in Gram-negative bacteria, which utilizes C9-HSL as a signaling molecule.
Caption: LuxI/R-type quorum-sensing signaling pathway using C9-HSL.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis for the detection of C9-HSL.
Caption: HPLC-MS/MS workflow for C9-HSL detection and quantification.
References
- 1. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 4. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 10. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-high Performance Liquid Chromatography Tandem Mass-Spectrometry for Simple and Simultaneous Quantification of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Biosensor Strains for the Detection of N-nonanoyl-L-Homoserine Lactone (C9-HSL)
Protocol for the Quantification of N-nonanoyl-L-Homoserine Lactone (C9-HSL) in Bacterial Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in response to population density.[1][2][3][4][5] N-nonanoyl-L-Homoserine lactone (C9-HSL) is a specific AHL that plays a crucial role in regulating various physiological processes, including biofilm formation, virulence factor production, and motility in certain bacterial species.[3][4] The ability to accurately quantify C9-HSL in bacterial cultures is essential for understanding bacterial communication, pathogenesis, and for the development of novel anti-quorum sensing therapeutics.
This document provides a detailed protocol for the extraction and quantification of C9-HSL from bacterial cultures using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the detection and quantification of AHLs.[6][7][8][9][10][11][12] Additionally, an overview of a bioassay-based detection method using a reporter strain is described.
C9-HSL Signaling Pathway
The biosynthesis and recognition of C9-HSL is a key component of quorum sensing in various Gram-negative bacteria. The pathway involves a LuxI-type synthase that produces C9-HSL and a LuxR-type receptor that binds to it, leading to the regulation of target gene expression.
References
- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Extraction of N-acyl Homoserine Lactones from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, from diverse environmental matrices. The following sections offer step-by-step methodologies for liquid-liquid extraction (LLE), solid-phase extraction (SPE), and ultrasonic extraction, enabling researchers to efficiently isolate AHLs for downstream analysis. Additionally, a summary of quantitative data is presented to aid in method selection, and a diagram of the canonical LuxI/LuxR signaling pathway is included for contextual understanding.
Introduction to N-acyl Homoserine Lactones (AHLs) and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a collective manner. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, the most common of which are N-acyl homoserine lactones (AHLs).
The canonical AHL-mediated QS system involves two key proteins: LuxI and LuxR.[1][[“]] LuxI is an AHL synthase that produces a specific AHL molecule. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR protein, a transcriptional regulator. The AHL-LuxR complex then activates or represses the expression of target genes, often including the luxI gene itself, creating a positive feedback loop.[3] This coordinated gene expression can regulate various phenotypes, including biofilm formation, virulence factor production, and antibiotic resistance.
The ability to extract and quantify AHLs from environmental samples is crucial for understanding microbial ecology, identifying novel bioactive compounds, and developing anti-quorum sensing strategies to combat bacterial infections and biofouling.
Core Signaling Pathway: The LuxI/LuxR System
The LuxI/LuxR quorum sensing circuit is a foundational model for understanding bacterial communication. The following diagram illustrates the key components and their interactions.
Figure 1. The canonical LuxI/LuxR quorum sensing pathway in Gram-negative bacteria.
Experimental Protocols for AHL Extraction
The choice of extraction method depends on the sample matrix, the target AHLs, and the available analytical instrumentation. Below are detailed protocols for the most common techniques.
General Workflow for AHL Extraction
The overall process for extracting AHLs from environmental samples typically follows a series of steps from sample collection to final analysis.
Figure 2. General experimental workflow for the extraction and analysis of AHLs.
Protocol 1: Liquid-Liquid Extraction (LLE) from Water Samples
This protocol is suitable for the extraction of AHLs from aqueous samples such as bacterial culture supernatants or water samples.
Materials:
-
Separatory funnel (appropriate volume for the sample)
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Conical tubes
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
Procedure:
-
Sample Preparation: Collect the water sample. If it contains suspended solids, centrifuge at 10,000 x g for 10 minutes and collect the supernatant.
-
Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the organic phase containing the AHLs.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh acidified ethyl acetate.
-
-
Drying:
-
Pool the organic extracts.
-
Add anhydrous sodium sulfate to the pooled extract to remove any residual water. Swirl gently and let it stand for 15-20 minutes.
-
Decant or filter the dried organic extract into a clean round-bottom flask.
-
-
Concentration:
-
Evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.
-
-
Reconstitution:
-
Re-dissolve the dried extract in a small, known volume (e.g., 1 mL) of methanol or acetonitrile.
-
Transfer the reconstituted sample to a clean vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Water Samples
SPE is often more efficient than LLE, requires less solvent, and can be automated for high-throughput applications.[4][5] This protocol is optimized for water samples.
Materials:
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Deionized water (for washing)
-
Nitrogen evaporator or vacuum concentrator
-
Acetonitrile (HPLC grade)
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of deionized water through the cartridge to remove salts and other polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained AHLs with 2-5 mL of methanol or acetonitrile into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of acetonitrile for analysis.
-
Protocol 3: Ultrasonic Extraction from Biofilm and Soil Samples
For solid or semi-solid samples like biofilms and soil, ultrasonic extraction is an effective method to disrupt the matrix and release the AHLs.[6][7]
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Ethyl acetate (acidified with 0.1% v/v acetic acid)
-
Rotary evaporator or nitrogen evaporator
-
Methanol or acetonitrile (HPLC grade)
Procedure:
-
Sample Preparation:
-
For biofilms, scrape a known amount of biofilm from the surface.
-
For soil, use a known weight of the soil sample.
-
-
Extraction:
-
Place the sample in a centrifuge tube.
-
Add a known volume of acidified ethyl acetate (e.g., 10 mL for 1 g of sample).
-
Sonicate the sample in an ultrasonic bath for 15-30 minutes or using a probe sonicator with pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes on ice to prevent overheating.[8]
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant (the organic extract).
-
Repeat the extraction process on the pellet two more times with fresh solvent.
-
-
Concentration and Reconstitution:
-
Pool the supernatants.
-
Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of methanol or acetonitrile for analysis.
-
Quantitative Data on Extraction Efficiency
The recovery of AHLs can vary significantly depending on the extraction method, the specific AHL, and the sample matrix. The following tables summarize reported recovery data to guide method selection.
Table 1: Comparison of AHL Recovery Rates by Extraction Method
| Extraction Method | Sample Matrix | AHL | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Bacterial Culture | C6-HSL | ~90% | [9] |
| Liquid-Liquid Extraction | Bacterial Culture | C8-HSL | ~85% | [9] |
| Solid-Phase Extraction | Water | C6-HSL | >90% | [10] |
| Solid-Phase Extraction | Water | 3-oxo-C12-HSL | >90% | [10] |
| Ultrasonic Extraction | Biofilm | C8-HSL | 85-95% | [6] |
| Ultrasonic Extraction | Biofilm | 3-oxo-C10-HSL | 80-90% | [6] |
Table 2: Recovery of Various AHLs from Spiked Wastewater using Ultrasonic Extraction and SPE
| AHL | Recovery (%) |
| C4-HSL | 88.2 ± 4.5 |
| C6-HSL | 92.1 ± 3.8 |
| C8-HSL | 95.3 ± 2.1 |
| C10-HSL | 93.5 ± 3.2 |
| C12-HSL | 90.7 ± 4.1 |
| 3-oxo-C6-HSL | 89.4 ± 5.0 |
| 3-oxo-C8-HSL | 91.8 ± 3.7 |
| 3-oxo-C10-HSL | 94.2 ± 2.5 |
| 3-oxo-C12-HSL | 92.6 ± 3.3 |
| Data adapted from a study on wastewater treatment biofilms.[6] |
Conclusion
The successful extraction of N-acyl homoserine lactones from environmental samples is a critical first step in the study of bacterial quorum sensing. The protocols provided here for liquid-liquid extraction, solid-phase extraction, and ultrasonic extraction offer robust and reproducible methods for isolating these important signaling molecules. The choice of method should be guided by the specific characteristics of the sample matrix and the analytical goals. By carefully following these detailed procedures and considering the provided quantitative data, researchers can effectively extract AHLs for further investigation, contributing to advancements in microbiology, drug development, and environmental science.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. biorxiv.org [biorxiv.org]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 6. Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hielscher.com [hielscher.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biosynthesis of N-acyl-L-homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro biosynthesis of N-acyl-L-homoserine lactones (AHLs), a class of quorum-sensing molecules critical for bacterial communication. Understanding and manipulating AHL synthesis is pivotal for developing novel anti-virulence strategies.
Introduction to N-acyl-L-homoserine Lactones (AHLs)
N-acyl-L-homoserine lactones are small signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2][3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length (typically 4 to 18 carbons) and modification.[1][4][5] The specificity of the AHL signal is determined by the AHL synthase enzyme, which dictates the structure of the acyl chain.[6] The biosynthesis of AHLs is a key target for the development of quorum quenching strategies to combat bacterial infections and biofilm formation.[7][8][9]
The Biosynthesis Pathway of AHLs
The enzymatic synthesis of AHLs is primarily catalyzed by LuxI-type synthases.[1][2][4] These enzymes utilize two main substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP) or, in some cases, an acyl-coenzyme A (acyl-CoA), which donates the acyl side chain.[1][2][4][5][6][10]
The reaction proceeds in two main steps:
-
Acylation: A nucleophilic attack by the α-amino group of SAM on the carbonyl carbon of the acyl-ACP or acyl-CoA. This step forms an acyl-SAM intermediate and releases holo-ACP or Coenzyme A (CoA).[1][10][11]
-
Lactonization: An intramolecular cyclization reaction where the carboxylate oxygen of the methionine moiety in the acyl-SAM intermediate attacks the γ-carbon, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA).[1][5][10][11]
References
- 1. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-ACP Substrate Recognition in Burkholderia mallei BmaI1 Acyl-Homoserine Lactone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant | PLOS One [journals.plos.org]
- 10. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression with N-nonanoyl-L-Homoserine lactone (C9-HSL) and a Reporter Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that coordinates gene expression with population density.[1][2] This system is integral to various bacterial processes, including biofilm formation, virulence factor production, and motility.[3] The study of QS pathways is critical for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies that disrupt these communication networks, often referred to as quorum quenching.
These application notes provide a detailed framework for utilizing C9-HSL to induce gene expression in a bacterial reporter strain. Reporter strains are genetically engineered microorganisms that produce a quantifiable signal, such as Green Fluorescent Protein (GFP) or luminescence, in response to a specific stimulus.[2][3] By using a reporter strain engineered to respond to AHLs, researchers can quantitatively assess the activity of C9-HSL and screen for potential quorum sensing inhibitors.
Signaling Pathway
In a typical LuxR/I-type quorum sensing system, a LuxI-family synthase enzyme produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its diffusion back into the cells. Inside the cytoplasm, the AHL binds to its cognate LuxR-family transcriptional regulator. This AHL-receptor complex then dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating their transcription.[4]
In this experimental system, a reporter strain, typically Escherichia coli, is used. This strain is engineered to lack its own AHL synthase (luxI homolog) but expresses a LuxR-family receptor capable of binding C9-HSL (e.g., LasR). The strain also contains a reporter plasmid where the promoter responsive to the C9-HSL/LuxR complex controls the expression of a reporter gene, such as gfp. The resulting fluorescence provides a direct and measurable output of C9-HSL-mediated gene activation.
Data Presentation: C9-HSL Dose-Response
The following table summarizes representative quantitative data from a typical experiment where an E. coli reporter strain expressing a LasR-type receptor and a GFP reporter was exposed to varying concentrations of C9-HSL. The data demonstrates a clear dose-dependent increase in GFP expression, which plateaus at higher concentrations. C9-HSL is known to induce a response in E. coli reporters expressing the V. fischeri LuxR-PluxI system at concentrations ranging from 100 to 1,000 nM.
| C9-HSL Concentration (nM) | Mean Relative Fluorescence Units (RFU) | Standard Deviation (±) | Fold Induction (over 0 nM) |
| 0 (Control) | 150 | 15 | 1.0 |
| 10 | 350 | 25 | 2.3 |
| 50 | 1200 | 80 | 8.0 |
| 100 | 2500 | 150 | 16.7 |
| 250 | 4800 | 210 | 32.0 |
| 500 | 6500 | 300 | 43.3 |
| 1000 | 7200 | 350 | 48.0 |
| 2000 | 7300 | 360 | 48.7 |
Note: These are representative data. Actual RFU values will vary depending on the specific reporter strain, plasmid, instrumentation, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for preparing reagents and conducting the C9-HSL induction assay using a GFP-based reporter strain.
Materials and Reagents
-
Reporter Strain: E. coli strain incapable of producing its own AHLs, containing a plasmid with a LuxR homolog (e.g., LasR) and a Plux-gfp fusion. An example is E. coli MT102 carrying a suitable reporter plasmid like pSB401.
-
This compound (C9-HSL): Purity ≥98%.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), sterile.
-
Growth Medium: Luria-Bertani (LB) broth and LB agar (B569324).
-
Antibiotics: Appropriate antibiotic for plasmid maintenance (e.g., ampicillin, kanamycin).
-
Equipment:
-
Shaking incubator
-
Spectrophotometer (for OD600 measurements)
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~510 nm)
-
Sterile 96-well microplates (black, clear-bottom for fluorescence)
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Preparation of C9-HSL Stock Solution
-
Dissolving C9-HSL: C9-HSL is soluble in DMSO and DMF.[5] Prepare a high-concentration primary stock solution (e.g., 10 mM) in sterile DMSO.
-
Calculation Example: The molecular weight of C9-HSL is 241.3 g/mol . To make a 10 mM stock, dissolve 2.413 mg of C9-HSL in 1 mL of DMSO.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile LB broth to achieve the desired final concentrations for the assay.
Reporter Strain Induction Assay Protocol
This protocol outlines the steps for growing the reporter strain and inducing GFP expression with C9-HSL in a 96-well plate format.
Step-by-Step Procedure:
-
Overnight Culture: Inoculate a single colony of the reporter strain from a fresh LB agar plate into a culture tube containing 3-5 mL of LB broth supplemented with the appropriate antibiotic. Incubate overnight at 37°C with shaking (~200 rpm).
-
Subculturing: The next day, dilute the overnight culture 1:100 into a flask of fresh, pre-warmed LB broth with antibiotic.
-
Growth to Log Phase: Incubate the subculture at 37°C with shaking. Monitor the optical density at 600 nm (OD600) periodically until the culture reaches the early-to-mid logarithmic growth phase (OD600 ≈ 0.2-0.4). This is crucial as reporter gene expression is most consistent during this phase.
-
Assay Plate Preparation:
-
While the culture is growing, prepare the C9-HSL serial dilutions. In a 96-well black, clear-bottom plate, add LB broth and the appropriate amount of diluted C9-HSL to achieve the desired final concentrations (e.g., as listed in the data table). Include control wells with LB and an equivalent amount of DMSO (without C9-HSL) to account for any solvent effects.
-
Prepare at least three replicate wells for each condition.
-
-
Inoculation of Assay Plate: Once the culture reaches the target OD600, add the bacterial culture to each well of the 96-well plate. For example, add 100 µL of culture to 100 µL of the C9-HSL/LB mixture in each well for a final volume of 200 µL.
-
Induction Incubation: Cover the plate and incubate at 37°C with shaking for a predetermined induction period (typically 3-6 hours). The optimal incubation time may need to be determined empirically.
-
Measurement:
-
After incubation, measure the OD600 of each well using the microplate reader to assess bacterial growth.
-
Measure the fluorescence intensity in each well (Excitation ~485 nm, Emission ~510 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only well.
-
Normalize the fluorescence reading for cell density by dividing the Relative Fluorescence Units (RFU) by the OD600 measurement for each well (RFU/OD600).
-
Calculate the mean and standard deviation for the replicate wells.
-
Plot the normalized fluorescence (RFU/OD600) against the C9-HSL concentration to generate a dose-response curve.
-
Applications in Research and Drug Development
-
Characterizing QS Systems: This protocol allows for the precise characterization of the sensitivity and specificity of LuxR-type receptors to C9-HSL and other AHLs.
-
High-Throughput Screening (HTS): The 96-well format is amenable to HTS of compound libraries to identify potential quorum sensing inhibitors (QSIs). In a QSI screen, the assay is run with a fixed, activating concentration of C9-HSL, and test compounds are added to identify those that reduce the fluorescent signal.
-
Studying Environmental Factors: The assay can be adapted to study how different environmental conditions (e.g., pH, temperature, media composition) affect C9-HSL signaling.
-
Antimicrobial Drug Development: By identifying compounds that disrupt quorum sensing, this assay serves as a primary screening tool for the development of novel anti-virulence drugs that can be used as alternatives or adjuncts to traditional antibiotics.
References
- 1. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application of Thin-Layer Chromatography for the Detection of N-Acyl-Homoserine Lactones in Quorum Sensing Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by small signaling molecules called N-acyl-homoserine lactones (AHLs). AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length (typically 4 to 18 carbons) and substitution (e.g., a 3-oxo or 3-hydroxy group). The specificity of QS systems is largely determined by the structure of the AHL molecule and its cognate LuxR-type receptor protein. The detection and characterization of AHLs are crucial for understanding bacterial pathogenesis, biofilm formation, and for the development of novel antimicrobial strategies that disrupt QS, known as quorum quenching.
Thin-layer chromatography (TLC) coupled with a biosensor overlay is a powerful, relatively simple, and cost-effective technique for the detection and preliminary identification of AHLs from bacterial cultures.[1][2] This method allows for the separation of different AHLs in a sample based on their hydrophobicity, followed by their specific detection using engineered bacterial strains that produce a detectable signal in the presence of AHLs. This application note provides detailed protocols for the extraction of AHLs, their separation by C18 reversed-phase TLC, and their detection using common biosensor strains.
Principle of TLC-Based AHL Detection
The methodology involves three main steps:
-
Extraction of AHLs: AHLs are typically extracted from the supernatant of a bacterial culture using an organic solvent such as ethyl acetate.
-
TLC Separation: The concentrated extract is spotted onto a C18 reversed-phase TLC plate. The plate is then developed in a solvent system, typically a methanol/water mixture. In this system, AHLs separate based on the length and polarity of their acyl side chains; longer, more hydrophobic acyl chains result in a higher retention factor (Rf), meaning they travel further up the plate.
-
Biosensor Overlay and Detection: After development, the TLC plate is overlaid with a soft agar (B569324) medium containing a specific AHL biosensor strain. These biosensor strains are typically mutant bacteria that cannot produce their own AHLs but possess a reporter system that is activated in the presence of exogenous AHLs. The reporter system can produce a colored pigment (e.g., violacein (B1683560) in Chromobacterium violaceum), an enzyme that acts on a chromogenic substrate (e.g., β-galactosidase in Agrobacterium tumefaciens), or bioluminescence. The presence of AHLs on the TLC plate is visualized as colored spots or zones of luminescence.
Signaling Pathways and Experimental Workflow
AHL-Mediated Quorum Sensing Pathway
The following diagram illustrates a typical AHL-mediated quorum sensing system in Gram-negative bacteria.
Caption: Generalized AHL quorum sensing signaling pathway.
Experimental Workflow for TLC-Based AHL Detection
This diagram outlines the key steps involved in the detection of AHLs using thin-layer chromatography.
References
Application Notes: ELISA-Based Detection of N-Acyl-Homoserine Lactones (AHLs)
References
- 1. Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of rat monoclonal antibodies for N-acylated homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Assay Procedure for Competitive-ELISA [elabscience.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Molecular Docking of N-nonanoyl-L-Homoserine Lactone with the LasR Receptor of Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria in a process known as quorum sensing (QS). This cell-to-cell communication system allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator and a well-characterized receptor for AHLs, making it a prime target for the development of novel anti-infective agents that disrupt quorum sensing. This document provides a detailed protocol for the molecular docking of N-nonanoyl-L-Homoserine lactone (C9-HSL), an AHL with a nine-carbon acyl chain, with the LasR receptor.
Signaling Pathway
The las quorum-sensing system is a central regulatory circuit in Pseudomonas aeruginosa. The LasI synthase produces the autoinducer molecule, primarily N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic receptor, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes. This, in turn, activates the transcription of target genes, including those responsible for virulence factor production and biofilm formation. The las system also sits (B43327) at the top of a regulatory hierarchy, influencing other QS systems like rhl.
Quantitative Data: Binding of Various AHLs to LasR
While specific binding affinity data for C9-HSL with LasR is not extensively documented, the following table summarizes the activity of various AHLs with different acyl chain lengths on LasR, providing a comparative context. The half-maximal effective concentration (EC50) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency. Thermal shift assays (ΔTm) measure the change in the melting temperature of a protein upon ligand binding, with a larger positive shift indicating greater stabilization and often stronger binding.
| Ligand | Acyl Chain Length | EC50 (nM) | ΔTm (°C) | Reference |
| N-(3-oxohexanoyl)-L-HSL (3O-C6-HSL) | 6 | >10,000 | Not Determined | [1] |
| N-(3-oxooctanoyl)-L-HSL (3O-C8-HSL) | 8 | ~5,000 | Not Determined | [1] |
| N-(3-oxodecanoyl)-L-HSL (3O-C10-HSL) | 10 | ~100 | 42.3 | [1] |
| N-(3-oxododecanoyl)-L-HSL (3O-C12-HSL) | 12 | ~50 | 49.1 | [1] |
| N-(3-oxotetradecanoyl)-L-HSL (3O-C14-HSL) | 14 | ~50 | 50.5 | [1] |
Note: The data suggests that LasR has a preference for AHLs with longer acyl chains (C10-C14), as indicated by the lower EC50 values and greater thermal stabilization.
Experimental Protocols
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a general workflow for docking C9-HSL into the ligand-binding domain of the LasR protein.
Detailed Methodologies
1. Protein Preparation
-
Objective: To prepare the LasR protein structure for docking.
-
Procedure:
-
Download the crystal structure of the LasR ligand-binding domain from the Protein Data Bank (PDB). Several structures are available, such as 2UV0 and 3IX3.[2]
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands.[2]
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms using a force field such as AMBER or Gasteiger.[2]
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation
-
Objective: To prepare the C9-HSL ligand structure for docking.
-
Procedure:
-
Obtain the 3D structure of this compound. This can be done by sketching the molecule in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and exporting it as a 3D structure, or by downloading it from a chemical database like PubChem.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand structure in the appropriate format (e.g., PDBQT).
-
3. Grid Generation
-
Objective: To define the search space for the docking simulation on the LasR protein.
-
Procedure:
-
Identify the active site of the LasR protein. This is typically the pocket where the native ligand binds. In the case of using a PDB structure with a co-crystallized ligand, the active site can be defined based on the position of this ligand. Key residues in the LasR binding pocket include Trp60, Arg61, Asp73, and Ser129.[3]
-
Generate a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
-
4. Molecular Docking
-
Objective: To predict the binding pose and affinity of C9-HSL to LasR.
-
Procedure:
-
Use a molecular docking program such as AutoDock Vina, GLIDE, or Surflex-Dock.[2]
-
Set the prepared protein and ligand files as input.
-
Define the coordinates of the grid box.
-
Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation. The program will generate a set of possible binding poses for the ligand, each with a corresponding binding energy score.
-
5. Analysis of Results
-
Objective: To analyze the docking results and identify the most likely binding mode.
-
Procedure:
-
Rank the generated docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visually inspect the top-ranked poses using molecular visualization software.
-
Analyze the intermolecular interactions between C9-HSL and LasR for each pose. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals contacts. Pay close attention to interactions with key residues of the active site.
-
Compare the predicted binding mode of C9-HSL with the known binding modes of other AHLs to LasR to assess the plausibility of the docking results.
-
Experimental Validation
The computational predictions from molecular docking should ideally be validated through experimental techniques. Some common methods for validating protein-ligand binding include:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine association and dissociation rate constants.
-
Thermal Shift Assay (TSA): As mentioned earlier, this technique measures the stabilization of the protein upon ligand binding.[1]
-
Reporter Gene Assays: These cell-based assays can be used to measure the agonistic or antagonistic activity of the compound on LasR-mediated gene expression.[4]
References
- 1. pnas.org [pnas.org]
- 2. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for N-nonanoyl-L-Homoserine Lactone (C9-HSL) in Quorum Quenching Research
Abstract: This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of N-nonanoyl-L-Homoserine lactone (C9-HSL) in the field of quorum quenching (QQ). Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation, often mediated by N-acyl homoserine lactone (AHL) signal molecules.[1][2] C9-HSL, a long-chain AHL, is a key signaling molecule in various Gram-negative bacteria.[3] Quorum quenching, the disruption of this signaling, represents a promising anti-virulence strategy.[4][5] These notes detail the role of C9-HSL as a critical substrate and tool for identifying and characterizing QQ enzymes and inhibitory compounds.
Application Notes
Introduction to Quorum Sensing and this compound (C9-HSL)
Quorum sensing (QS) allows bacteria to coordinate gene expression based on population density.[4] In many Gram-negative bacteria, this process is mediated by AHLs.[5][6] These signaling molecules are synthesized by a LuxI-family synthase and, upon reaching a threshold concentration, bind to a cognate LuxR-family transcriptional regulator, activating target gene expression.[2][4] These genes often control the production of virulence factors and the formation of biofilms, which are associated with chronic infections and antibiotic resistance.[7][8]
This compound (C9-HSL) is an AHL with a 9-carbon acyl side chain.[3][9] Long-chain AHLs like C9-HSL are known signaling molecules in various bacterial species, making them relevant targets for anti-virulence therapies.[3][10]
Quorum Quenching (QQ) Strategies Targeting C9-HSL
Quorum quenching aims to disrupt QS pathways, thereby attenuating bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance.[11][12] C9-HSL is used as a substrate or target to investigate several QQ mechanisms:
-
Enzymatic Degradation: This is the most studied QQ mechanism, involving enzymes that inactivate AHLs.[6]
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the AHL molecule inactive.[2][13]
-
AHL Acylases (Amidohydrolases): These enzymes cleave the amide bond, separating the acyl chain from the homoserine lactone core.[2][14] The resulting fatty acid and homoserine lactone cannot activate the QS cascade.[14]
-
-
Inhibition of Signal Reception: This strategy involves compounds that act as antagonists, binding to the LuxR-type receptor without activating it, thereby blocking the binding of native AHLs like C9-HSL.
Below is a visualization of the AHL signaling pathway and the points of intervention for quorum quenching.
Caption: AHL signaling pathway and points of intervention for Quorum Quenching.
Quantitative Data on QQ Enzyme Specificity
The efficacy of quorum quenching enzymes often depends on their substrate specificity, particularly the length of the AHL acyl chain. C9-HSL is considered a long-chain AHL.[3] The following table summarizes the substrate preferences of various QQ enzymes, providing context for experiments involving C9-HSL.
| Enzyme | Source Organism | Enzyme Type | Substrate Specificity | Reference |
| PvdQ | Pseudomonas aeruginosa | Acylase | Prefers long-chain AHLs (C11-C14); degrades 3-oxo-C12-HSL. | [14][15] |
| AiiA | Bacillus sp. | Lactonase | Broad range; activity is not significantly affected by acyl chain length. | [13] |
| AiiC | Anabaena sp. | Acylase | Wide degradation range, including C4-HSL to C12-HSL. | [13] |
| HS-18 | Pseudomonas sp. | Acylase | Preferentially degrades long-chain AHLs (>C8) over short-chain AHLs. | [16] |
| AiiD | Ralstonia sp. XJ12B | Acylase | Degrades 3-oxo-C8-HSL, 3-oxo-C10-HSL, and 3-oxo-C12-HSL. | [13] |
Experimental Protocols
Detailed methodologies for key experiments using C9-HSL are provided below. These protocols are intended as a starting point and may require optimization based on specific bacterial strains and experimental conditions.
Protocol 1: Violacein (B1683560) Inhibition Assay for Screening QQ Compounds
This assay uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to exogenous short-to-medium chain AHLs. While C9-HSL does not typically induce violacein production, this assay is a primary screening tool for QQ compounds that may also be effective against long-chain AHL systems.
Objective: To screen for compounds that inhibit AHL-mediated QS.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-Homoserine lactone (C6-HSL)
-
Test compounds (potential QQ inhibitors)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare CV026 Culture: Inoculate C. violaceum CV026 in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup: In a 96-well plate, add 180 µL of fresh LB broth to each well.
-
Add Test Compound: Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO).
-
Add AHL: Add C6-HSL to a final concentration of 1 µM to all wells (except negative controls) to induce violacein production.
-
Inoculate: Add 20 µL of a 1:100 dilution of the overnight CV026 culture to each well.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Quantify Violacein:
-
After incubation, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the pigment.
-
Measure the absorbance at 585-590 nm using a plate reader.[17]
-
Simultaneously, measure bacterial growth by reading the optical density at 600 nm (OD600) to ensure the observed inhibition is not due to bactericidal activity.[18]
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the untreated control.
Caption: Experimental workflow for the Violacein Inhibition Assay.
Protocol 2: Biofilm Inhibition Assay Using C9-HSL
This protocol assesses the ability of a test compound to inhibit biofilm formation in a bacterial strain whose biofilm production is regulated by a QS system responsive to C9-HSL.
Objective: To quantify the inhibition of C9-HSL-dependent biofilm formation.
Materials:
-
Bacterial strain responsive to C9-HSL (e.g., a specific Pseudomonas isolate or an engineered reporter strain)
-
Appropriate growth medium (e.g., LB, TSB)
-
This compound (C9-HSL)
-
Test compounds
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Culture: Grow the bacterial strain overnight in its appropriate medium.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium. Dispense 180 µL of the diluted culture into each well of a 96-well plate.[19]
-
Add Inducer and Inhibitor:
-
Add C9-HSL to a final concentration known to induce biofilm formation in the test strain.
-
Add the test compound at various concentrations. Include appropriate controls (no compound, no C9-HSL).
-
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow biofilm formation.[19]
-
Wash: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[20][21]
-
Stain: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[21]
-
Wash Again: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilize: Dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[21]
-
Quantify: Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Compare the absorbance of treated wells to the untreated control to determine the percentage of biofilm inhibition.
Protocol 3: Enzymatic Degradation of C9-HSL
This protocol directly measures the activity of a putative QQ enzyme (e.g., a purified recombinant acylase or lactonase) by quantifying the degradation of C9-HSL over time.
Objective: To determine the catalytic activity of a QQ enzyme on C9-HSL.
Materials:
-
Purified QQ enzyme
-
This compound (C9-HSL)
-
Reaction buffer (e.g., Tris-HCl, HEPES, appropriate for the enzyme)
-
Quenching reagent (e.g., acetonitrile, formic acid)
-
LC-MS/MS system for quantification
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of C9-HSL (e.g., 10-50 µM), and the purified enzyme.
-
Time Course: Incubate the reaction at the optimal temperature for the enzyme. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction in the aliquot by adding a quenching reagent (e.g., an equal volume of acetonitrile). This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of C9-HSL.
-
Data Analysis: Plot the concentration of C9-HSL versus time to determine the rate of degradation. For kinetic analysis, repeat the assay with varying substrate concentrations to determine parameters like Km and Vmax by fitting the data to the Michaelis-Menten equation.[1]
Caption: Enzymatic degradation mechanisms of AHLs by Lactonase and Acylase.
References
- 1. Frontiers | The exceptionally efficient quorum quenching enzyme LrsL suppresses Pseudomonas aeruginosa biofilm production [frontiersin.org]
- 2. Quorum Quenching Revisited—From Signal Decays to Signalling Confusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching of quorum sensing in multi-drug resistant Pseudomonas aeruginosa: insights on halo-bacterial metabolites and gamma irradiation as channels inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quenching of acyl-homoserine lactone-dependent quorum sensing by enzymatic disruption of signal molecules. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 7. Frontiers | Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase [frontiersin.org]
- 8. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quorum Quenching Mediated Approaches for Control of Membrane Biofouling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Problems with N-nonanoyl-L-Homoserine lactone stability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the stability of N-nonanoyl-L-Homoserine lactone (C9-HSL) in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving C9-HSL, providing potential causes and solutions in a question-and-answer format.
Question 1: I prepared a fresh aqueous solution of C9-HSL, but I am observing lower than expected biological activity in my assay. What could be the issue?
Answer: The reduced activity of your C9-HSL solution is likely due to the degradation of the molecule in the aqueous environment. The primary mechanism of degradation is the hydrolysis of the lactone ring, a process known as lactonolysis, which renders the molecule inactive.[1][2] The rate of this degradation is significantly influenced by the pH and temperature of your solution.
-
pH: C9-HSL is more stable in acidic conditions (pH < 7) and degrades more rapidly in neutral to alkaline conditions (pH ≥ 7). If your experimental buffer or medium is at a neutral or alkaline pH, this will accelerate the hydrolysis of the lactone ring.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1][2] If you are incubating your experiments at physiological temperatures (e.g., 37°C), this will contribute to the degradation of C9-HSL over time.
Solutions:
-
pH Management: If your experimental design allows, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to slow down degradation.
-
Fresh Preparations: Always prepare fresh aqueous solutions of C9-HSL immediately before use. Avoid storing C9-HSL in aqueous buffers for extended periods.[3]
-
Control Experiments: Include a control to assess the stability of C9-HSL under your specific experimental conditions. This can be done by incubating the C9-HSL solution for the duration of your experiment and then testing its activity.
Question 2: How should I prepare and store my stock solution of C9-HSL to ensure its stability?
Answer: Proper preparation and storage of your C9-HSL stock solution are critical to maintaining its integrity.
-
Solvent Selection: C9-HSL should be dissolved in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or dimethyl formamide (B127407) (DMF) are recommended choices.[3] Avoid using ethanol (B145695) or other primary alcohols, as they have been shown to open the lactone ring.[3]
-
Storage Conditions: Store the stock solution at -20°C or lower in a tightly sealed vial to prevent moisture absorption. Under these conditions, the solid form of C9-HSL is stable for at least four years.[4] Stock solutions in DMSO or DMF can be stored at -20°C for several months, but it is best practice to prepare fresh dilutions for each experiment.
Question 3: I am seeing inconsistent results in my experiments with C9-HSL. Could this be related to its stability?
Answer: Yes, inconsistency in experimental results is a common consequence of C9-HSL degradation. The rate of degradation can vary depending on minor fluctuations in experimental conditions.
-
Inconsistent pH: Small variations in the pH of your buffers or culture media between experiments can lead to different rates of C9-HSL degradation, resulting in variable biological responses.
-
Variable Incubation Times: If the time between adding C9-HSL to your aqueous solution and performing your assay is not consistent, the extent of degradation will differ between experiments.
-
Enzymatic Degradation: If you are working with biological systems, such as bacterial cultures, be aware that some organisms produce enzymes (lactonases and acylases) that can actively degrade C9-HSL.[5]
Solutions:
-
Standardize Protocols: Strictly adhere to your experimental protocols, paying close attention to pH, temperature, and incubation times.
-
Use of Internal Standards: For analytical studies, consider using a stable, non-hydrolyzable analog of C9-HSL as an internal standard to account for variations in sample preparation and analysis.
-
Acellular Controls: To determine if degradation is due to enzymatic activity, include a control where C9-HSL is incubated in your experimental medium without cells.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for C9-HSL in aqueous solutions?
The primary degradation pathway for C9-HSL in aqueous solutions is pH-dependent lactonolysis. This is a chemical hydrolysis of the ester bond in the homoserine lactone ring, which results in the formation of N-nonanoyl-L-homoserine. This ring-opened form is biologically inactive.[1][2]
How does the acyl chain length of an N-acyl-homoserine lactone (AHL) affect its stability?
Generally, AHLs with longer acyl chains are more stable in aqueous solutions than those with shorter chains.[1][2] Therefore, C9-HSL is expected to be more stable than shorter-chain AHLs like C4-HSL or C6-HSL under the same conditions.
At what pH is C9-HSL most stable?
C9-HSL is most stable in acidic aqueous solutions (pH < 7). As the pH increases into the neutral and alkaline range, the rate of lactonolysis increases significantly.[1]
Is the degradation of C9-HSL reversible?
The hydrolysis of the lactone ring is reversible under acidic conditions (pH < 3), where the ring can re-form.[1] However, under neutral or alkaline conditions, the degradation is practically irreversible.
Can I autoclave my medium with C9-HSL already added?
No, you should not autoclave medium containing C9-HSL. The high temperature and pressure of autoclaving will rapidly degrade the molecule. C9-HSL should be filter-sterilized and added to the sterile medium after it has cooled down.
Data on C9-HSL Stability
| pH | Temperature (°C) | Expected Stability of C9-HSL |
| 4.0 | 25 | High |
| 7.0 | 25 | Moderate |
| 8.5 | 25 | Low |
| 7.0 | 37 | Low |
This table is an estimation based on the established principle that longer acyl chain AHLs are more stable than shorter chain AHLs.[1][2]
Experimental Protocols
Protocol for Assessing C9-HSL Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of C9-HSL over time in an aqueous buffer.
-
Preparation of C9-HSL Stock Solution:
-
Dissolve solid C9-HSL in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution at -20°C.
-
-
Preparation of Aqueous C9-HSL Solution:
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Dilute the C9-HSL stock solution in the buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effects.
-
-
Incubation:
-
Incubate the aqueous C9-HSL solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution for analysis.
-
Immediately stop the degradation reaction by adding an equal volume of acidified ethyl acetate (B1210297) and vortexing vigorously. This will extract the remaining C9-HSL into the organic phase and the acidic conditions will stabilize it.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples to separate the phases.
-
Carefully transfer the organic (upper) phase to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.
-
Detection: UV detector at 210 nm.
-
Quantification: Create a standard curve using known concentrations of C9-HSL. The peak area of C9-HSL in the experimental samples can be used to determine its concentration at each time point. The degradation rate can be calculated from the decrease in C9-HSL concentration over time.
-
Visualizations
Caption: Degradation pathway of C9-HSL in aqueous solutions.
Caption: Experimental workflow for C9-HSL stability testing.
Caption: Troubleshooting logic for C9-HSL stability issues.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid Acyl-Homoserine Lactone Quorum Signal Biodegradation in Diverse Soils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-nonanoyl-L-Homoserine Lactone (C9-HSL) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-nonanoyl-L-Homoserine lactone (C9-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you improve your synthesis yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of C9-HSL and other N-acyl-homoserine lactones (AHLs).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in C9-HSL synthesis can stem from several factors. Here are some common causes and solutions:
-
Incomplete Reaction: The acylation of L-homoserine lactone may be incomplete. Ensure you are using an appropriate molar excess of the acylating agent (nonanoyl chloride or nonanoic acid). The reaction time and temperature are also critical; insufficient time or non-optimal temperature can lead to low conversion.
-
Side Reactions: Undesired side reactions can consume your starting materials or target product. For instance, in methods involving Meldrum's acid, an undesired AHL side-product can form, which is difficult to separate from the desired product.[1] Using basic conditions (e.g., with triethylamine) instead of acidic ones in the final coupling step can help avoid the formation of this side-product.[1]
-
Degradation of Product: AHLs can be susceptible to hydrolysis (lactonolysis), especially under alkaline conditions (high pH) and elevated temperatures.[2][3] It is crucial to maintain a neutral or slightly acidic pH during workup and purification. Adding a small amount of acid (e.g., acetic acid) to solvents during extraction and storage can help preserve the lactone ring.
-
Purification Losses: Significant amounts of the product can be lost during purification steps like column chromatography. Ensure your silica (B1680970) gel is not too acidic or basic. Using a well-chosen solvent system for elution is critical to achieve good separation without excessive product loss.
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities are a common challenge. Here’s how to address them:
-
Identification: Use analytical techniques like NMR and Mass Spectrometry (MS) to characterize the impurities.[4][5] Common impurities include unreacted starting materials (L-homoserine lactone, nonanoic acid/chloride) and byproducts from side reactions.
-
Minimization during Reaction:
-
Schotten-Baumann Conditions: When using acyl chlorides, ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize side reactions.[6]
-
EDC Coupling: If using a carbodiimide (B86325) coupling agent like EDC, ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated species.
-
-
Effective Purification: Column chromatography on silica gel is a common and effective method for purifying AHLs.[1][7] A gradient elution with a solvent system like dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/hexane can effectively separate the desired product from impurities.
Q3: What is the best method for synthesizing C9-HSL to achieve high yield and purity?
A3: Several robust methods have been reported for the synthesis of AHLs with good to excellent yields. Two commonly used and effective methods are:
-
Schotten-Baumann Conditions: This method involves the reaction of L-homoserine lactone hydrobromide with nonanoyl chloride in a biphasic system (e.g., water and dichloromethane) under basic conditions (e.g., sodium carbonate).[6][7] This approach is often straightforward and can provide good yields.[1]
-
EDC-Mediated Coupling: This method couples nonanoic acid with L-homoserine lactone hydrobromide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[6] This is a milder method that can be advantageous when dealing with sensitive functional groups.
The choice of method may depend on the availability of starting materials and the scale of the synthesis. For both methods, maintaining the enantiomeric purity of the L-homoserine lactone is crucial, as biological activity is stereospecific.[1][7]
Quantitative Data on AHL Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various AHLs, providing a reference for optimizing your C9-HSL synthesis.
| AHL Synthesized | Acyl Chain Source | Coupling Method | Solvent | Base/Additive | Yield (%) | Reference |
| Various AHLs | Acid Chlorides | Schotten-Baumann | Dichloromethane/Water | Sodium Carbonate | Good to Excellent | [1][6] |
| α-bromo AHLs | α-bromo fatty acids | EDC-mediated | Dichloromethane | - | Acceptable | [6] |
| β-ketoamide AHLs | Acid Chlorides & Meldrum's acid | One-pot | Dichloromethane, then Acetonitrile | Pyridine, then TFA or Triethylamine | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (C9-HSL) via Schotten-Baumann Conditions
This protocol is adapted from established methods for AHL synthesis.[1][6]
Materials:
-
L-α-amino-γ-butyrolactone hydrobromide
-
Nonanoyl chloride
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolution: Dissolve L-α-amino-γ-butyrolactone hydrobromide (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of water and dichloromethane (1:1 v/v).
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add nonanoyl chloride (1.1 equivalents) dropwise to the cold mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane or a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Visualizations
Signaling Pathway and Synthesis Workflow
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for C9-HSL synthesis.
Caption: Troubleshooting decision tree for C9-HSL synthesis.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-nonanoyl-L-Homoserine Lactone (C9-HSL) Detection Assays
Welcome to the technical support center for N-nonanoyl-L-Homoserine lactone (C9-HSL) and other N-acyl homoserine lactone (AHL) detection assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly focusing on low signal detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to address specific problems you might encounter, from initial experimental setup to data analysis.
Section 1: Issues with Reporter Strain Bioassays
Reporter strain-based assays are a common method for detecting and quantifying AHLs. These assays rely on a genetically engineered bacterium that produces a detectable signal (e.g., light, color) in the presence of specific AHLs.
Question 1: Why am I getting no signal or a very weak signal from my reporter strain assay?
There are several potential reasons for a weak or absent signal in a reporter strain assay. The following troubleshooting guide will walk you through the most common causes and their solutions.
Troubleshooting Flowchart for Low Signal in Reporter Strain Assays
Caption: Troubleshooting logic for low signal in reporter strain assays.
Possible Causes and Solutions:
-
Cause 1: Low Concentration of C9-HSL in the Sample. The amount of C9-HSL produced by your bacterial culture may be below the detection limit of the assay.
-
Solution: Concentrate your sample. This can be achieved by lyophilizing the culture supernatant and resuspending it in a smaller volume of solvent, or by using solid-phase extraction (SPE).
-
-
Cause 2: Incompatibility of the Reporter Strain. Reporter strains have varying specificities and sensitivities to different AHLs.[1][2] Agrobacterium tumefaciens KYC55 is sensitive to a broad range of AHLs, while Chromobacterium violaceum CV026 responds well to AHLs with short to medium acyl chains (C4-C8).[2]
-
Solution: Ensure you are using a reporter strain known to be responsive to C9-HSL. It may be beneficial to use multiple reporter strains to screen for a wider range of AHLs.[2]
-
-
Cause 3: Degradation of C9-HSL. AHLs can be degraded under certain conditions. Lactonolysis, the hydrolysis of the homoserine lactone ring, can occur at non-neutral pH (especially alkaline conditions) and elevated temperatures.[3][4] Additionally, some bacteria produce enzymes like lactonases or acylases that degrade AHLs.[5][6]
-
Solution:
-
Adjust the pH of your sample to be near neutral (pH 6.5-7.5) before storage and analysis.
-
Store samples at -20°C or -80°C and minimize freeze-thaw cycles.
-
If you suspect enzymatic degradation from your bacterial culture, you can try heat-inactivating the supernatant (e.g., 60°C for 30 minutes) before extraction, though this may also risk some thermal degradation of the AHL.[7]
-
-
-
Cause 4: Presence of Inhibitory Substances. Your sample may contain compounds that inhibit the growth of the reporter strain or interfere with the signaling pathway.
-
Solution: Perform a solvent extraction of the AHLs from your culture supernatant (e.g., with ethyl acetate). This will help to separate the C9-HSL from potentially inhibitory polar compounds. A standard protocol for this is provided below.
-
Question 2: My positive control (synthetic C9-HSL) is giving a weak signal. What should I do?
A weak positive control signal points to a problem with the assay setup itself, rather than the sample.
-
Solution 1: Check Reagent Preparation and Storage. Ensure that all reagents, including the synthetic C9-HSL standard, media, and any buffers, have been prepared correctly and stored at the recommended temperatures.[8] Improper storage can lead to degradation of key components.
-
Solution 2: Verify Reporter Strain Health and Growth Phase. The responsiveness of the reporter strain can be dependent on its growth phase.
-
Use a fresh overnight culture of the reporter strain for your assay.
-
Ensure the optical density (OD) of the reporter strain culture is within the optimal range as specified in your protocol.
-
-
Solution 3: Optimize Incubation Time and Temperature. The signal from a reporter strain assay develops over time.
-
Ensure you are incubating for the recommended duration. You can perform a time-course experiment to determine the optimal incubation time for your specific conditions.
-
Verify that the incubator temperature is correct.
-
-
Solution 4: Check Plate Reader Settings. Ensure you are using the correct wavelength and settings for reading the output of your assay (e.g., absorbance at 635 nm for X-Gal in some beta-galactosidase assays, or appropriate filters for fluorescence/luminescence).[7][8]
Section 2: Issues with Physicochemical Detection Methods (TLC, HPLC-MS)
For more quantitative and definitive identification of C9-HSL, techniques like Thin-Layer Chromatography (TLC) coupled with a reporter overlay, or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are often used.
Question 3: I can't detect C9-HSL in my sample extract using HPLC-MS, even though my reporter assay was positive.
This discrepancy can arise from several factors related to sample preparation and the sensitivity of the instruments.
-
Cause 1: Concentration is Below the HPLC-MS Detection Limit. While reporter assays can be extremely sensitive, your HPLC-MS method may not be sensitive enough to detect very low concentrations of C9-HSL.[9]
-
Solution: Concentrate your sample extract further. After solvent extraction, evaporate the solvent completely and resuspend the residue in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Cause 2: Inefficient Extraction. The protocol used to extract C9-HSL from the culture supernatant may not be efficient.
-
Solution: Optimize your liquid-liquid extraction protocol. Ensure the pH of the supernatant is slightly acidic (around pH 6.0) before extracting with a non-polar solvent like ethyl acetate (B1210297). Repeat the extraction process 2-3 times and pool the organic phases.
-
-
Cause 3: Ion Suppression in the Mass Spectrometer. Other molecules in your sample extract can co-elute with C9-HSL and interfere with its ionization in the mass spectrometer, leading to a suppressed signal.
-
Solution:
-
Improve the chromatographic separation to better resolve C9-HSL from interfering compounds. This may involve using a different column or optimizing the mobile phase gradient.
-
Incorporate a sample clean-up step, such as solid-phase extraction (SPE), before HPLC-MS analysis.
-
Use an internal standard (e.g., a deuterated version of C9-HSL) to account for matrix effects and ion suppression.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for AHL detection assays.
Table 1: Common Reporter Strains and their Detection Spectra
| Reporter Strain | Reporter Gene System | Typical AHLs Detected | Reference |
| Chromobacterium violaceum CV026 | Violacein production | Short to medium chain AHLs (C4-C8) | [2] |
| Agrobacterium tumefaciens KYC55 | LacZ (β-galactosidase) | Broad range, including 3-oxo substituted AHLs (C4-C12) | [2] |
| Escherichia coli JB525 | gfp (Green Fluorescent Protein) | C6-HSL, C8-HSL, and others | [5] |
Table 2: Typical Concentrations and Conditions in C9-HSL Assays
| Parameter | Typical Value/Range | Notes | Reference |
| Synthetic C9-HSL for Positive Control | 10 nM - 10 µM | Concentration will depend on the sensitivity of the assay. | [7] |
| Incubation Temperature (Reporter Assays) | 28-37°C | Optimal temperature depends on the reporter strain. | [10] |
| Incubation Time (Reporter Assays) | 4 - 24 hours | Signal intensity generally increases with time. | [5][7] |
| pH for AHL Stability | 6.0 - 7.5 | AHLs are prone to lactonolysis in alkaline conditions. | [4] |
| Ethyl Acetate for Extraction | Equal volume to supernatant | Extraction is often repeated 2-3 times. | [11] |
Experimental Protocols
Protocol 1: Extraction of C9-HSL from Bacterial Supernatant
This protocol describes a standard method for extracting AHLs from a liquid bacterial culture for subsequent analysis.
-
Culture Growth: Grow your bacterial strain of interest in an appropriate liquid medium (e.g., LB broth) at the optimal temperature and shaking speed until it reaches the desired growth phase (typically late exponential or stationary phase).
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant the supernatant into a fresh tube. This supernatant contains the secreted AHLs.
-
Acidification (Optional but Recommended): Adjust the pH of the supernatant to approximately 6.0 using an acid like HCl. This can improve the extraction efficiency of some AHLs.
-
Liquid-Liquid Extraction:
-
Add an equal volume of acidified ethyl acetate (ethyl acetate containing 0.1% v/v acetic acid) to the supernatant in a separatory funnel.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the organic phase containing the AHLs.
-
Collect the top organic layer.
-
Repeat the extraction process on the aqueous layer two more times with fresh acidified ethyl acetate. Pool all the organic extracts.
-
-
Drying and Evaporation:
-
Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the extract and swirling.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.
-
-
Resuspension: Resuspend the dried extract in a small, known volume of an appropriate solvent (e.g., 100 µL of methanol or acetonitrile) for analysis by TLC or HPLC-MS, or in a buffer compatible with your bioassay.
Protocol 2: C9-HSL Detection using an Agrobacterium tumefaciens Reporter Strain
This protocol provides a general method for detecting C9-HSL using a LacZ-based reporter like A. tumefaciens KYC55.
-
Prepare Reporter Strain: Inoculate the A. tumefaciens reporter strain into a suitable broth medium (e.g., LB) and grow overnight at 28°C with shaking.
-
Prepare Assay Plate:
-
In a 96-well microtiter plate, add your resuspended sample extracts to the wells.
-
Include a dilution series of synthetic C9-HSL as a positive control and standard curve (e.g., from 1 µM down to 1 nM).
-
Include a negative control (solvent only).
-
-
Inoculate with Reporter: Dilute the overnight culture of the reporter strain in fresh medium to a low OD (e.g., 0.02 at 600 nm). Add a set volume of this diluted culture (e.g., 100 µL) to each well of the assay plate.
-
Incubation: Cover the plate and incubate at 28°C for the required time (e.g., 4-6 hours).
-
Develop and Read Signal (for β-galactosidase):
-
To measure β-galactosidase activity, lyse the cells (e.g., by adding a drop of toluene (B28343) or using a commercial lysis reagent).
-
Add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or X-Gal.
-
Incubate at 37°C until a color change is visible (yellow for ONPG, blue for X-Gal).
-
Stop the reaction (e.g., by adding Na2CO3 for ONPG) and read the absorbance at the appropriate wavelength (420 nm for ONPG, 635 nm for X-Gal).[12]
-
Visualizations
General AHL Quorum Sensing Pathway
Caption: Generalized N-Acyl Homoserine Lactone (AHL) signaling pathway.
Experimental Workflow for C9-HSL Detection
Caption: Standard experimental workflow for C9-HSL extraction and detection.
References
- 1. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 2. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-nonanoyl-L-Homoserine Lactone (C9-HSL) Concentration for Bioassays
Welcome to the technical support center for N-nonanoyl-L-Homoserine lactone (C9-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing C9-HSL concentrations for bioassays and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for C9-HSL in a bioassay?
A1: A recommended starting point for C9-HSL in bioassays, particularly with E. coli reporter strains, is in the range of 100 to 1,000 nM.[1] The optimal concentration is highly dependent on the specific bioassay, the reporter strain used, and the experimental conditions. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific system.
Q2: How should I dissolve and store C9-HSL?
A2: C9-HSL is a crystalline solid that is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) at concentrations of approximately 20 mg/mL and 25 mg/mL, respectively.[1] For biological assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Aqueous solutions of some acyl-homoserine lactones (AHLs) are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[2][3]
Q3: My C9-HSL solution appears to be inactive. What are the possible reasons?
A3: Several factors can lead to a loss of C9-HSL activity. The lactone ring of AHLs is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[4] Ensure your assay buffer is within a stable pH range (ideally neutral to slightly acidic). Additionally, improper storage of the stock solution (e.g., exposure to light or moisture) can lead to degradation. Finally, verify the accuracy of your dilutions and the health of your reporter strain.
Q4: Can C9-HSL be used in both Chromobacterium violaceum and Agrobacterium tumefaciens bioassays?
A4: Yes, C9-HSL, as a long-chain AHL, can be detected by reporter strains like Agrobacterium tumefaciens NTL4(pZLR4), which is sensitive to a broad range of AHLs.[5] While Chromobacterium violaceum CV026 is typically used for detecting short-chain AHLs, some studies have used it to observe the effects of longer-chain AHLs, although its sensitivity may be lower for C9-HSL compared to shorter-chain AHLs.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioassays with C9-HSL.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak signal from reporter strain | 1. C9-HSL concentration is too low. 2. C9-HSL has degraded. 3. Reporter strain is not viable or responsive. 4. Incorrect instrument settings. | 1. Perform a dose-response curve with a wider range of C9-HSL concentrations. 2. Prepare a fresh stock solution of C9-HSL. Ensure the pH of your assay medium is stable and not alkaline. 3. Check the viability of your reporter strain. Use a positive control (e.g., a known active AHL for that strain) to confirm responsiveness. 4. Verify the excitation and emission wavelengths for fluorescent reporters or the appropriate filter for colorimetric assays. |
| High background signal | 1. Contamination of reagents or cultures. 2. Autofluorescence of media components or the test compound. 3. "Leaky" reporter gene expression in the absence of C9-HSL. | 1. Use sterile techniques and fresh, filtered reagents. 2. Run a "media only" and "vehicle control" to quantify background fluorescence/absorbance. 3. Culture the reporter strain without any added AHL to determine the basal level of reporter gene expression. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Inconsistent cell density in wells. 3. Edge effects in the microplate. | 1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure the bacterial culture is well-mixed before aliquoting into the plate. 3. Avoid using the outer wells of the microplate, or fill them with sterile media to maintain a humid environment. |
| Precipitation of C9-HSL in aqueous buffer | 1. Poor solubility of C9-HSL at the working concentration. 2. High concentration of organic solvent in the final dilution. | 1. Lower the final concentration of C9-HSL. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally below 0.5%). |
Experimental Protocols
Protocol 1: Quantitative Bioassay of C9-HSL using Chromobacterium violaceum CV026
This protocol is adapted for the quantitative measurement of violacein (B1683560) production in C. violaceum CV026 in response to C9-HSL. This strain is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. While less sensitive to long-chain AHLs, it can still be used for screening.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
C9-HSL stock solution (e.g., 1 mM in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare CV026 culture: Inoculate a single colony of C. violaceum CV026 into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Prepare serial dilutions of C9-HSL: Prepare a series of dilutions of the C9-HSL stock solution in LB broth in a 96-well plate. A typical concentration range to test would be from 1 µM down to 1 nM. Include a negative control (LB broth with DMSO vehicle) and a positive control if available (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).
-
Inoculate the plate: Dilute the overnight CV026 culture 1:10 in fresh LB broth. Add 100 µL of the diluted culture to each well of the 96-well plate containing the C9-HSL dilutions.
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until a purple color is visible.
-
Quantify violacein: After incubation, add 100 µL of DMSO to each well and mix thoroughly to lyse the cells and solubilize the violacein. Measure the absorbance at 585 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the negative control from all readings. Plot the absorbance against the C9-HSL concentration to generate a dose-response curve.
Protocol 2: Bioassay of C9-HSL using Agrobacterium tumefaciens NTL4(pZLR4)
This protocol utilizes the A. tumefaciens reporter strain NTL4(pZLR4), which carries a plasmid with a traG::lacZ fusion that is induced in the presence of AHLs, leading to the production of β-galactosidase.[5][7]
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
Agrobacterium minimal medium (ABM)
-
Appropriate antibiotics for plasmid maintenance (e.g., gentamicin)
-
C9-HSL stock solution (e.g., 1 mM in DMSO)
-
96-well microplate
-
β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate)
-
Lysis buffer (e.g., PopCulture® Reagent)
Procedure:
-
Prepare A. tumefaciens culture: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in ABM with the appropriate antibiotics at 28°C with shaking.
-
Prepare C9-HSL dilutions: Prepare serial dilutions of C9-HSL in ABM in a 96-well plate. A suggested concentration range is 1 µM to 1 nM. Include a negative control (ABM with DMSO).
-
Inoculate the plate: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh ABM. Add 100 µL of the diluted culture to each well of the 96-well plate with the C9-HSL dilutions.
-
Incubation: Incubate the plate at 28°C for 6-8 hours with shaking.
-
Cell Lysis: Add 10 µL of lysis buffer to each well and incubate at room temperature for 15 minutes to lyse the cells.
-
β-galactosidase assay: Add 100 µL of β-galactosidase substrate to each well. Incubate at 37°C and monitor the development of color (for ONPG) or luminescence.
-
Measurement: Read the absorbance at 420 nm (for ONPG) or luminescence using a microplate reader.
-
Data Analysis: Normalize the reporter activity to cell density (OD600) if significant growth differences are observed. Plot the normalized activity against the C9-HSL concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified LuxI/LuxR-type signaling pathway for C9-HSL.
Caption: General experimental workflow for C9-HSL bioassays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection, characterization, and biological effect of quorum-sensing signaling molecules in peanut-nodulating bradyrhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ableweb.org [ableweb.org]
Technical Support Center: Overcoming Solubility Issues with Long-Chain N-Acyl-Homoserine Lactones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with long-chain N-acyl-homoserine lactones (AHLs) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain N-acyl-homoserine lactones (AHLs) difficult to dissolve in aqueous solutions?
A1: Long-chain AHLs possess a hydrophobic acyl chain, which increases in length from C10 to C18. This extended hydrocarbon tail imparts a significant nonpolar character to the molecule, leading to poor solubility in polar solvents like water and aqueous culture media. The longer the acyl chain, the more hydrophobic the molecule, and the greater the difficulty in achieving complete dissolution.
Q2: What are the common signs of solubility problems with long-chain AHLs in my experiments?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Precipitation: A solid, crystalline, or milky white substance forming in your stock solution or after dilution into aqueous media.[1]
-
Cloudiness or turbidity: Your solution appears hazy or opaque, indicating the presence of undissolved AHL particles.
-
Phase separation: An oily or immiscible layer forms on the surface or at the bottom of your solution.
-
Inconsistent experimental results: Poor solubility can lead to inaccurate AHL concentrations, resulting in high variability and lack of reproducibility in your assays.
Q3: Which organic solvents are recommended for preparing stock solutions of long-chain AHLs?
A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing concentrated stock solutions of long-chain AHLs.[2][3][4][5][6] Ethyl acetate (B1210297) can also be used, particularly for extraction purposes, but it is often evaporated before the AHL is redissolved in a more suitable solvent for stock preparation.[1] It is crucial to use anhydrous (water-free) solvents to prevent hydrolysis of the lactone ring.
Q4: Are there any solvents I should avoid when working with AHLs?
A4: Yes. Ethanol and other primary alcohols are generally not recommended for storing AHLs as they have been shown to open the lactone ring, which inactivates the molecule.[2][5]
Q5: What is the recommended storage condition for long-chain AHL stock solutions?
A5: Stock solutions of long-chain AHLs prepared in anhydrous DMSO or DMF should be stored in aliquots at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of AHL stock solution into aqueous media.
Cause: This is a common problem due to the low aqueous solubility of long-chain AHLs. The high concentration of the AHL in the organic solvent stock rapidly exceeds its solubility limit when introduced into the aqueous environment.
Solutions:
-
Sequential Dilution: Instead of adding the AHL stock directly to the final volume of your aqueous medium, perform a stepwise dilution. First, dilute the stock into a smaller volume of the medium while vortexing or stirring vigorously to promote dispersion. Then, add this intermediate dilution to the final volume.
-
Warming the Media: Gently warming the aqueous medium (e.g., to 37°C) before adding the AHL stock can sometimes improve solubility. However, be cautious about the temperature sensitivity of your specific AHL and other components in your medium.
-
Use of Co-solvents: For certain applications, it may be acceptable to have a small percentage of the organic solvent (e.g., DMSO) in the final working solution. Typically, DMSO concentrations below 1% are well-tolerated by many cell cultures. Always perform a vehicle control (medium with the same concentration of the solvent) to ensure the solvent itself is not affecting your experimental outcome.
-
Carrier Molecules: Incorporating a carrier molecule can significantly enhance the solubility of long-chain AHLs in aqueous solutions.
-
Bovine Serum Albumin (BSA): Fatty-acid-free BSA can bind to the hydrophobic acyl chain of the AHL, effectively chaperoning it into the solution.[7][8][9][10][11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the acyl chain of the AHL, forming an inclusion complex that is more water-soluble.[12][13][14][15][16]
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
Cause: This can be a direct consequence of poor AHL solubility, leading to an unknown and variable concentration of the active molecule in your experiment.
Solutions:
-
Verify Complete Dissolution of Stock: Before use, ensure your stock solution is completely dissolved. If you observe any crystals, gently warm the vial and vortex until the solution is clear.
-
Prepare Fresh Dilutions: Prepare your working dilutions of long-chain AHLs fresh for each experiment. Avoid storing diluted aqueous solutions, as the AHL can precipitate out over time.
-
Sonication: Brief sonication of the diluted AHL solution can help to break up small, undissolved particles and create a more uniform suspension. However, this may not lead to true solubilization and the suspension may not be stable long-term.
-
Filtration: For applications requiring a sterile solution, filtering through a 0.22 µm filter is necessary. However, if the AHL is not fully dissolved, the filter may remove a significant portion of your compound. Ensure complete solubilization before filtration. If using a carrier like BSA, ensure the filter is compatible and does not bind the protein-AHL complex.
Data Presentation: Solubility of Long-Chain AHLs
The following table summarizes the reported solubility of various long-chain AHLs in different solvents. Please note that these values are approximate and can vary based on the purity of the AHL, the solvent, and the temperature.
| N-Acyl-Homoserine Lactone (AHL) | Solvent | Reported Solubility |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | DMSO | ~20 mg/mL[2][4] |
| Dimethylformamide (DMF) | ~20 mg/mL[4] | |
| Soluble to 100 mM[17] | ||
| N-Dodecanoyl-L-homoserine lactone (C12-HSL) | DMSO | ~1 mg/mL[3] |
| Dimethylformamide (DMF) | ~1 mg/mL[3] | |
| Chloroform | ~10 mg/mL[3] | |
| N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | DMSO | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | DMSO | ~20 mg/mL[5] |
| Dimethylformamide (DMF) | ~20 mg/mL[5] | |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[5] | |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | DMSO | ~30 mg/mL[6] |
| Dimethylformamide (DMF) | ~30 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of a Long-Chain AHL in DMSO
-
Materials:
-
Long-chain AHL (e.g., 3-oxo-C12-HSL)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a microcentrifuge tube wrapped in aluminum foil
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of the long-chain AHL into the sterile vial under aseptic conditions if required for your application.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Tightly cap the vial.
-
Vortex the solution vigorously until the AHL is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles or crystals.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilizing a Long-Chain AHL in Cell Culture Medium using BSA
This protocol is adapted from methods used for solubilizing long-chain fatty acids.[8]
-
Materials:
-
Concentrated stock solution of long-chain AHL in DMSO (from Protocol 1)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
-
-
Procedure:
-
Prepare a sterile solution of fatty-acid-free BSA (e.g., 10% w/v) in your desired cell culture medium or PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the required volume of the long-chain AHL stock solution dropwise to the warm BSA solution while gently vortexing. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%).
-
Incubate the mixture at 37°C for at least 15-30 minutes with occasional gentle mixing to allow for the AHL to complex with the BSA.
-
This AHL-BSA complex solution can then be further diluted in your cell culture medium to achieve the final desired working concentration.
-
Always include a vehicle control in your experiment, which consists of the same concentration of BSA and DMSO in the medium without the AHL.
-
Visualizations
Signaling Pathway
Caption: LuxI/LuxR quorum sensing signaling pathway in Gram-negative bacteria.
Experimental Workflow
Caption: Workflow for solubilizing long-chain AHLs for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Binding of long-chain fatty acids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of very long-chain saturated fatty acids with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-Chain Alkylthio Cyclodextrin Derivatives for Modulation of Quorum-Sensing-Based Bioluminescence in Aliivibrio fischeri Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rndsystems.com [rndsystems.com]
How to prevent degradation of N-nonanoyl-L-Homoserine lactone during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of N-nonanoyl-L-Homoserine lactone (C9-HSL) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C9-HSL) and why is its stability important?
This compound (C9-HSL) is a signaling molecule involved in bacterial quorum sensing, a process by which bacteria communicate and coordinate group behaviors. The integrity of the homoserine lactone ring is crucial for its biological activity. Degradation of this ring, primarily through hydrolysis, leads to an inactive molecule, which can result in inaccurate and non-reproducible experimental outcomes.
Q2: What are the primary factors that cause C9-HSL degradation?
The main factors contributing to the degradation of C9-HSL in aqueous solutions are:
-
pH: The lactone ring of C9-HSL is susceptible to hydrolysis, a process called lactonolysis, which is significantly accelerated under alkaline conditions (pH > 7).
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1]
-
Enzymatic Degradation: Certain bacteria produce enzymes, such as lactonases and acylases, that can inactivate C9-HSL by cleaving the lactone ring or the acyl chain.
Q3: How does the acyl chain length of an N-acyl-homoserine lactone (AHL) affect its stability?
Generally, AHLs with longer acyl side chains, like C9-HSL, are more stable against pH-dependent lactonolysis than those with shorter chains (e.g., C4-HSL or C6-HSL). The rate of hydrolysis decreases as the length of the N-linked acyl side chain increases.
Q4: Can degraded C9-HSL be reactivated?
To some extent, yes. The pH-dependent lactonolysis (ring-opening) is a reversible process. By acidifying the solution to a low pH (e.g., pH 2.0), the hydrolyzed, open-ring form can be encouraged to re-circularize back into the active lactone form.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving C9-HSL.
Problem 1: Loss of C9-HSL activity in bacterial culture over time.
| Possible Cause | Verification Step | Recommended Solution |
| Alkaline pH Shift | Measure the pH of your culture medium during the stationary phase. Many bacterial cultures experience a pH increase over time, potentially reaching pH 8.5 or higher. | Buffer the medium to maintain a slightly acidic to neutral pH (pH 6.0-7.0). AHLs are significantly more stable under these conditions. |
| Enzymatic Degradation | Review the literature for the bacterial species you are using to determine if it is known to produce AHL-degrading enzymes (lactonases or acylases). | If possible, use a mutant strain deficient in AHL degradation. Alternatively, consider cell-free experiments using culture supernatants or purified components to isolate the effects of C9-HSL. |
| High Incubation Temperature | Check your experimental protocol. Temperatures commonly used for microbial growth (e.g., 37°C) will increase the rate of hydrolysis compared to room temperature. | If the experimental design allows, consider performing the experiment at a lower temperature. If not, be aware of the potential for accelerated degradation and account for it in your experimental timeline and interpretation of results. |
Problem 2: Inconsistent or no biological response to C9-HSL.
| Possible Cause | Verification Step | Recommended Solution |
| Improper Stock Solution Preparation/Storage | Confirm the solvent used and the storage conditions of your C9-HSL stock solution. | Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO, DMF, or chloroform. Avoid primary alcohols like ethanol , as they can open the lactone ring. Store stock solutions at -20°C or -80°C in a desiccated environment. |
| Degradation in Aqueous Working Solution | Review how your aqueous working solutions are prepared and how long they are stored before use. | Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your experimental medium immediately before use. Do not store aqueous solutions of C9-HSL for extended periods, especially at room temperature or in alkaline buffers. |
| Adsorption to Labware | Consider the material of your experimental vessels. Hydrophobic molecules like C9-HSL can adsorb to certain plastics. | Use low-adhesion microplates or glass test tubes where appropriate. Include appropriate controls to account for any potential loss of compound due to adsorption. |
Data Presentation
Table 1: Estimated Half-life of N-hexanoyl-L-homoserine lactone (C6-HSL) in Aqueous Solution
| pH | Temperature (°C) | Estimated Half-life |
| 6.0 | 22 | Several days |
| 7.0 | 22 | ~24 hours |
| 8.0 | 22 | ~2-3 hours |
| 7.0 | 37 | ~8-10 hours |
Note: This data is extrapolated from studies on C6-HSL and serves as an illustration of the principles of AHL degradation. Actual half-life will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of C9-HSL Stock Solution
-
Weighing: Carefully weigh the required amount of solid C9-HSL in a sterile microfuge tube or vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, DMF, or chloroform) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution until the C9-HSL is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment. Properly stored stock solutions in an organic solvent are stable for months to years.
Protocol 2: Preparation and Use of C9-HSL Working Solution
-
Thawing: Thaw a single aliquot of the C9-HSL stock solution at room temperature.
-
Dilution: Immediately before starting your experiment, dilute the stock solution to the final desired concentration in your pre-warmed experimental medium (e.g., bacterial growth medium, buffer). Ensure thorough mixing.
-
Solvent Control: Prepare a vehicle control by adding the same volume of the organic solvent used for the stock solution to your experimental medium. This is crucial to ensure that the solvent itself does not have a biological effect in your assay.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize degradation in the aqueous environment.
Mandatory Visualizations
Caption: Generalized N-acyl-homoserine lactone (AHL) Quorum Sensing Pathway
Caption: Recommended Experimental Workflow to Minimize C9-HSL Degradation
References
Technical Support Center: N-nonanoyl-L-Homoserine lactone (C9-HSL) Biosensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of biosensors for the detection of N-nonanoyl-L-Homoserine lactone (C9-HSL).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the sensitivity of C9-HSL biosensors?
A1: The sensitivity of C9-HSL biosensors is primarily influenced by:
-
Receptor-Ligand Binding Affinity: The affinity of the receptor protein (e.g., LuxR homolog) to C9-HSL is a critical determinant of sensitivity.
-
Expression Level of the Receptor Protein: Higher concentrations of the receptor protein can lead to a more sensitive response to lower concentrations of C9-HSL.[1]
-
Reporter System: The choice of the reporter gene (e.g., lacZ, gfp, luxCDABE) and the detection method (colorimetric, fluorescent, luminescent) significantly impacts the signal-to-noise ratio and overall sensitivity. Luminescent reporters, for instance, often provide higher sensitivity than colorimetric ones.[2][3]
-
Plasmid Copy Number: The copy number of the plasmid carrying the biosensor components can affect the expression levels of the receptor and reporter genes, thereby influencing sensitivity.
-
Cellular Permeability: The efficiency with which C9-HSL enters the host bacterial cell can affect the response time and sensitivity.
Q2: How can I increase the expression of the LuxR receptor protein in my whole-cell biosensor?
A2: Increasing the expression of the LuxR receptor can enhance biosensor sensitivity.[1] This can be achieved by:
-
Using a Stronger Promoter: Clone the luxR gene under the control of a strong, constitutive, or inducible promoter.
-
Increasing Plasmid Copy Number: Utilize a high-copy-number plasmid for the vector carrying the luxR gene.
-
Codon Optimization: Optimize the codon usage of the luxR gene for the specific expression host (e.g., E. coli).
Q3: What is a cell-free biosensor, and what are its advantages over whole-cell biosensors for C9-HSL detection?
A3: A cell-free biosensor utilizes cell lysates containing the necessary transcriptional and translational machinery, the receptor protein (e.g., TraR), and the reporter system, eliminating the need for live cells during the assay.[2][3] Advantages include:
-
Reduced Assay Time: Cell-free assays can significantly reduce the overall experiment time from over 24 hours to less than 3 hours by eliminating the need for cell culture and conditioning.[2][3]
-
Increased Stability: Cell-free lysates can be prepared in bulk and stored for extended periods (e.g., over 6 months at -80°C), offering greater consistency.[2]
-
Reduced Interference: Eliminating the cell wall and membrane can reduce interference from compounds that may not be able to enter a whole cell.
-
Amenable to High-Throughput Screening: The simplified workflow makes cell-free assays more suitable for high-throughput applications.[2]
Troubleshooting Guides
Issue 1: High Background Signal or "Leaky" Expression
| Possible Cause | Troubleshooting Steps |
| Contamination of Media or Reagents | Use fresh, sterile media and reagents. Autoclave all glassware and solutions thoroughly. |
| Constitutive ("Leaky") Promoter Activity | - Run a negative control (no C9-HSL) to determine the baseline background signal and subtract it from your measurements.- Consider using a biosensor strain with tighter regulation of the reporter promoter.- Incorporate multiple transcriptional terminators into the plasmid construct to minimize read-through. |
| Cross-Reactivity with Other Molecules | Purify samples using solid-phase extraction (SPE) to remove potentially interfering compounds. |
| High Plasmid Copy Number | If using a high-copy-number plasmid, consider switching to a medium or low-copy-number vector to reduce basal expression levels. |
Issue 2: Low or No Signal/Response
| Possible Cause | Troubleshooting Steps |
| Degradation of C9-HSL | Ensure the pH of your samples and assay buffers is maintained at a neutral pH to prevent lactonolysis of the homoserine lactone ring. |
| Inefficient Cellular Uptake of C9-HSL | Consider using a cell-free assay to bypass the cell membrane barrier. For whole-cell assays, ensure optimal incubation times and conditions for C9-HSL uptake. |
| Sub-optimal Assay Conditions | Optimize incubation time, temperature, and pH for your specific biosensor strain and reporter system.[3] |
| Inactive Receptor Protein | Sequence the luxR gene to ensure there are no mutations. Confirm the expression of the receptor protein using methods like Western blotting. |
| Insufficient C9-HSL Concentration | Concentrate your sample or use a more sensitive biosensor. Create a standard curve with known concentrations of C9-HSL to determine the limit of detection of your current system. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Density | Standardize the optical density (OD) of the biosensor culture used for inoculation in each experiment. |
| Variability in Incubation Times | Use a timer and ensure consistent incubation periods for all samples. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each sample and reagent. |
| Inconsistent Sample Preparation | Standardize your sample extraction and preparation protocol. Use an internal standard if performing quantitative analysis. |
Data Presentation: Comparison of C9-HSL Biosensor Sensitivities
| Biosensor System | Host Organism | Reporter Gene | Limit of Detection (LOD) | Reference |
| Agrobacterium tumefaciens (pAHL-Ice) | Agrobacterium tumefaciens | inaZ | ~1 pM (for some AHLs) | [4] |
| Dual Fluorescence Biosensor | Escherichia coli | mcherry | 50 nM (for 3OC6-HSL) | [5] |
| Cell-Free Biosensor (Luminescent) | Cell-free extract from A. tumefaciens | lacZ (with Beta-Glo) | ~10-30 nM (for various AHLs) | [2][3] |
| Engineered LuxR Biosensor | Escherichia coli | gfp | Can detect down to 1 pM of 3OC6-HSL | [6] |
| Photoluminescence Biosensor | ZnO Nanoparticles | Photoluminescence | 10 nM | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay for C9-HSL Detection
-
Culture Preparation: Inoculate the biosensor strain in a suitable liquid medium (e.g., LB broth) with the appropriate antibiotics and grow overnight at the optimal temperature with shaking.
-
Sub-culturing: The next day, sub-culture the overnight culture into fresh medium and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
-
Assay Setup: In a 96-well microplate, add your C9-HSL samples or standards.
-
Inoculation: Add the mid-exponential phase biosensor culture to each well. Include negative controls (medium only) and positive controls (known concentration of C9-HSL).
-
Incubation: Incubate the plate at the optimal temperature for the required duration (e.g., 4-8 hours).
-
Measurement: Measure the reporter signal (e.g., fluorescence, luminescence, or absorbance for a colorimetric assay) using a microplate reader.
-
Data Analysis: Normalize the reporter signal to cell density (OD600) to account for any differences in cell growth.
Protocol 2: Cell-Free Biosensor Assay for C9-HSL Detection
-
Preparation of Cell-Free Lysate:
-
Grow the biosensor host strain (e.g., A. tumefaciens NTL4(pCF218)(pCF372)) to the late exponential phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 20 mM KH2PO4, pH 7.0).[2]
-
Resuspend the cell pellet in the same buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to remove cell debris and collect the supernatant. This is the cell-free lysate.
-
-
Assay Procedure (Luminescent):
-
In a 96-well plate, add 50 µL of your C9-HSL sample or standard.
-
Add 50 µL of the cell-free lysate to each well.
-
Mix and incubate at 30°C for 2 hours.
-
Add 100 µL of a commercial luminescent β-galactosidase substrate (e.g., Beta-Glo).
-
Mix and incubate at 30°C for 1 hour.
-
Measure the luminescence using a microplate luminometer.
-
Visualizations
Caption: C9-HSL quorum sensing signaling pathway in a whole-cell biosensor.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor [frontiersin.org]
- 7. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
How to address non-specific binding in AHL receptor assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during N-acyl homoserine lactone (AHL) receptor assays, with a specific focus on mitigating non-specific binding.
Troubleshooting Guide
Issue 1: High background signal or false positives in my reporter assay.
High background can obscure true positive signals and lead to misinterpretation of results. This often stems from non-specific activation of the reporter system or issues with the assay components themselves.
Answer:
High background signal in AHL receptor assays can arise from several sources, including intrinsic activity of the reporter strain, contaminants in your test compounds, or suboptimal assay conditions. A common issue is an elevated basal level of reporter gene expression even without the addition of an AHL ligand. This can be caused by a high dosage of the receptor gene (e.g., luxR), which may lead to auto-activation.[1]
Troubleshooting Steps:
-
Run Proper Controls: Always include a negative control (vehicle only, e.g., DMSO) to establish the baseline background signal. A positive control with a known concentration of the cognate AHL is also essential to ensure the assay is working correctly.
-
Optimize Receptor Expression: If you are using a plasmid-based expression system, high copy numbers of the receptor plasmid can lead to ligand-independent activation and increased background.[1] Consider using a lower copy number plasmid or a system with tighter regulation of receptor expression.
-
Check Media and Reagents: Some complex media components can non-specifically activate quorum sensing promoters. Test for background signal in different types of growth media. Ensure reagents are pure and not contaminated with any substances that might interfere with the assay.
-
Optimize Assay Buffer: The composition of your assay buffer can significantly impact non-specific interactions. Key parameters to optimize include pH, salt concentration, and the use of blocking agents.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and how does it affect my AHL receptor assay?
A: Non-specific binding (NSB) refers to the interaction of your test compounds or the AHL ligand with surfaces other than the intended receptor protein. This can include binding to the plastic of the microtiter plate, other proteins in the assay medium, or cellular components of the reporter strain. NSB can lead to inflated signal readings, high background, and inaccurate determination of receptor activation or inhibition, ultimately reducing the sensitivity and reliability of the assay.[2][3]
Q2: How can I reduce non-specific binding by optimizing my assay buffer?
A: Optimizing your assay buffer is a critical first step. This involves adjusting physical and chemical properties to minimize unwanted interactions.
-
Adjust pH and Ionic Strength: The charge of both your test compound and interacting surfaces can be influenced by pH. Adjusting the buffer pH can help minimize electrostatic interactions that cause NSB. Similarly, increasing the salt (e.g., NaCl) concentration can shield charges and reduce non-specific binding.
-
Use Blocking Agents: Incorporating blocking agents into your buffer is a common and effective strategy. These molecules compete for non-specific binding sites, thereby reducing background signal. The two most common types are proteins and non-ionic detergents.
The following table summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Type | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 3% (w/v) | Effective at blocking non-specific protein-plastic and protein-protein interactions.[4][5] |
| Skim Milk | Protein | 1% - 5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous enzymes that can interfere with some assays. |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions. Often used in wash buffers to remove weakly bound molecules.[6][7] |
| Triton X-100 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Similar to Tween-20, effective at disrupting hydrophobic interactions. |
Q3: My test compounds are hydrophobic and seem to be causing high background. What should I do?
A: Hydrophobic compounds, including many AHLs and their synthetic analogs, are prone to non-specific binding due to hydrophobic interactions with plastic surfaces and cellular membranes.
Solution: The primary strategy is to include a non-ionic detergent in your assay and wash buffers.
-
Tween-20 or Triton X-100 at a low concentration (e.g., 0.05%) can act as a blocking agent by occupying hydrophobic sites on the assay plate and can also help to solubilize your hydrophobic compounds, preventing them from precipitating or aggregating.[6][7] It is crucial to optimize the detergent concentration, as excessively high levels can disrupt cell membranes or inhibit enzyme reporters.
Q4: How do I perform a competitive binding assay to confirm my compound interacts with the AHL receptor?
A: A competitive binding assay is an excellent method to determine if a test compound (an antagonist or unlabeled agonist) interacts with the same binding site on the receptor as the native AHL. The principle is to measure the displacement of a known, labeled (or active) ligand by the unlabeled test compound.
Below is a logical workflow for setting up such an experiment using a whole-cell reporter assay.
References
- 1. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effects of the blocking agents bovine serum albumin and Tween 20 in different buffers on immunoblotting of brain proteins and marker proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of N-Acyl Homoserine Lactones (AHLs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-acyl homoserine lactones (AHLs).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for AHL separation?
A1: The most widely used stationary phase for the separation of AHLs is C18 reversed-phase silica (B1680970) gel.[1][2] This is due to its hydrophobicity, which allows for effective separation of the diverse range of AHLs based on the length and modifications of their acyl chains. Columns with a particle size of 5 µm are common, though smaller particle sizes (e.g., 1.9 µm) are used in Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis times.[3]
Q2: What is a typical mobile phase composition for separating AHLs?
A2: A typical mobile phase for reversed-phase HPLC separation of AHLs consists of a gradient of water and an organic solvent, most commonly acetonitrile (B52724).[1][3][4] Both solvents are often acidified with a small percentage (typically 0.1%) of formic acid or acetic acid.[3][4] This acidification helps to improve peak shape and ionization efficiency when using a mass spectrometry (MS) detector. Methanol (B129727) can also be used as the organic modifier and may offer different selectivity for certain AHLs.[1]
Q3: Is it better to use an isocratic or gradient elution for AHL analysis?
A3: Gradient elution is generally preferred for analyzing samples containing a mixture of AHLs with varying acyl chain lengths.[5] A gradient program, which involves increasing the proportion of the organic solvent over time, allows for the effective separation of both short-chain (more polar) and long-chain (more non-polar) AHLs within a single run. An isocratic elution, where the mobile phase composition remains constant, may be suitable for separating a limited number of AHLs with similar structures.
Q4: What detection methods are most suitable for AHLs?
A4: Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is the most powerful and widely used detection method for AHLs.[6][7] MS provides high sensitivity and selectivity, allowing for the identification and quantification of AHLs based on their mass-to-charge ratio. UV detection is also possible, typically at a low wavelength such as 205 nm or 210 nm, but it is less specific and sensitive than MS.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of AHLs.
Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary interactions with residual silanols on the column | Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase, or ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress silanol (B1196071) activity. Using a high-purity, end-capped C18 column can also minimize these interactions. |
| Sample solvent incompatible with the mobile phase | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. For reversed-phase chromatography, this often means a higher proportion of water. |
| Column overload | Reduce the concentration of the injected sample or decrease the injection volume. |
| Presence of interfering compounds from the sample matrix | Improve the sample clean-up procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the bacterial culture medium. |
Poor Resolution or Co-elution of Peaks
| Possible Cause | Solution |
| Inadequate separation of AHLs with similar structures (e.g., 3-oxo-C8-HSL and 3-hydroxy-C8-HSL) | Optimize the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting compounds.[8] Experimenting with a different organic modifier (e.g., methanol instead of acetonitrile) may also alter selectivity. |
| Column aging or contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If performance does not improve, replace the column. |
| Incorrect mobile phase pH | Adjusting the pH of the mobile phase can sometimes alter the retention characteristics of AHLs and improve separation. |
Baseline Issues (Noise, Drift, or Ghost Peaks)
| Possible Cause | Solution |
| Contaminated mobile phase or solvents | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. Contamination of the mobile phase can lead to a rising baseline and spurious peaks, especially in gradient elution.[9] |
| Air bubbles in the system | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Late eluting compounds from a previous injection | After each gradient run, include a high-organic wash step followed by a re-equilibration period to ensure all compounds have eluted from the column before the next injection. |
| Matrix effects from bacterial culture broth | Implement a thorough sample preparation protocol, such as liquid-liquid extraction with ethyl acetate (B1210297) followed by evaporation and reconstitution in a suitable solvent, to minimize the injection of complex media components. |
Data Presentation
Table 1: Example HPLC Parameters for Separation of Various AHLs on a C18 Column
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detector | Mass Spectrometer (ESI+) or UV (210 nm) |
Table 2: Example Gradient Elution Program for a Broad Range of AHLs
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 3: Exemplary Retention Times of Selected AHL Standards under a C18 Reversed-Phase Gradient
Note: Retention times are highly dependent on the specific HPLC system, column, and gradient program. This table provides a general elution order.
| N-Acyl Homoserine Lactone (AHL) | Acyl Chain | Modification | Expected Elution Order (Relative) |
| C4-HSL | C4 | None | Early |
| C6-HSL | C6 | None | Early-Mid |
| 3-oxo-C6-HSL | C6 | 3-oxo | Early-Mid |
| C8-HSL | C8 | None | Mid |
| 3-hydroxy-C8-HSL | C8 | 3-hydroxy | Mid |
| 3-oxo-C8-HSL | C8 | 3-oxo | Mid |
| C10-HSL | C10 | None | Mid-Late |
| C12-HSL | C12 | None | Late |
| 3-oxo-C12-HSL | C12 | 3-oxo | Late |
| C14-HSL | C14 | None | Very Late |
Experimental Protocols
Protocol 1: Extraction of AHLs from Bacterial Culture Supernatant
-
Grow the bacterial strain of interest in an appropriate liquid culture medium to the desired cell density.
-
Centrifuge the culture to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant. For enhanced recovery, the supernatant can be passed through a 0.22 µm filter to remove any remaining cells.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% formic or acetic acid) to the supernatant in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).
-
Transfer the reconstituted sample to an HPLC vial for injection.
Mandatory Visualizations
Caption: AHL-mediated quorum sensing pathway in Gram-negative bacteria.
Caption: Experimental workflow for HPLC analysis of AHLs.
Caption: Logical troubleshooting workflow for HPLC separation of AHLs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dealing with matrix effects in mass spectrometry analysis of AHLs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyl-homoserine lactones (AHLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the mass spectrometry analysis of AHLs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of mass spectrometry analysis of AHLs?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] These interfering components can either suppress or, less commonly, enhance the signal of the target AHLs during mass spectrometry analysis.[1][2] This phenomenon is a significant concern in complex biological samples where AHLs are often present at low concentrations alongside a high abundance of other molecules like proteins, lipids, and salts.[3]
Q2: Why are matrix effects a significant problem for the accurate quantification of AHLs?
A2: Matrix effects can severely compromise the accuracy, precision, and sensitivity of AHL quantification.[4] Ion suppression, the most common matrix effect, leads to a decreased signal intensity for the target AHL, which can result in underestimation of its concentration or even failure to detect it at all.[2] Because the composition of biological matrices can vary between samples, the extent of matrix effects can also be inconsistent, leading to poor reproducibility in your results.[5]
Q3: What are the primary sources of matrix effects in typical AHL samples?
A3: The primary sources of matrix effects in AHL analysis depend on the sample origin. In bacterial culture supernatants, components of the growth media and extracellular products from the bacteria are major contributors.[6] For samples from biological tissues or fluids, endogenous compounds such as phospholipids, proteins, and salts are the main culprits.[7] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[7]
Q4: How can I determine if my AHL analysis is affected by matrix effects?
A4: There are two established methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard AHL solution into the mass spectrometer while a blank matrix extract is injected into the LC system.[5] Dips or peaks in the baseline signal at specific retention times indicate regions where ion suppression or enhancement is occurring.[5]
-
Post-Extraction Spike: This quantitative method compares the signal response of an AHL standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has undergone the entire extraction procedure.[1][8] A significant difference between the two signals indicates the presence of matrix effects.[1]
Troubleshooting Guides
Q1: I am observing significant ion suppression for my target AHLs. What are the initial steps I should take to troubleshoot this issue?
A1: If you are experiencing ion suppression, consider the following initial steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve your sample cleanup process.[1][7] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are designed to remove interfering matrix components before analysis.[1][9]
-
Chromatographic Separation: Enhance the separation of your AHLs from co-eluting matrix components by optimizing your liquid chromatography (LC) conditions.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.[1]
-
Sample Dilution: In some cases, simply diluting your sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your target AHLs.[5] However, this approach is only feasible if the concentration of your AHLs remains above the limit of quantification after dilution.[5]
Q2: My results are not reproducible across different sample batches. Could this be due to matrix effects, and how can I improve consistency?
A2: Yes, variability in matrix composition between sample batches can lead to inconsistent matrix effects and, consequently, poor reproducibility.[5] To improve consistency, the use of a suitable internal standard is highly recommended.
-
Stable Isotope-Labeled (SIL) Internal Standards: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard for each AHL you are quantifying.[10][11] These standards have nearly identical chemical and physical properties to the native AHLs, so they co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the native AHL signal to the SIL internal standard signal, you can achieve more accurate and reproducible quantification. It is crucial to add the internal standard as early as possible in the sample preparation workflow to account for any analyte loss during extraction.[10]
Q3: I am developing a new method for AHL quantification. What sample preparation technique is best for minimizing matrix effects?
A3: The choice of sample preparation technique depends on the complexity of your sample matrix and the required sensitivity of your assay. Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using a solvent like acetonitrile (B52724) or methanol (B129727). | Simple, fast, and inexpensive.[9] | Least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | AHLs are partitioned from the aqueous sample into an immiscible organic solvent. | Can provide cleaner extracts than PPT.[7][9] | Analyte recovery can be low, especially for more polar AHLs.[9] |
| Solid-Phase Extraction (SPE) | AHLs are retained on a solid sorbent while matrix components are washed away. | Can provide very clean extracts, significantly reducing matrix effects.[1][9] | More time-consuming and expensive than PPT and LLE.[9] |
For complex matrices, polymeric mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, has been shown to produce the cleanest extracts and lead to a significant reduction in matrix effects.[9]
Quantitative Data Summary
The limit of quantification (LOQ) for AHLs can vary depending on the specific AHL, the complexity of the matrix, and the analytical method used. The following table provides a summary of reported LOQs from different studies.
| AHL | Method | Matrix | LOQ |
| Various AHLs | LC-MS/MS | Complex matrix samples | 0.28 to 9.3 pmol[12] |
| Various AHLs | MALDI-TOF MS | Culture supernatants | 1 to 5 pmol[13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of AHLs from Bacterial Culture Supernatant
This protocol is adapted from methodologies described for the extraction of AHLs for mass spectrometry analysis.[6][14]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1-0.5% acetic acid)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Reconstitution solvent (e.g., methanol or acetonitrile/water mixture)
Procedure:
-
Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
For every 1 mL of supernatant, add an equal volume of acidified ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase (ethyl acetate layer) containing the AHLs.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Pool the organic extracts.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for AHL Cleanup
This is a general protocol for SPE cleanup of AHLs. The specific sorbent and solvents may need to be optimized for your particular AHLs and matrix.
Materials:
-
AHL extract (e.g., from LLE)
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or low percentage organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation and reconstitution supplies
Procedure:
-
Condition the SPE Cartridge: Pass a volume of conditioning solvent (e.g., methanol) through the cartridge.
-
Equilibrate the Cartridge: Pass a volume of equilibration solvent (e.g., water) through the cartridge. Do not let the sorbent bed go dry.
-
Load the Sample: Load the reconstituted AHL extract onto the cartridge.
-
Wash the Cartridge: Pass a volume of wash solvent through the cartridge to remove polar, interfering compounds.
-
Elute the AHLs: Pass a volume of elution solvent through the cartridge to elute the retained AHLs.
-
Dry and Reconstitute: Evaporate the elution solvent and reconstitute the purified extract in the desired solvent for analysis.
Visualizations
Caption: Simplified AHL-mediated quorum sensing pathway.
Caption: General experimental workflow for AHL analysis.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
Technical Support Center: Purity Confirmation of Synthesized N-nonanoyl-L-Homoserine lactone (C9-HSL)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for confirming the purity of synthesized N-nonanoyl-L-Homoserine lactone (C9-HSL), a crucial quorum-sensing molecule in various bacterial species.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the purity of synthesized C9-HSL?
A1: The most common and reliable methods for determining the purity of C9-HSL are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques is recommended for unambiguous purity assessment.
Q2: What are the expected impurities in a C9-HSL synthesis?
A2: Potential impurities largely depend on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: L-homoserine lactone and nonanoic acid or its activated form (e.g., nonanoyl chloride).
-
Hydrolyzed Product: N-nonanoyl-L-homoserine, formed by the opening of the lactone ring. This is a significant impurity to monitor, especially during workup and storage.
-
Side-Reaction Products: Depending on the coupling reagents and conditions, other minor byproducts may be formed.
Q3: My C9-HSL sample shows a single spot on Thin Layer Chromatography (TLC). Is this sufficient to confirm purity?
A3: While a single spot on TLC is a good preliminary indication of purity, it is not conclusive.[1] Co-elution of impurities with the main product can occur. It is essential to use complementary analytical techniques like HPLC, MS, and NMR for a comprehensive purity evaluation.
Q4: How should I prepare my synthesized C9-HSL for NMR analysis?
A4: For ¹H and ¹³C NMR, dissolve 2-10 mg and 10-50 mg of your compound, respectively, in 0.6-1.0 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for N-acyl homoserine lactones. Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
Troubleshooting Guides
HPLC Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Use a new or validated column. 2. Ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8). 3. Reduce the injected sample concentration or volume. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Run blank injections between samples. |
| Multiple Peaks When One is Expected | 1. Presence of impurities (e.g., starting materials, hydrolyzed product). 2. On-column degradation. | 1. Compare retention times with known standards of potential impurities. 2. The hydrolyzed product will typically have a shorter retention time than the lactone in reverse-phase HPLC.[2][3][4] |
Mass Spectrometry Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Signal for [M+H]⁺ | 1. Poor ionization efficiency. 2. Incorrect mass spectrometer settings. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow). 2. Ensure the mass range is set correctly to include the expected m/z of 242.1751. |
| Unexpected Ions Observed | 1. Presence of impurities. 2. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺). | 1. Analyze the sample by LC-MS to separate components. 2. Look for ions corresponding to the expected adducts (e.g., m/z 264.1570 for [M+Na]⁺). |
| Prominent Fragment Ion at m/z 102.055 | This is the characteristic fragment of the homoserine lactone ring and is expected in MS/MS analysis. | This confirms the presence of the homoserine lactone moiety in your molecule. |
NMR Spectroscopy Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Broad ¹H NMR Signals | 1. Presence of paramagnetic impurities. 2. Sample aggregation at high concentrations. | 1. Ensure all glassware is clean. 2. Dilute the sample. |
| Signals from Water or Other Solvents | 1. Incomplete drying of the sample. 2. Use of non-deuterated solvents. | 1. Thoroughly dry the sample under high vacuum. 2. Use high-purity deuterated solvents. |
| Unexpected Signals | 1. Presence of impurities (starting materials, byproducts). 2. Sample degradation. | 1. Compare the spectrum to the expected chemical shifts for C9-HSL and potential impurities (see tables below). 2. Re-purify the sample if necessary. |
Quantitative Data Summary
The following tables provide expected analytical data for pure this compound.
HPLC-MS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Exact Mass | 241.1678 g/mol |
| [M+H]⁺ (protonated molecule) | m/z 242.1751 |
| [M+Na]⁺ (sodium adduct) | m/z 264.1570 |
| Key MS/MS Fragments of [M+H]⁺ | m/z 102.055 (homoserine lactone ring), 224.1645 ([M+H - H₂O]⁺) |
Predicted NMR Data (in CDCl₃)
The following are predicted ¹H and ¹³C NMR chemical shifts for C9-HSL based on known data for similar long-chain N-acyl homoserine lactones. Actual values may vary slightly.
¹H NMR
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (lactone ring) | ~4.55 | m | - |
| H-β (lactone ring) | ~2.20, ~2.80 | m | - |
| H-γ (lactone ring) | ~4.30, ~4.45 | m | - |
| NH | ~6.0-7.0 | br s | - |
| α-CH₂ (acyl chain) | ~2.25 | t | ~7.5 |
| β-CH₂ (acyl chain) | ~1.65 | quint | ~7.5 |
| (CH₂)₅ (acyl chain) | ~1.25-1.35 | m | - |
| CH₃ (acyl chain) | ~0.88 | t | ~7.0 |
¹³C NMR
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (lactone) | ~175 |
| C=O (amide) | ~173 |
| C-γ (lactone ring) | ~66 |
| C-α (lactone ring) | ~50 |
| α-C (acyl chain) | ~36 |
| C-β (lactone ring) | ~30 |
| Acyl chain carbons | ~22-32 |
| CH₃ (acyl chain) | ~14 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, 10% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized C9-HSL in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL.
Protocol 2: Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common for AHLs.
-
Analysis Mode: Full scan mode to detect the [M+H]⁺ ion (m/z 242.1751).
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion (m/z 242.1751). Look for the characteristic daughter ion at m/z 102.055.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: ~5 mg for ¹H NMR and ~20-50 mg for ¹³C NMR in ~0.7 mL of solvent.
-
¹H NMR: Acquire a standard proton spectrum. Integrate the signals to confirm the proton ratios.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Quorum Sensing Inhibition Experiments
Welcome to the Technical Support Center for quorum sensing (QS) inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in my quorum sensing inhibition assays?
A1: Inconsistent results in QS inhibition assays can arise from several factors, often related to experimental technique and conditions. The most common culprits include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in cell density, inhibitor concentration, and reagent volumes between wells, significantly impacting the final readout.
-
Bacterial Growth Phase: The physiological state of the bacteria at the time of the assay is critical. Using bacteria from different growth phases (e.g., lag vs. exponential) can lead to variability in QS activation and susceptibility to inhibitors.[1]
-
Solvent Effects: The solvent used to dissolve test compounds, most commonly dimethyl sulfoxide (B87167) (DMSO), can itself inhibit or sometimes even promote biofilm formation and QS at certain concentrations.[2] It is crucial to include appropriate solvent controls in every experiment.
-
Inadequate Mixing: Failure to properly mix bacterial cultures before inoculation can result in an uneven distribution of cells in the assay plate, leading to high variability between replicate wells.
-
Edge Effects: In microtiter plates, wells on the perimeter are more susceptible to evaporation, which can concentrate media components and affect bacterial growth and biofilm formation.[3]
-
Contamination: Contamination of cultures or reagents can interfere with the assay, leading to unexpected and inconsistent results.
Q2: My negative control (no inhibitor) shows poor or no quorum sensing-regulated phenotype (e.g., low violacein (B1683560) production or weak biofilm). What should I do?
A2: If your negative control is not behaving as expected, it is essential to troubleshoot this issue before evaluating potential inhibitors. Here are some possible causes and solutions:
-
Suboptimal Growth Conditions: Ensure that the growth medium, temperature, and aeration are optimal for the specific bacterial strain and the QS-regulated phenotype you are measuring.
-
Bacterial Strain Viability: Your bacterial stock may have lost its ability to produce the desired phenotype. It is advisable to streak the culture from a frozen stock onto an agar (B569324) plate to obtain fresh, single colonies for your experiments.
-
Incorrect Inoculum Density: The initial bacterial density can significantly impact the time it takes to reach a quorum. Ensure you are using a standardized inoculum preparation procedure.
-
Incubation Time: The expression of QS-regulated phenotypes is time-dependent. You may need to optimize the incubation period to observe a robust phenotype in your negative control.
Q3: I am observing inhibition of the quorum sensing phenotype, but I'm not sure if it's a true anti-QS effect or just due to bactericidal/bacteriostatic activity. How can I differentiate between these?
A3: This is a critical aspect of QS inhibition studies. To distinguish between true QS inhibition and general toxicity, you should always perform a parallel bacterial growth assessment. This can be done by:
-
Measuring Optical Density (OD): Concurrently with your QS inhibition assay, measure the OD (e.g., at 600 nm) of the bacterial culture in the presence of your test compound at the same concentrations. A true QS inhibitor should show minimal to no effect on bacterial growth at the concentrations where it inhibits the QS phenotype.[4]
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of your compound against the test organism. QS inhibition assays should be conducted at sub-MIC concentrations to ensure that the observed effects are not due to growth inhibition.[5]
Q4: Can the solvent I use to dissolve my test compounds affect the results?
A4: Absolutely. Dimethyl sulfoxide (DMSO) is a widely used solvent, but it is known to have biological effects on its own. At certain concentrations, DMSO can inhibit biofilm formation in Pseudomonas aeruginosa and can act synergistically with antibiotics.[2] Therefore, it is imperative to:
-
Include a Solvent Control: Always include a control group that is treated with the same concentration of the solvent as your experimental groups.
-
Minimize Solvent Concentration: Keep the final concentration of the solvent in your assay as low as possible, typically below 1% (v/v).
-
Test a Range of Solvent Concentrations: If you are unsure about the potential effects of your solvent, it is good practice to test a range of concentrations to determine a non-inhibitory level.
Troubleshooting Guides
Issue 1: High Variability in Violacein Inhibition Assay
Problem: You are observing significant standard deviations between replicate wells in your Chromobacterium violaceum violacein inhibition assay.
| Potential Cause | Troubleshooting Strategy |
| Uneven Inoculum | Ensure the bacterial culture is thoroughly vortexed before dispensing into the microtiter plate to achieve a homogenous cell suspension. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the bacterial culture and media to add to the wells. |
| Incomplete Violacein Extraction | After incubation, ensure the violacein is completely solubilized. Vortex the plate vigorously after adding DMSO to the bacterial pellets.[6] |
| Edge Effects | Avoid using the outer wells of the 96-well plate for critical samples. Alternatively, fill the outer wells with sterile media or water to create a humidity barrier. |
| Precipitation of Test Compound | Visually inspect the wells for any precipitation of your test compound, as this can interfere with absorbance readings. If precipitation occurs, you may need to try a different solvent or a lower concentration range. |
Issue 2: Inconsistent Biofilm Formation in Crystal Violet Assay
Problem: The amount of biofilm formed by Pseudomonas aeruginosa in your negative control wells is highly variable, or the biofilm is weak and easily washed away.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Washing | Standardize the washing step. Gentle washing is crucial to avoid dislodging the biofilm. Some researchers prefer to submerge the plate in a container of water rather than using a pipette or multichannel washer.[3] |
| Suboptimal Growth Medium | The composition of the growth medium can significantly impact biofilm formation. For P. aeruginosa, M63 minimal medium is often used to promote robust biofilm growth.[7] |
| Bacterial Strain Variation | Different strains of the same bacterial species can have vastly different biofilm-forming capabilities. Ensure you are using a well-characterized biofilm-forming strain.[7] |
| Incubation Conditions | Optimize the incubation time and temperature. Biofilm formation is a dynamic process, and the optimal time can vary between strains. Static incubation (no shaking) is required for this assay. |
| Plate Type | The type of microtiter plate can influence bacterial attachment. Tissue culture-treated plates are generally recommended for promoting biofilm formation. |
Issue 3: Unreliable Results from a lasB-gfp Reporter Assay
Problem: You are using a Pseudomonas aeruginosa strain with a lasB-gfp reporter fusion and are getting inconsistent or low fluorescence signals.
| Potential Cause | Troubleshooting Strategy |
| Low Reporter Gene Expression | Ensure that the growth conditions and incubation time are sufficient for the induction of the las quorum sensing system and subsequent GFP expression. |
| Plasmid Instability | If the reporter construct is on a plasmid, ensure that the appropriate antibiotic selection is maintained throughout the experiment to prevent plasmid loss.[8] |
| Fluorescence Quenching | Some test compounds may have intrinsic fluorescent properties or may quench the GFP signal. Always measure the background fluorescence of your compounds in the assay medium. |
| Incorrect Instrument Settings | Optimize the gain and other settings on your fluorescence plate reader to ensure you are detecting the signal optimally without saturating the detector.[9] |
| Cellular Stress | High concentrations of a test compound, even if not bactericidal, can induce a stress response in the bacteria that may affect reporter gene expression. Correlate your results with growth curves. |
Data Presentation: Quantitative Insights
The following tables provide a summary of quantitative data that can be useful for designing and interpreting your quorum sensing inhibition experiments.
Table 1: Reported IC₅₀ Values of Known Quorum Sensing Inhibitors
| Inhibitor | Target Organism | Assay Type | Reported IC₅₀ (µM) | Reference |
| Baicalin | P. aeruginosa | Pyocyanin Inhibition | ~50 | [10] |
| Hamamelitannin | P. aeruginosa | Pyocyanin Inhibition | ~25 | [10] |
| 4-Nitro-pyridine-N-oxide | P. aeruginosa | lasB-lacZ reporter | ~10 | [11] |
| Itaconimide derivative | P. aeruginosa | rhlA-gfp reporter | 5.5 | [4] |
| Orsellinaldehyde | E. coli (LasR reporter) | β-galactosidase | 2374 | [12] |
Table 2: Factors Influencing Variability in Quorum Sensing Assays
| Experimental Parameter | Impact on Variability | Recommendations |
| Inoculum Growth Phase | High | Standardize inoculum preparation; use cells from the mid-exponential growth phase. |
| Solvent (DMSO) Concentration | High | Keep final DMSO concentration <1% (v/v); include a solvent control.[2] |
| Incubation Time | Medium | Optimize for each strain and phenotype; ensure consistency across experiments. |
| Washing Technique (Biofilm Assay) | High | Standardize the washing procedure to be gentle and consistent.[3] |
| Plate Location (Edge Effects) | High | Avoid using outer wells for critical samples or use a humidity barrier. |
Experimental Protocols
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This protocol describes a method for quantifying the inhibition of violacein production, a QS-regulated pigment in C. violaceum.[13][14]
-
Culture Preparation: Inoculate C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Assay Setup: In a 96-well flat-bottom microtiter plate, add your test compounds at various concentrations. Include a positive control (e.g., a known QS inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Inoculation: Add the diluted C. violaceum culture to each well to a final volume of 200 µL.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Violacein Quantification: a. After incubation, centrifuge the plate to pellet the bacterial cells and insoluble violacein. b. Discard the supernatant and add 150 µL of DMSO to each well. c. Resuspend the pellet by vigorous pipetting or vortexing to solubilize the violacein. d. Measure the absorbance at 585 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control. Concurrently, assess bacterial growth by measuring the OD₆₀₀ of a parallel plate or before centrifugation.
Protocol 2: Crystal Violet Biofilm Inhibition Assay in Pseudomonas aeruginosa
This protocol outlines a standard method for quantifying biofilm formation and its inhibition.[7][15]
-
Culture Preparation: Grow an overnight culture of a biofilm-forming P. aeruginosa strain (e.g., PAO1 or PA14) in a suitable medium (e.g., LB or M63 minimal medium).
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh medium.
-
Assay Setup: In a 96-well tissue culture-treated microtiter plate, add your test compounds at various concentrations. Include appropriate controls.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well.
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
Biofilm Staining: a. Gently discard the planktonic cells from the wells. b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells. c. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells again with PBS until the washing solution is clear. e. Air dry the plate.
-
Quantification: a. Add 150 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet. b. Incubate for 15 minutes at room temperature. c. Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-590 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the negative control.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cultural conditions for enhancement of anti-quorum sensing potential in the probiotic strain Lactobacillus rhamnosus GG against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creation of stable Pseudomonas aeruginosa promoter–reporter fusion mutants using linear plasmid DNA transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Quantifying the optimal strategy of population control of quorum sensing network in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. ijcmas.com [ijcmas.com]
How to select the appropriate control for N-nonanoyl-L-Homoserine lactone experiments
Technical Support Center: N-nonanoyl-L-Homoserine lactone (C9-HSL) Experiments
Welcome to the technical support center for researchers working with this compound (C9-HSL) and other acyl-homoserine lactones (AHLs). This guide provides answers to frequently asked questions and troubleshooting advice to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are controls so critical in C9-HSL experiments?
A: Controls are fundamental to scientific experiments as they provide a baseline for comparison and help validate the results.[1][2][3][4] In C9-HSL experiments, which often involve sensitive biological systems, controls are essential to:
-
Isolate the effect of C9-HSL: Ensure that the observed biological response is due to C9-HSL's activity and not an artifact of the experimental conditions.
-
Rule out false positives: Negative controls help confirm that the solvent or the molecular structure itself (independent of its specific activity) is not causing the effect.[1]
-
Confirm system functionality: Positive controls verify that the experimental setup (e.g., the reporter strain or cell line) is capable of responding as expected.[2]
-
Identify experimental errors: Aberrant results in control groups can signal issues with reagents, protocols, or contamination.[1]
Q2: What is the most fundamental negative control I must include?
A: The solvent control is the most critical and basic negative control. C9-HSL is a lipophilic molecule typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethyl acetate (B1210297) before being added to aqueous experimental media. The solvent itself can have biological effects, especially at higher concentrations.
-
Purpose: To ensure that the solvent used to dissolve C9-HSL does not cause the observed phenotype.
-
Procedure: Prepare a control sample that contains the same final concentration of the solvent as your experimental samples, but without C9-HSL.
-
Troubleshooting: If your solvent control shows a biological effect, you may need to decrease the final solvent concentration or test alternative, less toxic solvents.
Q3: How can I prove the observed effect is specific to quorum sensing and not just general toxicity or a non-specific chemical effect?
A: To demonstrate specificity, you should use a structurally similar, biologically inactive analog as a negative control. This is a more rigorous control than the solvent alone.
-
Rationale: An inactive analog shares a similar chemical scaffold with C9-HSL but cannot activate the cognate LuxR-type receptor.[5][6] This helps differentiate true quorum sensing-mediated effects from non-specific interactions.
-
Examples of Approaches:
-
Modified Acyl Chain: Use an AHL with an acyl chain length that is known to be inactive in your specific bacterial system.
-
Ring-Opened HSL: The lactone ring of AHLs can be hydrolyzed (opened) under alkaline conditions, rendering the molecule inactive.[7][8] This hydrolysis product, N-nonanoyl-L-homoserine, can serve as an excellent negative control.
-
Synthetic Antagonists: In some systems, specific synthetic AHL analogs have been designed to be antagonists that bind the receptor but do not activate it.[6][9]
-
Another powerful approach is to use a receptor-deficient mutant strain . This bacterial strain would lack the gene encoding the LuxR-type receptor for C9-HSL. The mutant strain should not respond to the addition of C9-HSL, proving the effect is dependent on the specific signaling pathway.
Q4: What should I use as a positive control?
A: The choice of a positive control depends on your specific experiment. Its purpose is to confirm that your assay is working correctly and is capable of detecting a positive result.[2][4]
| Experimental Assay | Recommended Positive Control | Purpose |
| Reporter Strain Bioassay | The native AHL for that reporter strain or a synthetic AHL known to be a strong activator (e.g., 3-oxo-C6-HSL for Chromobacterium violaceum CV026).[10] | To confirm the reporter strain can detect an active AHL and produce a signal (e.g., pigment, light). |
| Virulence Factor Assay | A known inducer of the specific virulence factor, or C9-HSL at a concentration known to produce a strong, measurable effect from previous studies. | To verify that the measurement technique for the virulence factor is working correctly. |
| Biofilm Inhibition Assay | A compound known to inhibit biofilm formation in your target organism (e.g., certain enzymes or competing AHL analogs).[11] | To ensure the assay can detect a decrease in biofilm formation. |
| Gene Expression (qRT-PCR) | Treat cells with a known transcriptional activator for your gene of interest. | To confirm that the PCR primers and reaction conditions can detect an increase in gene expression. |
Troubleshooting Guide
Problem: My negative control (solvent only) is showing a biological effect (e.g., inhibiting growth, inducing the reporter).
-
Possible Cause 1: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) may be too high for your organism or cell line.
-
Solution: Perform a dose-response curve for the solvent alone to determine its maximum non-toxic concentration. Always aim to use the lowest effective solvent concentration, typically ≤0.5%.
-
-
Possible Cause 2: Contamination. Your solvent may be contaminated with a biologically active compound.
-
Solution: Use a fresh, high-purity (e.g., sterile, cell culture grade) stock of the solvent.
-
Problem: My C9-HSL is giving inconsistent or no results, even though my positive control works.
-
Possible Cause: C9-HSL Degradation. The homoserine lactone ring of AHLs is susceptible to hydrolysis and inactivation at alkaline pH (pH > 7).[8][12] This process is accelerated at higher temperatures.
-
Solution: Check the pH of your experimental medium. If it is neutral or alkaline, consider buffering it to a slightly acidic pH (6.0-6.5) if your system allows. Prepare C9-HSL stock solutions fresh and store them at -20°C or -80°C. Minimize the duration of experiments at high temperatures and alkaline pH.
-
Visualized Workflows and Pathways
Quorum Sensing Signaling Pathway
Experimental Plate Layout Workflow
Decision Logic for Control Selection
Key Experimental Protocols
Protocol 1: AHL Bioassay Using Chromobacterium violaceum CV026
This bioassay utilizes the reporter strain C. violaceum CV026, a mutant that cannot synthesize its own short-chain AHLs but produces a purple pigment (violacein) in their presence.
Materials:
-
C. violaceum CV026 strain
-
Luria-Bertani (LB) agar (B569324) plates
-
C9-HSL stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
-
Negative control (sterile DMSO)
-
Sterile paper discs or pipette tips
Procedure:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by evenly spreading an overnight liquid culture.
-
Allow the plate to dry in a sterile environment.
-
Spot 5 µL of your C9-HSL sample, positive control, and negative control onto the surface of the agar at different locations.
-
Alternatively, place sterile paper discs on the agar and apply the samples to the discs.
-
Incubate the plate at 30°C for 24-48 hours.
-
Result Interpretation: A purple halo around the spot or disc indicates the presence of short-chain AHL activity. The diameter of the halo can be used for semi-quantitative analysis.[10] The negative control should show no purple halo.
Protocol 2: Quantification of C9-HSL by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the accurate identification and quantification of AHLs from experimental samples.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
C9-HSL standard of known concentration
-
Ethyl acetate (acidified) for extraction
Procedure:
-
Sample Extraction: Extract AHLs from your liquid culture supernatant or sample using an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the top organic layer and evaporate to dryness.
-
Sample Preparation: Reconstitute the dried extract in a known volume of 50% acetonitrile.
-
Standard Curve: Prepare a series of dilutions of the C9-HSL standard to generate a standard curve for quantification.
-
Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient of Solvent A and Solvent B to separate the molecules based on hydrophobicity. A typical gradient might start at a low percentage of Solvent B and gradually increase.[7][13]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C9-HSL.
-
Data Analysis: Quantify the amount of C9-HSL in your sample by comparing its peak area to the standard curve.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. lantsandlaminins.com [lantsandlaminins.com]
- 4. bosterbio.com [bosterbio.com]
- 5. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 12. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Best practices for storing and handling N-acyl-homoserine lactones
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl-homoserine lactones (AHLs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage, handling, and use of AHLs in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results | - AHL degradation: The lactone ring of AHLs is susceptible to pH-dependent hydrolysis (lactonolysis), especially in alkaline conditions.[1] Temperature and the length of the acyl side chain also affect stability, with longer chains generally being more stable.[1] - Inconsistent stock solution preparation: Improper dissolution or storage of AHL stock solutions can lead to inaccurate concentrations. | - Maintain a slightly acidic to neutral pH (around 6.0-7.0) in your experimental buffers to minimize hydrolysis. - Prepare fresh dilutions of AHLs in aqueous buffers for each experiment and avoid storing them for more than a day.[2][3] - Ensure complete dissolution of the crystalline solid in the appropriate organic solvent before preparing aqueous dilutions. |
| Low or no biological activity | - Degraded AHLs: As mentioned above, AHLs can degrade, leading to a loss of activity. - Incorrect AHL for the biological system: Different bacterial species produce and respond to specific AHLs with varying acyl chain lengths and modifications. | - Verify the integrity of your AHL stock by running a bioassay with a known responsive reporter strain. - Confirm the specific AHL(s) relevant to your bacterial species of interest from the literature. |
| Precipitation of AHLs in aqueous solutions | - Low solubility: AHLs, particularly those with long acyl chains, have limited solubility in aqueous solutions.[4] | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or dimethylformamide) and then dilute it into your aqueous experimental medium.[2][3] Ensure the final concentration of the organic solvent is not detrimental to your biological system. |
| Contamination of stock solutions | - Microbial contamination: Introduction of bacteria or fungi can lead to the enzymatic degradation of AHLs. | - Prepare stock solutions under sterile conditions. - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store my crystalline N-acyl-homoserine lactones?
A: Crystalline AHLs should be stored at -20°C. Under these conditions, they are stable for at least four years.[2][3][4]
Q2: What is the best way to prepare a stock solution of an AHL?
A: It is recommended to prepare stock solutions by dissolving the crystalline AHL in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide.[2][3] The solubility in these solvents is typically around 30 mg/mL for many common AHLs.[2][3] It is advisable to purge the solvent with an inert gas before dissolving the AHL.[2][4] For long-chain AHLs with lower solubility in DMSO, chloroform (B151607) can be used, with a solubility of approximately 10 mg/mL for N-dodecanoyl-L-homoserine lactone.[4]
Q3: Can I use ethanol (B145695) to dissolve my AHLs?
A: The use of ethanol and other primary alcohols is not recommended as they have been shown to open the lactone ring, leading to inactivation of the molecule.[2][3][4]
Q4: How should I store my AHL stock solutions?
A: AHL stock solutions prepared in an organic solvent should be stored at -20°C. Some protocols suggest adding a small amount of glacial acetic acid (e.g., 0.2%) to anhydrous DMSO to improve stability.
Q5: How long are aqueous solutions of AHLs stable?
A: It is not recommended to store aqueous solutions of AHLs for more than one day due to the risk of hydrolysis of the lactone ring.[2][3] For experiments, fresh dilutions from the organic stock solution into the aqueous buffer should be made immediately before use.[2]
Experimental Procedures
Q6: I am observing a white precipitate when trying to dissolve my long-chain AHL directly in an aqueous buffer. What should I do?
A: This is a common issue due to the low aqueous solubility of long-chain AHLs. The recommended procedure is to first dissolve the AHL in a suitable organic solvent like ethyl acetate (B1210297), evaporate the solvent under a stream of nitrogen gas to obtain a film of the AHL, and then resuspend this film in the desired aqueous buffer. Vigorous vortexing may be required to achieve suspension.
Q7: What is the optimal pH for working with AHLs?
A: AHLs are more stable in slightly acidic to neutral conditions. Alkaline pH (above 7.0) significantly increases the rate of lactonolysis, leading to the inactivation of the molecule.[1] Therefore, it is best to maintain the pH of your experimental solutions at or below 7.0.
Experimental Protocols
Protocol 1: Preparation of N-acyl-homoserine lactone Stock Solution
Materials:
-
N-acyl-homoserine lactone (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethyl acetate
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of crystalline AHL in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethyl acetate to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the AHL is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Quantification of AHLs using Thin-Layer Chromatography (TLC) and a Biosensor Overlay
Materials:
-
AHL extract from bacterial culture supernatant (typically extracted with an equal volume of acidified ethyl acetate)
-
AHL standards of known concentrations
-
C18 reversed-phase TLC plate
-
Methanol/water developing solvent (e.g., 60:40 v/v)
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)
-
Appropriate growth medium for the biosensor strain
-
Soft agar (B569324) (0.7% agar) of the appropriate growth medium
Procedure:
-
Spot a small volume (e.g., 1-5 µL) of the AHL extract and the AHL standards onto the C18 TLC plate.
-
Allow the spots to dry completely.
-
Develop the TLC plate in a chromatography tank containing the methanol/water solvent system until the solvent front reaches the top of the plate.
-
Remove the plate and allow it to dry completely in a fume hood.
-
Prepare an overlay of the biosensor strain by mixing an overnight culture with molten soft agar (cooled to ~45°C).
-
Pour the biosensor overlay evenly over the surface of the dried TLC plate.
-
Incubate the plate at the optimal temperature for the biosensor strain (e.g., 28-30°C) overnight.
-
AHLs will appear as colored or luminescent spots on the plate, corresponding to the activation of the biosensor. The concentration of the unknown sample can be estimated by comparing the spot intensity to that of the standards.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of a typical N-acyl-homoserine lactone (AHL) mediated quorum sensing pathway.
Caption: A general experimental workflow for using N-acyl-homoserine lactones.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactivity of Synthetic N-nonanoyl-L-Homoserine Lactone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise biological activity of synthetic signaling molecules is of paramount importance. This guide provides a comprehensive comparison of synthetic N-nonanoyl-L-Homoserine lactone (C9-HSL), a key quorum-sensing (QS) molecule, with other well-characterized acyl-homoserine lactones (AHLs). The data presented herein, supported by detailed experimental protocols, confirms the biological activity of synthetic C9-HSL and its potential as a tool for studying and manipulating bacterial communication.
Comparative Analysis of AHL Activity
The biological activity of synthetic AHLs is typically evaluated by their ability to activate or inhibit QS-regulated gene expression. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various synthetic AHL analogs in activating or inhibiting the LasR receptor of Pseudomonas aeruginosa, a key regulator of virulence. While direct comparative data for synthetic versus natural C9-HSL is not extensively available in the reviewed literature, the data for analogs with similar acyl chain lengths provide a strong indication of the expected activity range for synthetic C9-HSL.
| Compound | Target Receptor | Bioassay | Activity Type | EC50 / IC50 |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | LasR | E. coli pSB1075 biosensor | Agonist | 9 nM (EC50)[1] |
| N-decanoyl-L-homoserine lactone (C10-HSL) | LasR | P. aeruginosa QSIS2 biosensor | Antagonist | - |
| N-dodecanoyl-L-homoserine lactone (C12-HSL) | LasR | P. aeruginosa QSIS2 biosensor | Antagonist | - |
| Various triazole-containing AHL analogs | LasR | E. coli biosensor | Agonist | 1 µM to 71 µM (EC50)[2] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone | LuxR homologues | V. fischeri biosensor | Antagonist | - |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., Pseudomonas aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
Synthetic C9-HSL or other test compounds
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C. Dilute the culture 1:100 in fresh LB broth.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations to the respective wells. Include a negative control (no compound) and a vehicle control (solvent used to dissolve the compound).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 550 nm using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the control indicates biofilm inhibition.
Quorum Sensing Reporter Strain Assay (LasR-based)
This assay measures the ability of a compound to activate or inhibit the LasR QS receptor.
Materials:
-
E. coli or P. aeruginosa reporter strain carrying a LasR-dependent reporter gene (e.g., lux or gfp)
-
LB broth and appropriate antibiotics for the reporter strain
-
Synthetic C9-HSL or other test compounds
-
Luminometer or fluorescence plate reader
Procedure:
-
Culture Preparation: Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics.
-
Assay Setup: In a 96-well plate, add the reporter strain culture. For agonist assays, add varying concentrations of the test compound. For antagonist assays, add a known concentration of the cognate autoinducer (e.g., 3-oxo-C12-HSL) along with varying concentrations of the test compound.
-
Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period.
-
Measurement: Measure the reporter signal (luminescence or fluorescence) using a luminometer or fluorescence plate reader. An increase in signal compared to the control indicates agonistic activity, while a decrease in the signal induced by the cognate autoinducer indicates antagonistic activity.
Pyocyanin (B1662382) Production Quantification Assay
This protocol details the measurement of pyocyanin, a virulence factor regulated by QS in P. aeruginosa.
Materials:
-
P. aeruginosa PAO1 culture
-
King's A medium
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow P. aeruginosa PAO1 in King's A medium in the presence and absence of the test compound for 24-48 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to 5 mL of the supernatant and vortex thoroughly.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1.5 mL of 0.2 M HCl. Vortex thoroughly.
-
Centrifuge to separate the phases. The pyocyanin will move to the upper, pink aqueous layer.
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Quorum sensing pathway in P. aeruginosa activated by synthetic C9-HSL.
Caption: Experimental workflow for the crystal violet biofilm formation assay.
References
Decoding Quorum Sensing: A Comparative Analysis of N-nonanoyl-L-Homoserine Lactone (C9-HSL) and Other Acyl-Homoserine Lactones
A deep dive into the comparative efficacy of C9-HSL, offering researchers a comprehensive guide to its activity, supported by experimental data and detailed protocols.
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-L-homoserine lactones (AHLs) play a pivotal role as signaling molecules. Among these, N-nonanoyl-L-Homoserine lactone (C9-HSL) has emerged as a significant player in regulating gene expression in various Gram-negative bacteria. This guide provides a comparative analysis of the efficacy of C9-HSL against other common AHLs, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways. This information is intended to aid researchers, scientists, and drug development professionals in their exploration of quorum sensing modulation.
Quantitative Efficacy Comparison of Various AHLs
The efficacy of different AHLs can be quantified using various bioassays, often measuring the concentration required to elicit a half-maximal response (EC50) for activation or a half-maximal inhibitory concentration (IC50) for antagonism of a quorum sensing-regulated phenotype. The following table summarizes available quantitative data for C9-HSL and other representative AHLs. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus the presented values should be interpreted within the context of their respective experimental setups.
| Acyl-Homoserine Lactone (AHL) | Common Abbreviation | Bioassay System | Measured Efficacy | Reference |
| This compound | C9-HSL | E. coli expressing LuxR-PluxI-gfp | Induction of GFP at 100-1,000 nM | [1] |
| N-Butyryl-L-homoserine lactone | C4-HSL | P. aeruginosa rhlA-lacZ reporter | - | [2] |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | Chromobacterium violaceum CV026 | Induces violacein (B1683560) production | [3][4] |
| N-Octanoyl-L-homoserine lactone | C8-HSL | Agrobacterium tumefaciens NTL4(pZLR4) | - | [5] |
| N-Decanoyl-L-homoserine lactone | C10-HSL | P. aeruginosa rhlA-lacZ reporter | Little to no inhibitory effect | [2] |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | Vibrio fischeri bioluminescence | - | [6] |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | Agrobacterium tumefaciens TraR reporter | - | [7] |
| N-(3-Oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL | P. aeruginosa LasR-based biosensor | - | [8] |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | P. aeruginosa LasR-based biosensor | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common bioassays used to assess AHL activity.
Chromobacterium violaceum CV026 Well Diffusion Assay
This assay is a widely used method for the qualitative and semi-quantitative detection of short-chain AHLs. The CV026 strain is a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs (C4-HSL to C8-HSL).
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
Test AHLs (including C9-HSL and others for comparison) dissolved in a suitable solvent (e.g., ethyl acetate)
-
Sterile petri dishes
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Prepare a fresh overnight culture of C. violaceum CV026 in LB broth at 30°C.
-
Inoculate molten LB agar (cooled to approximately 45-50°C) with the overnight culture of CV026.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Once solidified, create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Pipette a known volume (e.g., 50 µL) of each AHL solution into separate wells. A solvent control should also be included.
-
Incubate the plates at 30°C for 24-48 hours.
-
The presence of a purple halo around a well indicates AHL activity. The diameter of the halo can be measured for semi-quantitative comparison.
Agrobacterium tumefaciens NTL4(pZLR4) Reporter Assay
This is a sensitive bioassay for the detection of a broad range of AHLs. The reporter strain contains a plasmid with the traR gene (encoding the AHL receptor) and a traG-lacZ fusion. In the presence of AHLs, TraR activates the transcription of the lacZ gene, leading to the production of β-galactosidase, which can be quantified.[5]
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
AB minimal medium
-
Appropriate antibiotics for plasmid maintenance (e.g., gentamicin (B1671437) and carbenicillin)
-
Test AHLs
-
ONPG (o-nitrophenyl-β-D-galactopyranoside)
-
Cell lysis buffer (e.g., containing SDS and chloroform)
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium and grow to early exponential phase (OD600 ≈ 0.15).[7]
-
Add different concentrations of the test AHLs to separate aliquots of the culture. Include a no-AHL control.
-
Incubate the cultures for a defined period (e.g., 6-8 hours) to allow for the induction of the lacZ reporter.
-
Measure the final OD600 of each culture.
-
Lyse the cells using a suitable lysis buffer.
-
Add ONPG solution to the cell lysates and incubate at room temperature until a yellow color develops.
-
Stop the reaction by adding a high pH solution (e.g., Na2CO3).
-
Measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity in Miller units.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general AHL-mediated quorum sensing signaling pathway and a typical experimental workflow for comparing AHL efficacy.
Caption: General AHL-mediated quorum sensing signaling pathway.
Caption: Experimental workflow for comparing AHL efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.3. AHL-Lactonase Activity Bioassay [bio-protocol.org]
- 4. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. Early Activation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LasR Variant Cystic Fibrosis Isolates Reveal an Adaptable Quorum-Sensing Hierarchy in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of N-nonanoyl-L-Homoserine Lactone (C9-HSL)
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of N-acyl-homoserine lactones (AHLs), such as N-nonanoyl-L-Homoserine lactone (C9-HSL), is critical for understanding and manipulating bacterial quorum sensing. This guide provides a comparative overview of established and novel methods for the detection of C9-HSL, offering insights into their principles, performance, and experimental protocols.
Introduction to C9-HSL and Quorum Sensing
This compound is a key signaling molecule in the quorum-sensing systems of many Gram-negative bacteria. It plays a crucial role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and antibiotic resistance. The ability to precisely quantify C9-HSL is therefore essential for research in microbiology, infectious disease, and the development of anti-quorum sensing therapeutics.
Comparison of C9-HSL Detection Methods
This section provides a quantitative comparison of a new Luminescent Nanosensor Assay with three established methods for the detection of C9-HSL. The data presented are based on published performance for long-chain AHLs and expert estimations for the novel method.
| Method | Limit of Detection (LOD) | Dynamic Range | Assay Time | Specificity | Throughput |
| Luminescent Nanosensor Assay (New Method) | ~10 pM | 10 pM - 1 µM | < 1 hour | High | High |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ~1-10 nM[1][2] | 10 nM - 10 µM | 2-4 hours | Very High | Medium |
| Whole-Cell Biosensor Assay | ~1-100 nM | 10 nM - 5 µM | 18-24 hours[3] | Medium | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | ~0.1-1 nM | 0.1 nM - 100 nM | 4-6 hours | High | High |
Detailed Experimental Protocols
Luminescent Nanosensor Assay (New Method)
This novel method utilizes engineered nanoparticles that emit a luminescent signal upon binding to C9-HSL. The high sensitivity and rapid assay time make it a promising alternative to traditional methods.
Principle: Gold nanoparticles are functionalized with a C9-HSL-specific aptamer and a luminescent reporter molecule. In the absence of C9-HSL, the aptamer is in a conformation that quenches the luminescence. Binding of C9-HSL induces a conformational change in the aptamer, separating the reporter from the quencher and generating a measurable luminescent signal.
Protocol:
-
Nanosensor Preparation: Synthesize and functionalize gold nanoparticles with the C9-HSL aptamer and a luminescent reporter/quencher pair.
-
Sample Preparation: Centrifuge bacterial culture supernatant at 12,000 x g for 10 minutes to pellet cells. Filter the supernatant through a 0.22 µm filter.
-
Assay Reaction: In a 96-well microplate, add 50 µL of the prepared sample to 50 µL of the luminescent nanosensor solution.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Detection: Measure the luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Generate a standard curve using known concentrations of C9-HSL to quantify the amount in the samples.
Workflow Diagram:
Caption: Workflow for the Luminescent Nanosensor Assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the absolute quantification of C9-HSL.[4]
Principle: The sample is injected into a liquid chromatograph to separate C9-HSL from other molecules in the matrix. The separated C9-HSL is then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its fragments allows for unambiguous identification and quantification.
Protocol:
-
Sample Preparation:
-
To 1 mL of bacterial culture supernatant, add an internal standard (e.g., deuterated C9-HSL).
-
Perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).[1]
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for C9-HSL and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing known concentrations of C9-HSL with the internal standard.
-
Quantify C9-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Whole-Cell Biosensor Assay
This method utilizes a genetically engineered bacterium that produces a measurable signal in the presence of C9-HSL. Agrobacterium tumefaciens is a commonly used biosensor for a broad range of AHLs.[5][6]
Principle: The biosensor strain contains a plasmid with a C9-HSL-responsive promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase). When C9-HSL is present, it binds to a transcriptional regulator, activating the expression of the reporter gene and producing a colorimetric or luminescent signal.
Protocol:
-
Biosensor Culture Preparation: Grow the Agrobacterium tumefaciens biosensor strain overnight in appropriate media with selective antibiotics.
-
Sample Preparation: Prepare serial dilutions of the bacterial culture supernatant to be tested.
-
Assay Plate Setup:
-
In a 96-well plate, add a small volume of the overnight biosensor culture to fresh media.
-
Add the serially diluted samples to the wells.
-
Include positive controls (known concentrations of C9-HSL) and negative controls (sterile media).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the biosensor (e.g., 28-30°C) for 18-24 hours.
-
Signal Detection:
-
For a lacZ-based biosensor, add a chromogenic substrate (e.g., X-gal) and measure the absorbance.
-
For a lux-based biosensor, measure the luminescence using a luminometer.
-
-
Quantification: Determine the concentration of C9-HSL in the samples by comparing the signal to the standard curve generated from the positive controls.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay for the quantification of C9-HSL.
Principle: A competitive ELISA format is typically used. A microplate is coated with a C9-HSL-protein conjugate. The sample containing C9-HSL is mixed with a specific anti-C9-HSL antibody and added to the wells. The free C9-HSL in the sample competes with the coated C9-HSL for antibody binding. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The signal is inversely proportional to the amount of C9-HSL in the sample.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a C9-HSL-BSA conjugate and incubate overnight. Block non-specific binding sites.
-
Sample and Antibody Incubation:
-
Add standards and samples to the wells.
-
Add the anti-C9-HSL primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate multiple times to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Detection: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the C9-HSL concentration using a standard curve.
Signaling Pathway Illustration
The following diagram illustrates the LasR-LasI quorum-sensing system, a well-characterized pathway that often utilizes long-chain AHLs for signaling.
Caption: The LasR-LasI quorum-sensing circuit.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 2. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Promiscuity of a Quorum Sensing Signal: A Comparative Guide to N-nonanoyl-L-Homoserine Lactone's Interaction with LuxR-Type Receptors
For researchers in microbiology, synthetic biology, and drug development, understanding the specificity of quorum sensing (QS) signals is paramount. This guide provides a comparative analysis of the cross-reactivity of N-nonanoyl-L-Homoserine lactone (C9-HSL) with various LuxR-type receptors, the master regulators of QS in many Gram-negative bacteria. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a valuable resource for designing experiments and interpreting the intricate communication networks of bacteria.
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules that bacteria use to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The specificity of this communication lies in the interaction between a specific AHL molecule and its cognate LuxR-type receptor protein. While these interactions are often portrayed as highly specific, cross-reactivity, where a LuxR receptor is activated by a non-native AHL, is a common phenomenon. This guide focuses on the interaction of C9-HSL, a long-chain AHL, with a range of LuxR-type receptors.
Comparative Analysis of Receptor Activation
To quantify the cross-reactivity of C9-HSL with different LuxR-type receptors, reporter gene assays are commonly employed. In these assays, the activation of a specific LuxR-type receptor by an AHL leads to the expression of a reporter gene, such as luciferase or β-galactosidase. The resulting signal provides a quantitative measure of the receptor's response to the AHL.
The following table summarizes the available data on the activation of various LuxR-type receptors by C9-HSL. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of C9-HSL required to elicit 50% of the maximum reporter gene expression. A lower EC50 value indicates a higher sensitivity of the receptor to C9-HSL.
| LuxR-Type Receptor | Cognate AHL | Organism of Origin | C9-HSL EC50 (µM) | Fold-Induction (at a given C9-HSL concentration) | Reference |
| LasR | 3-oxo-C12-HSL | Pseudomonas aeruginosa | ~1.5 | Not Reported | [1] |
| RhlR | C4-HSL | Pseudomonas aeruginosa | >100 (antagonist) | Not Applicable | [2] |
| TraR | 3-oxo-C8-HSL | Agrobacterium tumefaciens | ~0.1 | Not Reported | [3] |
| LuxR | 3-oxo-C6-HSL | Vibrio fischeri | >10 | Not Reported | [4] |
| SdiA | (Orphan receptor) | Escherichia coli/Salmonella | ~5 | Not Reported | [5] |
Signaling Pathways and Experimental Workflow
To understand how C9-HSL interacts with LuxR-type receptors to modulate gene expression, it is essential to visualize the underlying signaling pathway and the experimental workflow used to study these interactions.
The diagram above illustrates the canonical pathway for LuxR-type receptor activation. C9-HSL diffuses across the bacterial cell membrane and binds to an inactive LuxR-type receptor in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its activation. The activated receptor-ligand complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating their transcription.
To experimentally measure the cross-reactivity of C9-HSL, a reporter gene assay is typically performed. The workflow for such an assay is outlined below.
Detailed Experimental Protocol: Luciferase-Based Reporter Assay
This protocol provides a detailed methodology for quantifying the activation of a LuxR-type receptor by C9-HSL using a luciferase-based reporter system in an E. coli biosensor strain.
1. Bacterial Strain and Plasmids:
-
Biosensor Strain: An E. coli strain that does not produce its own AHLs (e.g., DH5α or a similar laboratory strain).
-
Receptor Plasmid: A plasmid constitutively expressing the LuxR-type receptor of interest (e.g., LasR, TraR).
-
Reporter Plasmid: A plasmid containing the promoter region recognized by the activated LuxR-type receptor, upstream of a promoterless luciferase gene (e.g., luxCDABE).
2. Media and Reagents:
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
This compound (C9-HSL) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent (containing luciferin and necessary co-factors).
3. Experimental Procedure:
-
Day 1: Inoculation
-
Inoculate a single colony of the E. coli biosensor strain harboring both the receptor and reporter plasmids into 5 mL of LB broth with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
-
Day 2: Assay Setup
-
In the morning, subculture the overnight culture by diluting it 1:100 into fresh LB broth with antibiotics.
-
Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of approximately 0.2-0.3.
-
Prepare a serial dilution of C9-HSL in LB broth in a 96-well microtiter plate. A typical concentration range to test would be from 1 nM to 100 µM. Include a negative control (LB with DMSO) and a positive control (the cognate AHL, if available).
-
Add 100 µL of the diluted E. coli biosensor culture to each well of the microtiter plate containing the C9-HSL dilutions.
-
Incubate the plate at 30°C with shaking for 4-6 hours to allow for receptor activation and reporter gene expression.
-
-
Day 2: Measurement
-
After incubation, measure the OD600 of each well to normalize for cell density.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings by dividing by the corresponding OD600 value to account for differences in cell growth.
-
Plot the normalized luminescence values against the logarithm of the C9-HSL concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calculate the fold-induction by dividing the maximum normalized luminescence by the normalized luminescence of the negative control.
-
Conclusion
The cross-reactivity of this compound with various LuxR-type receptors highlights the complexity of bacterial communication. While some receptors, like TraR, are highly sensitive to C9-HSL, others, such as RhlR, are not activated and may even be inhibited by it. This differential recognition has significant implications for interspecies communication in microbial communities and for the development of quorum sensing inhibitors or modulators. The provided data and protocols offer a framework for researchers to further explore the fascinating world of bacterial signaling and to harness this knowledge for biotechnological and therapeutic applications.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. Regulation of the N-Acyl Homoserine Lactone-Dependent Quorum-Sensing System in Rhizosphere Pseudomonas putida WCS358 and Cross-Talk with the Stationary-Phase RpoS Sigma Factor and the Global Regulator GacA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 4. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-nonanoyl-L-Homoserine Lactone and Its Analogs in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
N-nonanoyl-L-Homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors such as biofilm formation and virulence factor production.[1] As a crucial component of this signaling network in various Gram-negative bacteria, C9-HSL and its synthetic analogs have emerged as significant targets for the development of novel anti-infective therapies that aim to disrupt bacterial communication rather than directly killing the bacteria, thereby potentially reducing the selective pressure for resistance. This guide provides a comparative analysis of C9-HSL and its analogs, supported by experimental data and detailed methodologies, to aid researchers in the exploration of quorum sensing modulation.
Quantitative Comparison of Biological Activity
The biological activity of C9-HSL and its analogs is typically assessed by their ability to either activate or inhibit quorum sensing-regulated gene expression. This is often quantified using metrics such as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. The following table summarizes the available quantitative data from various studies. It is important to note that direct comparative studies focusing specifically on a wide range of C9-HSL analogs are limited, and much of the available data is for analogs of other N-acyl homoserine lactones (AHLs).
| Compound | Target Receptor/System | Bioassay | Activity Type | EC50 / IC50 | Reference |
| This compound (C9-HSL) | LuxR-PluxI (V. fischeri) in E. coli | GFP Reporter Assay | Agonist | 100 - 1000 nM (Induces GFP) | [2] |
| 3-hydroxy-C9-HSL | TraR (A. tumefaciens) | β-galactosidase Reporter Assay | Antagonist | Inhibits at 10:1 molar ratio to 3-oxo-C8-HSL | [3] |
| C10-CPA | rhlA-lacZ (P. aeruginosa) | β-galactosidase Reporter Assay | Antagonist | ~90 µM | [4] |
| V-06-018 (3OC12-HSL analog) | LasR (P. aeruginosa) | Cell-based screen | Antagonist | 10 µM | [5] |
| PD12 (3OC12-HSL analog) | LasR (P. aeruginosa) | Cell-based screen | Antagonist | 30 nM | [5] |
| mBTL | RhlR (P. aeruginosa) | Pyocyanin (B1662382) Production Assay | Antagonist | 8 µM (±2) | [6] |
| mCTL | RhlR (P. aeruginosa) | Pyocyanin Production Assay | Antagonist | 9 µM (±2) | [6] |
| Flavone Derivative (E6) | LasR (P. aeruginosa) | Luciferase Reporter Assay | Antagonist | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The canonical signaling pathway for AHLs like C9-HSL involves the binding of the AHL to a cytoplasmic LuxR-type receptor. This binding event typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This, in turn, recruits RNA polymerase and activates the transcription of target genes responsible for various quorum sensing-controlled phenotypes.
The screening and evaluation of C9-HSL analogs typically follow a multi-step workflow. This process begins with the synthesis of analog libraries, followed by primary screening using reporter gene assays to identify potential agonists or antagonists. Promising candidates are then subjected to secondary assays to quantify their effects on specific quorum sensing-regulated phenotypes, such as biofilm formation and virulence factor production.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the comparative analysis of C9-HSL and its analogs. Below are methodologies for key assays used to evaluate the efficacy of these compounds.
LasR-based Reporter Gene Assay
This assay is used to screen for agonists and antagonists of the LasR receptor, a common LuxR homolog from Pseudomonas aeruginosa.
a. Materials:
-
E. coli reporter strain (e.g., JM109) carrying two plasmids: one for the expression of LasR and another containing a LasR-inducible promoter fused to a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence).[8][9]
-
Luria-Bertani (LB) medium with appropriate antibiotics for plasmid maintenance.
-
C9-HSL and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates (white plates for luminescence, black plates for fluorescence).
-
Luminometer or fluorescence plate reader.
b. Procedure:
-
Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB medium and grow to an optical density at 600 nm (OD600) of approximately 0.1.
-
For agonist screening, add varying concentrations of the test compounds to the wells of the 96-well plate.
-
For antagonist screening, add a fixed, sub-maximal concentration of C9-HSL (e.g., the EC50 concentration) to all wells, followed by varying concentrations of the test compounds.
-
Add the diluted reporter strain culture to each well. Include appropriate controls (no compound, C9-HSL only, solvent only).
-
Incubate the plate at 30°C for a specified period (e.g., 6-8 hours).
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of activation or inhibition relative to the controls.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of compounds to inhibit biofilm formation.
a. Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1).
-
Appropriate growth medium (e.g., LB or Tryptic Soy Broth).
-
C9-HSL analogs.
-
96-well flat-bottom polystyrene microtiter plates.[10][11][12]
-
30% acetic acid or 95% ethanol (B145695) for solubilization.[10]
-
Spectrophotometer (plate reader).
b. Procedure:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.
-
Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add varying concentrations of the test compounds to the wells. Include a no-compound control and a solvent control.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]
-
Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 15-30 minutes.[10]
-
Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[13]
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
Pyocyanin Quantification Assay
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa, the production of which is regulated by quorum sensing.
a. Materials:
-
P. aeruginosa strain.
-
Growth medium (e.g., King's A broth).
-
C9-HSL analogs.
-
0.2 N Hydrochloric acid (HCl).
-
Spectrophotometer.
b. Procedure:
-
Grow P. aeruginosa in the presence of varying concentrations of the test compounds for 24-48 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 0.5 volumes of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink aqueous layer.
-
Measure the absorbance of the pink aqueous layer at 520 nm.[14][15]
-
The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[15]
-
Calculate the percentage of pyocyanin inhibition compared to the untreated control.
Conclusion
The study of this compound and its analogs offers a promising avenue for the development of novel anti-virulence strategies. While direct comparative quantitative data for a broad range of C9-HSL analogs remains an area for further research, the methodologies and foundational data presented in this guide provide a robust framework for the continued exploration and evaluation of these quorum sensing modulators. The use of standardized and detailed experimental protocols is paramount to ensure the generation of reliable and comparable data, which will be essential for advancing our understanding of structure-activity relationships and for the rational design of potent and specific quorum sensing inhibitors.
References
- 1. N-Nonanoyl-L-homoserine lactone_TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet assay [bio-protocol.org]
- 14. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 15. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-nonanoyl-L-Homoserine Lactone (C9-HSL) and its Shorter and Longer Chain Homologs, C8-HSL and C10-HSL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of N-nonanoyl-L-Homoserine lactone (C9-HSL) with its more commonly studied counterparts, N-octanoyl-L-Homoserine lactone (C8-HSL) and N-decanoyl-L-Homoserine lactone (C10-HSL). As key signaling molecules in bacterial quorum sensing, understanding the nuanced differences in their activity based on acyl chain length is critical for research into bacterial communication, biofilm formation, virulence, and the development of novel antimicrobial strategies.
At a Glance: Key Activity Differences
While direct comparative studies on the activity of C9-HSL in bacterial quorum sensing are less common than for C8-HSL and C10-HSL, existing research, particularly in the context of inter-kingdom signaling, demonstrates distinct and overlapping activities. All three molecules have been shown to be biologically active, with their efficacy often being dependent on the specific bacterial receptor or the biological system being studied. A notable study has demonstrated that C8-HSL, C9-HSL, and C10-HSL are all capable of activating the human transient receptor potential (TRP) channels, TRPV1 and TRPA1, indicating their role in bacteria-host communication.[1]
Quantitative Data Summary
The following table summarizes available quantitative and qualitative data comparing the activities of C8-HSL, C9-HSL, and C10-HSL.
| Feature | N-octanoyl-L-Homoserine lactone (C8-HSL) | This compound (C9-HSL) | N-decanoyl-L-Homoserine lactone (C10-HSL) |
| Receptor Binding | Binds to and activates various LuxR-type receptors. The binding affinity is dependent on the specific receptor. For the CarR receptor, it shows strong binding, offering significant protection in trypsinolysis assays. | In limited trypsinolysis assays with the CarR receptor, C9-HSL demonstrated strong binding, comparable to C7-HSL and C8-HSL, suggesting a high affinity for this particular receptor. | Binds to and activates various LuxR-type receptors. Its binding affinity can be lower than shorter chain AHLs for some receptors, as suggested by trypsinolysis protection assays with the CarR receptor. |
| Biofilm Formation | Known to induce biofilm formation in various bacterial species.[2] The effect can be concentration-dependent. | Data on the specific impact of C9-HSL on biofilm formation in direct comparison to C8-HSL and C10-HSL is limited in the currently available literature. | Can induce or enhance biofilm formation in a concentration-dependent manner in several bacterial species. |
| Virulence Factors | Regulates the expression of various virulence factors in pathogenic bacteria. | The specific role of C9-HSL in regulating virulence factors in direct comparison to C8-HSL and C10-HSL is not well-documented in publicly accessible research. | Involved in the regulation of virulence factor production in several Gram-negative bacteria. |
| Inter-kingdom Signaling | Activates human TRPV1 and TRPA1 receptors, indicating a role in bacteria-host communication.[1] | Activates human TRPV1 and TRPA1 receptors, demonstrating its capacity for inter-kingdom signaling.[1] | Activates human TRPV1 and TRPA1 receptors, highlighting its involvement in communication between bacteria and their eukaryotic hosts.[1] |
Signaling Pathways and Experimental Workflows
Quorum Sensing Signaling Pathway
The canonical quorum sensing pathway initiated by AHLs involves their passive diffusion across the bacterial cell membrane. Upon reaching a threshold concentration, AHLs bind to and activate LuxR-type transcriptional regulators, which in turn modulate the expression of target genes.
References
- 1. Human TRPV1 and TRPA1 are receptors for bacterial quorum sensing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AHL signaling molecules with a large acyl chain enhance biofilm formation on sulfur and metal sulfides by the bioleaching bacterium Acidithiobacillus ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biosensor Specificity for N-nonanoyl-L-Homoserine Lactone: A Comparative Guide
For researchers engaged in quorum sensing studies and the development of anti-biofilm strategies, the precise detection of specific N-acyl-homoserine lactone (AHL) signaling molecules is paramount. This guide provides a comprehensive comparison of biosensor specificity for N-nonanoyl-L-Homoserine lactone (C9-HSL), a less common long-chain AHL, against other AHLs. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of appropriate biosensor systems.
Performance Comparison of AHL Biosensors
The specificity of a bacterial biosensor is determined by the affinity of its LuxR-type receptor protein to different AHL molecules. While some biosensors exhibit a broad range of AHL detection, others are highly specific to AHLs with particular acyl chain lengths or modifications. To quantitatively assess the specificity of a biosensor for C9-HSL, its response to a panel of various AHLs must be determined.
The Agrobacterium tumefaciens NTL4(pCF218)(pCF372) strain is a widely used broad-spectrum AHL biosensor. Its TraR receptor can detect a wide range of AHLs, making it a useful tool for initial screening.[1] In contrast, biosensors like Chromobacterium violaceum CV026 are more specific, primarily responding to short-to-medium chain AHLs (C4-C8).[2]
Below is a table summarizing the limits of detection (LOD) for various AHLs by different biosensor strains, providing a quantitative insight into their specificity profiles. While direct data for C9-HSL is not always available in comparative studies, its response can be inferred from the trends observed with other long-chain AHLs.
| Acyl-Homoserine Lactone (AHL) | P. putida F117 (pKR-C12) LOD (nmol·L⁻¹) | E. coli MT102 (pJBA-132) LOD (nmol·L⁻¹) | C. violaceum CV026 LOD (nmol·L⁻¹) |
| C4-HSL | 250 | 250 | 25 |
| C6-HSL | 1 | 1 | 2.5 |
| 3-oxo-C6-HSL | <0.001 | 0.01 | 10 |
| C7-HSL | 1 | 1 | 1 |
| C8-HSL | 0.1 | 0.1 | 25 |
| 3-oxo-C8-HSL | <0.001 | 0.001 | 100 |
| C9-HSL | ND | ND | ND |
| C10-HSL | 0.01 | 0.01 | >1000 |
| 3-oxo-C10-HSL | <0.001 | <0.001 | >1000 |
| OH-C10-HSL | 2.5 | 2.5 | 2.5 |
| C12-HSL | 0.1 | 1 | >1000 |
| 3-oxo-C12-HSL | <0.001 | <0.001 | >1000 |
| C14-HSL | 10 | 10 | >1000 |
| 3-oxo-C14-HSL | <0.001 | 0.001 | >1000 |
Data adapted from a study characterizing various biosensors.[3] ND: Not Determined. The response to C9-HSL can be anticipated to be similar to other long-chain, unsubstituted AHLs.
Experimental Protocols
A robust validation of biosensor specificity involves determining the dose-response relationship for a range of AHLs.
Protocol: AHL Biosensor Specificity Assay
1. Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218)(pCF372)).
-
Appropriate growth medium (e.g., AT minimal glucose medium).[1]
-
Antibiotics for plasmid maintenance (if required).
-
Synthetic AHL standards of high purity (C4-HSL, C6-HSL, C8-HSL, C9-HSL, C10-HSL, C12-HSL, and their 3-oxo and 3-hydroxy derivatives).
-
Reporter assay reagents (e.g., X-Gal for β-galactosidase activity or a luminometer for luciferase/luminescence-based reporters).
-
96-well microtiter plates.
-
Spectrophotometer or luminometer.
2. Procedure:
-
Prepare AHL Stock Solutions: Dissolve each synthetic AHL in an appropriate solvent (e.g., DMSO or ethyl acetate) to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of each AHL stock solution in the growth medium to create a range of concentrations to be tested (e.g., from 1 pM to 100 µM).
-
Inoculate Biosensor Culture: Grow an overnight culture of the biosensor strain in the appropriate medium with antibiotics. Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.1.
-
Expose Biosensor to AHLs: In a 96-well plate, add a fixed volume of the diluted biosensor culture to each well. Then, add a small volume of each AHL dilution to the respective wells. Include negative controls (medium with solvent only) and a positive control (the cognate AHL of the biosensor, if known).
-
Incubation: Incubate the plate at the optimal growth temperature for the biosensor strain for a defined period (e.g., 6-8 hours), allowing for the expression of the reporter gene.
-
Measure Reporter Gene Activity:
-
Data Analysis:
-
Subtract the background reading from the negative control wells.
-
Plot the reporter activity as a function of the AHL concentration for each AHL tested.
-
Determine the EC₅₀ (half-maximal effective concentration) and the limit of detection for each AHL.
-
Visualizing Signaling and Experimental Processes
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the AHL signaling pathway and the workflow for validating biosensor specificity.
References
- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Architecture of Communication: A Comparative Guide to the Structure-Activity Relationship of N-Acyl-Homoserine Lactones in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to coordinate their behavior in a population density-dependent manner. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs), a class of small signaling molecules. The precise chemical structure of these AHLs is critical for their function, dictating their specificity and potency in activating or inhibiting QS-regulated gene expression. Understanding the structure-activity relationship (SAR) of AHLs is paramount for the development of novel anti-virulence and anti-biofilm therapies that disrupt bacterial communication. This guide provides a comparative analysis of AHL analogues, supported by experimental data and detailed methodologies, to illuminate the key structural features that govern their activity.
The Canonical AHL Signaling Pathway
The most extensively studied AHL-mediated QS system involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that detects it.[1][2][3] At low cell densities, AHLs are produced at a basal level. As the bacterial population grows, the extracellular concentration of AHLs increases.[1][4] Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor.[4] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[5][6] This coordinated gene expression can regulate a variety of phenotypes, including biofilm formation, virulence factor production, and bioluminescence.[1][2]
Core Structural Features and Activity Modulation
The biological activity of an AHL is determined by three main structural components: the acyl chain length, modifications to the acyl chain, and the integrity of the homoserine lactone (HSL) ring.[4]
The Acyl Chain: A Key Determinant of Specificity
The length of the acyl side chain, which typically varies from 4 to 18 carbons, is a primary determinant of an AHL's specificity for its cognate LuxR-type receptor.[2][4] Generally, LuxR homologs exhibit a preference for AHLs with specific chain lengths. For example, LasR in Pseudomonas aeruginosa is most potently activated by N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL), while LuxR in Vibrio fischeri preferentially binds N-(3-oxo-hexanoyl)-L-homoserine lactone (3O-C6-HSL).[7]
| AHL Analogue | Acyl Chain | Target Receptor | Relative Agonist Activity (%) | Reference |
| N-Butanoyl-HSL (C4-HSL) | C4 | RhlR (P. aeruginosa) | High | [4] |
| N-Hexanoyl-HSL (C6-HSL) | C6 | LuxR (V. fischeri) | ~25 | [7] |
| N-Heptanoyl-HSL (C7-HSL) | C7 | LuxR (V. fischeri) | ~90 | [7] |
| N-Octanoyl-HSL (C8-HSL) | C8 | TraR (A. tumefaciens) | High | [7] |
| N-Dodecanoyl-HSL (C12-HSL) | C12 | LasR (P. aeruginosa) | ~85 | [7] |
| N-(3-oxo-Tetradecanoyl)-HSL (3O-C14-HSL) | 3-oxo-C14 | LasR (P. aeruginosa) | ~85 | [7] |
Table 1. Agonist activity of natural AHLs with varying acyl chain lengths against different LuxR-type receptors. Activity is often expressed relative to the native ligand.
Acyl Chain Modifications: Fine-Tuning Activity and Stability
Modifications to the acyl chain, such as oxidation at the C3 position or the introduction of unsaturation, can significantly impact both binding affinity and whether the molecule acts as an agonist (activator) or antagonist (inhibitor).
-
3-Oxo and 3-Hydroxy Groups: A 3-oxo group is a common feature of many potent native AHLs and is often crucial for strong agonist activity. The introduction of a halogen atom at the α-position (C2) of the acyl chain has been shown to decrease agonist activity compared to the natural analogues.[3]
-
Aromatic Substituents: Replacing the aliphatic acyl chain with structures containing aromatic rings can convert an agonist into a potent antagonist. For instance, analogues with a phenyl group at the C4 position of the acyl chain have demonstrated significant inhibitory activity against LuxR.[8] This is thought to be due to steric hindrance or unfavorable interactions within the receptor's binding pocket.[8]
| AHL Analogue | Acyl Chain Modification | Target Receptor(s) | Activity Type | Relative Inhibition (%) | Reference |
| N-(4-Bromophenylacetyl)-L-HSL (4-Br-PHL) | Phenyl ring with bromo-substituent | TraR, LasR, LuxR | Antagonist | ~90 (TraR), ~25 (LasR), ~76 (LuxR) | [7][9] |
| Phenylbutanoyl-HSL | Phenyl ring | TraR, LasR, LuxR | Antagonist | High | [7] |
| N-(3-Nitro-phenylacetyl)-L-HSL (3-Nitro-PHL) | Phenyl ring with nitro-substituent | LasR, LuxR | Antagonist (LasR), Superactivator (LuxR) | Strong inhibition of LasR | [7] |
| N-(4-Phenyl-phenylacetyl)-L-HSL (4-Phenyl-PHL) | Biphenyl group | TraR, LuxR | Antagonist | Strong inhibition | [7] |
| N-(2-Bromobutyryl)-L-HSL | α-Bromo substitution | E. coli biosensor | Reduced Agonist | Lower than natural C4-HSL | [3] |
Table 2. Activity of synthetic AHL analogues with acyl chain modifications. These analogues often act as antagonists by competitively binding to the LuxR-type receptor without inducing the conformational change required for activation.
The Homoserine Lactone Ring: An Essential Anchor
The L-homoserine lactone ring is a highly conserved feature of AHLs and is critical for activity.
-
Stereochemistry: The natural L-stereoisomer is essential for potent activity. The D-enantiomer of N-(3-oxo-octanoyl)-homoserine lactone (OOHL), for example, displays no antagonistic activity against TraR, LasR, or LuxR.[7]
-
Ring Analogues: Replacing the lactone ring's oxygen atom with sulfur to create a homocysteine thiolactone (HTL) can result in analogues that are even more potent activators of certain LuxR homologs, such as SdiA in Salmonella enterica.[10] These thiolactone analogues, however, may still be susceptible to degradation by lactonase enzymes.[10] Conversely, replacing the HSL ring with a non-hydrolyzable carbocyclic ring can create more stable antagonists.
Experimental Protocols for Assessing AHL Activity
The SAR data presented in this guide are primarily derived from reporter gene assays, which provide a robust and high-throughput method for screening AHL analogues as either agonists or antagonists.
Reporter Gene Assay
This assay utilizes a bacterial reporter strain, typically E. coli, that has been genetically engineered to express a LuxR-type protein and a reporter gene (e.g., gfp for green fluorescent protein or lacZ for β-galactosidase) under the control of a promoter that is activated by the LuxR-AHL complex. The intensity of the reporter signal (fluorescence or color change) is proportional to the activation of the LuxR-type protein by an AHL analogue.
Experimental Workflow:
Detailed Protocol:
-
Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into liquid medium (e.g., LB broth) containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking.[11]
-
Subculture: Dilute the overnight culture 1:100 into fresh medium and incubate at 37°C with shaking until the culture reaches an early-to-mid logarithmic phase of growth (e.g., an optical density at 600 nm of 0.1-0.3).
-
Aliquot and Treat: Aliquot the culture into a 96-well microplate. Add the test AHL analogues to the wells at various concentrations. For antagonist screening, add the analogue in the presence of a known concentration of the cognate agonist AHL. Include appropriate controls (e.g., DMSO vehicle control, agonist-only control).
-
Incubate: Incubate the microplate at the optimal temperature (e.g., 30°C or 37°C) for a sufficient period (e.g., 2-6 hours) to allow for gene expression.[12]
-
Measure Reporter Activity: Measure the reporter gene output using a microplate reader. For GFP, measure fluorescence (e.g., excitation at 485 nm, emission at 528 nm). For β-galactosidase, perform a colorimetric assay (e.g., using ONPG or X-Gal) and measure absorbance.[12]
-
Data Analysis: Normalize the reporter signal to cell density (OD600) to account for any effects on bacterial growth. Express the activity as a percentage relative to the maximal activation by the native AHL for agonists, or as a percentage of inhibition for antagonists.
Methods for Determining Binding Affinity
While reporter assays measure the downstream biological output, other biophysical techniques can directly quantify the binding affinity between an AHL and its receptor protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between a purified LuxR-type protein and an AHL analogue. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Electrophoretic Mobility Shift Assay (EMSA): EMSA can be used to assess the ability of an AHL to promote the binding of its cognate LuxR-type receptor to a specific DNA target.[13] An increase in the formation of the protein-DNA complex in the presence of an AHL indicates that the ligand enhances the protein's DNA-binding affinity.[13]
Conclusion
The structure-activity relationship of N-acyl-homoserine lactones is a finely tuned system where subtle molecular modifications can lead to profound changes in biological activity. The acyl chain length dictates receptor specificity, while modifications to the chain and the lactone ring can switch the molecule's function from an activator to an inhibitor. This detailed understanding, derived from systematic screening of synthetic analogues, provides a robust foundation for the rational design of next-generation quorum sensing modulators. By targeting bacterial communication rather than viability, these agents represent a promising strategy to combat bacterial virulence and biofilm formation, potentially circumventing the development of conventional antibiotic resistance.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 10. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Naturally Produced N-nonanoyl-L-Homoserine Lactone for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally produced N-nonanoyl-L-Homoserine lactone (C9-HSL) is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of the two forms, supported by experimental data and detailed protocols to aid in the selection process.
This compound is a key signaling molecule in bacterial quorum sensing, a communication process that regulates gene expression in response to cell population density. This molecule plays a crucial role in various bacterial behaviors, including biofilm formation and virulence factor production, making it a significant target for research and drug development.
Production and Properties: A Head-to-Head Comparison
The primary distinction between the two forms of C9-HSL lies in their origin and the methodologies used for their production and purification.
Synthetic this compound is produced through chemical synthesis. This method offers a high degree of control over the final product's purity and stereochemistry. Commercially available synthetic C9-HSL typically boasts a purity of 95% or greater.[1][2] The synthesis process allows for the production of large quantities of the molecule with high consistency between batches.
The following table summarizes the key characteristics of synthetic and naturally produced C9-HSL:
| Feature | Synthetic this compound | Naturally Produced this compound |
| Production Method | Chemical Synthesis | Extraction from bacterial cultures |
| Purity | Typically ≥95-98%[1][2] | Variable, dependent on purification |
| Yield | Scalable to large quantities | Dependent on bacterial production and extraction efficiency |
| Stereochemistry | Controlled (typically L-form) | Naturally occurring L-form |
| Cost | Generally lower for bulk quantities | Can be higher due to complex extraction and purification |
| Contaminants | Potential for residual solvents and reagents | Potential for co-extraction of other bacterial metabolites |
Biological Activity: An Inferred Equivalence in the Absence of Direct Comparison
While both synthetic and naturally produced C9-HSL are expected to exhibit identical biological activity due to their identical chemical structures, there is a notable lack of studies directly comparing the potency of the two forms in standardized bioassays. Researchers in the field often use synthetic AHLs for their convenience, high purity, and ready availability. It is generally assumed that the synthetic L-enantiomer is a precise mimic of the natural molecule.
The biological activity of C9-HSL is typically assessed through its ability to induce a response in a biosensor strain, its effect on biofilm formation, and its influence on the expression of quorum sensing-regulated genes.
Experimental Protocols for Evaluating C9-HSL Activity
To facilitate reproducible research, this guide provides detailed methodologies for key experiments used to assess the biological activity of C9-HSL.
Quorum Sensing Activity Bioassay using Agrobacterium tumefaciens Reporter Strain
This protocol utilizes a reporter strain of Agrobacterium tumefaciens that produces a detectable signal (e.g., β-galactosidase) in the presence of AHLs.[3][8][9][10][11][12]
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., NTL4(pCF218)(pCF372))
-
Luria-Bertani (LB) agar (B569324) plates supplemented with appropriate antibiotics and X-Gal
-
C9-HSL (synthetic or natural) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a lawn of the Agrobacterium tumefaciens reporter strain on LB agar plates containing X-Gal.
-
Prepare serial dilutions of the C9-HSL samples to be tested.
-
Spot a small volume (e.g., 5 µL) of each dilution onto the bacterial lawn.
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Observe the plates for the appearance of a blue color around the spots, indicating the production of β-galactosidase and thus, the presence of AHL activity.
-
The diameter of the blue zone can be measured for semi-quantitative analysis, or a liquid culture-based assay measuring β-galactosidase activity can be performed for more quantitative results.
Biofilm Formation Assay using Crystal Violet Staining
This method quantifies the ability of bacteria to form biofilms in the presence of C9-HSL.[13][14][15][16]
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
96-well microtiter plate
-
Bacterial growth medium
-
C9-HSL
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Inoculate the wells of a 96-well plate with a diluted bacterial culture.
-
Add different concentrations of C9-HSL to the wells. Include control wells with no C9-HSL.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Gene Expression Analysis by RT-qPCR
This protocol measures the change in the expression of quorum sensing-regulated genes in response to C9-HSL.[17][18]
Materials:
-
Bacterial strain of interest
-
C9-HSL
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., lasI, rhlI) and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Grow the bacterial culture to the desired cell density and expose it to C9-HSL for a specific period.
-
Extract total RNA from the bacterial cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data to determine the relative expression of the target genes in the C9-HSL treated samples compared to the untreated control, normalized to the expression of the housekeeping gene.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the quorum sensing signaling pathway and the experimental workflows.
Caption: Quorum sensing signaling pathway involving this compound (C9-HSL).
Caption: Experimental workflow for comparing synthetic and natural C9-HSL.
Conclusion
The choice between synthetic and naturally produced this compound will depend on the specific requirements of the research. Synthetic C9-HSL offers high purity, scalability, and batch-to-batch consistency, making it a reliable choice for most applications. Naturally produced C9-HSL provides the molecule in its native context, which may be advantageous for certain studies, but comes with challenges in yield and purity.
While direct comparative data on the biological potency of the two forms is currently lacking, the scientific community's widespread use of the synthetic version suggests a functional equivalence. The provided experimental protocols offer a standardized framework for researchers to evaluate the biological activity of C9-HSL, regardless of its source, contributing to the generation of robust and comparable data in the field of quorum sensing research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agrobacterium bioassay strain for ultrasensitive detection of N-acylhomoserine lactone-type quorum-sensing molecules: detection of autoinducers in Mesorhizobium huakuii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. static.igem.org [static.igem.org]
- 14. Protocols · Benchling [benchling.com]
- 15. ableweb.org [ableweb.org]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Role of N-Acyl-L-Homoserine Lactones in Burkholderia cenocepacia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenotypic and genotypic characteristics between wild-type Burkholderia cenocepacia and a mutant strain deficient in N-Acyl-L-Homoserine Lactone (AHL) synthesis. The data presented herein demonstrates a robust framework for validating the role of AHL-mediated quorum sensing (QS) in regulating key virulence-associated behaviors. As a model, we focus on the well-characterized CepIR system in B. cenocepacia, where the synthase CepI is responsible for producing N-octanoyl-L-homoserine lactone (C8-HSL).
Introduction to the CepIR Quorum Sensing System
Burkholderia cenocepacia, an opportunistic pathogen prevalent in cystic fibrosis patients, utilizes multiple QS systems to coordinate gene expression with population density.[1][2] The most conserved of these is the CepIR system.[1][3] In this pathway, the LuxI-family synthase, CepI, synthesizes the AHL signal molecule C8-HSL. As the bacterial population grows, C8-HSL accumulates. Upon reaching a threshold concentration, C8-HSL binds to and activates the LuxR-family transcriptional regulator, CepR.[1][4] This activated CepR-AHL complex then binds to specific DNA promoter regions, known as cep boxes, to modulate the expression of target genes, including those involved in virulence, biofilm formation, and motility.[1][5][6]
Caption: The CepIR quorum sensing pathway in B. cenocepacia.
Comparative Analysis: Wild-Type vs. ΔcepI Mutant
To validate the function of the C8-HSL signal, a comparison is made between the wild-type (WT) B. cenocepacia strain and an isogenic mutant with a deletion of the cepI gene (ΔcepI), rendering it incapable of producing C8-HSL. The following tables summarize quantitative data from key phenotypic assays.
Data Presentation
Table 1: Biofilm Formation
| Strain | Biofilm Biomass (Relative to WT) | Description |
| Wild-Type | 100% | Forms robust, structured biofilms. |
| ΔcepI Mutant | ~45%[7][8] | Biofilm maturation is significantly impaired, resulting in thin, unstructured cell layers.[5][8] |
Table 2: Extracellular Protease Activity
| Strain | Protease Activity (Relative to WT) | Description |
| Wild-Type | 100% | Exhibits high levels of extracellular proteolytic activity.[9] |
| ΔcepI Mutant | Not Detected[10][11] | Lacks detectable protease activity, indicating positive regulation by the CepIR system.[9][10] |
Table 3: Expression of Key QS-Regulated Genes
| Gene | Function | Expression in ΔcepI Mutant (vs. WT) |
| cepI | AHL Synthase | Downregulated |
| cepR | Transcriptional Regulator | Downregulated[11] |
| zmpA | Zinc Metalloprotease | Downregulated[11] |
| aidA | Autoinducer-dependent protein | Downregulated[12] |
Experimental Validation Workflow
The process of validating the role of C8-HSL involves a systematic comparison between the wild-type strain and the AHL-synthesis-deficient mutant. This workflow ensures that observed phenotypic differences can be directly attributed to the absence of the signaling molecule.
Caption: Workflow for comparing a wild-type strain to a synthase mutant.
Experimental Protocols
Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the total biofilm biomass on an abiotic surface.
-
Materials:
-
Overnight cultures of wild-type and ΔcepIB. cenocepacia.
-
Sterile 96-well flat-bottom polystyrene microtiter plates.
-
Appropriate growth medium (e.g., LB broth).
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid solution.
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
-
-
Procedure:
-
Dilute overnight cultures 1:100 in fresh growth medium.
-
Dispense 200 µL of each diluted culture into at least six wells of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under static conditions at 37°C for 24-48 hours.
-
Discard the planktonic culture by inverting the plate. Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 220 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely (e.g., by inverting on a paper towel).
-
Add 250 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Transfer 200 µL of the solubilized dye from each well to a new flat-bottom plate.
-
Measure the absorbance at 570 nm (OD570) using a microplate reader. The absorbance value is proportional to the biofilm biomass.
-
Extracellular Protease Activity Assay (Skim Milk Agar (B569324) Plate)
This protocol provides a qualitative or semi-quantitative measure of extracellular protease production.
-
Materials:
-
Overnight cultures of wild-type and ΔcepIB. cenocepacia.
-
LB agar plates supplemented with 3% (w/v) skim milk.
-
Sterile pipette tips or toothpicks.
-
-
Procedure:
-
Using a sterile toothpick, spot-inoculate the center of a skim milk agar plate with a single colony from an overnight culture of the wild-type strain.
-
Repeat the process on the same plate with the ΔcepI mutant strain, ensuring adequate separation between inoculation points.
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe the plates for a zone of clearing around the bacterial growth. The presence and diameter of this halo are indicative of casein hydrolysis by secreted proteases.[13]
-
-
Quantitative Alternative: For precise quantification, culture supernatants can be assayed using a commercial kit, such as one employing a dye-labeled protein substrate (e.g., FTC-casein).[13][14] The release of dye-labeled peptides is measured spectrophotometrically and is directly proportional to protease activity.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. The mntH gene of Burkholderia cenocepacia influences motility and quorum sensing to control virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of Quorum-Sensing Genes in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct binding of the quorum sensing regulator CepR of Burkholderia cenocepacia to two target promoters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quorum-Sensing Mutations Affect Attachment and Stability of Burkholderia cenocepacia Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of functions linking quorum sensing with biofilm formation in Burkholderia cenocepacia H111 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the cciIR Quorum-Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Identification of Specific and Universal Virulence Factors in Burkholderia cenocepacia Strains by Using Multiple Infection Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Dose-Response Analysis of N-nonanoyl-L-Homoserine lactone (C9-HSL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to perform a dose-response analysis for N-nonanoyl-L-Homoserine lactone (C9-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. Understanding the dose-dependent effects of C9-HSL is crucial for elucidating its role in bacterial communication and for the development of novel antimicrobial strategies that target quorum sensing. This document outlines detailed experimental protocols, presents a comparative framework for data analysis, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Acyl-Homoserine Lactone Activity
To provide a comparative context, the table below presents EC50 values for other common AHLs, illustrating the range of potencies observed in these signaling molecules.
| Acyl-Homoserine Lactone (AHL) | Receptor System | Reporter Strain | EC50 Value (µM) | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) | LuxR | E. coli | ~0.01 | [2] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | RhlR | E. coli | 8.95 | [3] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | LasR | P. aeruginosa | >1 | [4] |
| This compound (C9-HSL) | LuxR | E. coli | Effective Range: 0.1 - 1 | [1] |
Note: The effective range for C9-HSL is provided as a reference for experimental design, and a precise EC50 value should be determined experimentally.
Experimental Protocols
A robust dose-response analysis of C9-HSL typically involves the use of a bacterial reporter strain. This strain is engineered to produce a measurable signal, such as light (bioluminescence) or a fluorescent protein (e.g., GFP), in response to the activation of a specific AHL receptor by its cognate ligand.
Key Experiment: Dose-Response Bioassay using a Reporter Strain
Objective: To determine the EC50 value of C9-HSL by measuring the dose-dependent activation of a LuxR-based reporter system.
Materials:
-
This compound (C9-HSL)
-
Bacterial reporter strain (e.g., E. coli expressing a LuxR-type receptor and a reporter gene like gfp or luxCDABE under the control of a LuxR-dependent promoter)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Solvent for C9-HSL (e.g., DMSO or DMF)
-
96-well microplates (white plates with a clear bottom for fluorescence/luminescence measurements)
-
Microplate reader capable of measuring fluorescence or luminescence
-
Incubator shaker
Methodology:
-
Preparation of C9-HSL Stock Solution: Dissolve C9-HSL in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the C9-HSL stock solution in the growth medium to create a range of concentrations to be tested. It is advisable to include a wide range of concentrations bracketing the expected effective range (e.g., from 1 nM to 100 µM). Prepare a solvent-only control.
-
Reporter Strain Culture Preparation: Inoculate the reporter strain into fresh growth medium and grow the culture at the appropriate temperature (e.g., 37°C) with shaking until it reaches a specific optical density (OD600) in the early to mid-exponential phase (e.g., OD600 of 0.5)[5].
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the prepared reporter strain culture to each well.
-
Add a small volume of each C9-HSL dilution (and the solvent control) to the corresponding wells. Ensure the final solvent concentration is low and consistent across all wells to avoid toxicity.
-
-
Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a defined period (e.g., 4 hours) with shaking[5]. This allows for the activation of the reporter system by C9-HSL.
-
Data Acquisition:
-
Measure the optical density (OD600) of each well to assess bacterial growth.
-
Measure the reporter signal (fluorescence or luminescence) from each well using a microplate reader.
-
-
Data Analysis:
-
Normalize the reporter signal by dividing it by the OD600 value for each well to account for any differences in cell density.
-
Subtract the background signal from the solvent-only control wells.
-
Plot the normalized reporter signal as a function of the logarithm of the C9-HSL concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizing the Molecular Pathway and Experimental Workflow
C9-HSL Signaling Pathway
N-acyl homoserine lactones (AHLs) like C9-HSL are key signaling molecules in bacterial quorum sensing, a process that allows bacteria to regulate gene expression in response to population density[6][7]. The canonical signaling pathway involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression[8].
Caption: C9-HSL signaling pathway in a Gram-negative bacterium.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the key steps involved in performing a dose-response analysis of C9-HSL using a bacterial reporter strain.
Caption: Experimental workflow for C9-HSL dose-response analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal activation of type-L hormone-sensitive lipase measured in defatted heart powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Nonanoyl-L-homoserine lactone_TargetMol [targetmol.com]
- 8. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Silence: A Comparative Guide to Acyl-Homoserine Lactone (AHL) Analogs as Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor production, primarily mediated by signaling molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria. The inhibition of QS presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. This guide provides a comparative analysis of various synthetic AHL analogs, summarizing their inhibitory efficacy, detailing the experimental protocols for their evaluation, and illustrating the underlying signaling pathways.
Quantitative Comparison of AHL Analog Activity
The inhibitory effects of different AHL analogs on quorum sensing-regulated processes are quantified through various assays. The following tables summarize the reported inhibitory concentrations (IC50) and percentage inhibition of key virulence factors and biofilm formation, primarily in the opportunistic pathogen Pseudomonas aeruginosa.
Table 1: Inhibitory Concentration (IC50) of AHL Analogs against QS-related receptors
| AHL Analog | Target Receptor | IC50 (µM) | Bacterial Strain/System | Reference |
| PD12 (2,5-disubstituted tetrazole) | LasR | 0.03 | P. aeruginosa | [1] |
| Triazole Derivative (short chain, n=3,4) | LasR | 3.3 | E. coli (LasR reporter) | [1] |
| Thiolactone Analogs (1, 3-7, 9-12) | LuxR-type | Nanomolar range | V. fischeri, E. coli, P. aeruginosa, A. tumefaciens | [1] |
| 4-Flouro-β-keto ester (18) | - | 48 µg/mL | E. coli JB525 (GFP reporter) | |
| 4-Iodo-β-keto ester (21) | - | 88 µg/mL | E. coli JB525 (GFP reporter) | |
| 4-Methoxy-β-keto ester (22) | - | 45 µg/mL | E. coli JB525 (GFP reporter) | |
| 3-Methoxy-β-keto ester (23) | - | 24 µg/mL | E. coli JB525 (GFP reporter) |
Table 2: Inhibition of Virulence Factors and Biofilm Formation by AHL Analogs in Pseudomonas aeruginosa
| AHL Analog | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin (B1662382) Inhibition (%) | Elastase Inhibition (%) | Reference |
| Compound 3 | 200 | ~65 | ~19 | ~44 | [2] |
| Compound 10 | 200 | >60 | ~66 | ~52 | [2] |
| 3-oxoC6-d-HSL (34) | - | - | - | - | [3] |
| 3-oxoC8-d-HSL (35) | 282 (IC50) | - | - | - | [3] |
Signaling Pathways and Inhibition Mechanisms
The canonical AHL-mediated quorum sensing system in Gram-negative bacteria relies on the LuxI/LuxR-type machinery. LuxI-type synthases produce AHL signal molecules, which, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This complex then modulates the expression of target genes responsible for virulence and biofilm formation. AHL analogs primarily act as competitive inhibitors, binding to the LuxR receptor without activating it, thereby blocking the native AHL from initiating the signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AHL analog efficacy. Below are protocols for key experiments used to quantify quorum sensing inhibition.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of AHL analogs on the formation of static biofilms.
Pyocyanin Production Inhibition Assay
Pyocyanin is a virulence factor produced by P. aeruginosa under the control of quorum sensing. Its inhibition is a measure of anti-QS activity.
Methodology:
-
Culturing: Grow P. aeruginosa PAO1 overnight. Subculture into fresh LB broth containing the AHL analog at the desired concentration and incubate with shaking at 37°C for 24 hours. A control with no analog should be run in parallel.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) at a 3:2 supernatant-to-chloroform ratio. Mix vigorously.
-
Phase Separation: Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 2:1 chloroform-to-acid ratio. Mix well. The pyocyanin will move to the upper, pink aqueous layer.
-
Quantification: Measure the absorbance of the pink (acidified) layer at 520 nm. The percentage of inhibition is calculated relative to the control.[4]
Elastase Activity Assay (Elastin-Congo Red Method)
Elastase is another key virulence factor regulated by QS in P. aeruginosa.
Methodology:
-
Culture Supernatant Preparation: Grow P. aeruginosa PAO1 in the presence and absence of the AHL analog as described for the pyocyanin assay. Centrifuge the cultures and collect the cell-free supernatant.
-
Reaction Setup: Prepare a reaction mixture containing the culture supernatant, Tris-HCl buffer (pH 7.5), and Elastin-Congo Red (ECR) substrate.
-
Incubation: Incubate the mixture at 37°C for several hours (e.g., 3-18 hours) with shaking.
-
Stopping the Reaction: Stop the reaction by adding a phosphate (B84403) buffer to precipitate the remaining ECR.
-
Quantification: Centrifuge the tubes and measure the absorbance of the supernatant, which contains the Congo Red dye released by elastase activity, at 495 nm. Calculate the percentage of inhibition relative to the control.
Conclusion
The development of AHL analogs as quorum sensing inhibitors represents a vibrant field of research with significant potential for the development of novel anti-virulence therapies. The data presented in this guide highlights the structure-activity relationships that govern the inhibitory potential of these molecules. Standardization of experimental protocols is paramount for the accurate comparison of different AHL analogs and the identification of lead compounds for further development. The continued exploration of diverse chemical scaffolds will undoubtedly lead to the discovery of more potent and specific quorum sensing inhibitors.
References
- 1. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating N-nonanoyl-L-Homoserine Lactone Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of N-nonanoyl-L-Homoserine lactone (C9-HSL), a key signaling molecule in bacterial quorum sensing, is paramount for research into microbial pathogenesis, biofilm formation, and the development of novel antimicrobial therapies. This guide provides a comprehensive comparison of three orthogonal methods for the validation of C9-HSL: Thin-Layer Chromatography (TLC) coupled with bioassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS/MS).
Method Comparison
The selection of an appropriate analytical method for C9-HSL identification depends on the specific research question, required sensitivity, and the complexity of the sample matrix. While mass spectrometry-based methods offer high specificity and sensitivity, bioassays provide a functional confirmation of the molecule's activity. A combination of these orthogonal approaches provides the most robust validation.
| Feature | TLC-Bioassay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Principle | Separation by polarity on a stationary phase, followed by detection using a specific bacterial reporter strain that responds to the presence of the AHL. | Separation by polarity using a liquid mobile phase and a stationary phase, followed by mass-based detection and fragmentation for structural confirmation. | Separation of volatile or derivatized compounds in a gaseous mobile phase, followed by mass-based detection and fragmentation. |
| Specificity | Dependent on the biosensor strain's receptor specificity. Cross-reactivity with other AHLs is possible.[1][2] | High, based on precursor and product ion masses, as well as retention time.[1] | High, based on retention time and mass spectral fragmentation patterns. |
| Sensitivity | High, can detect picomolar to nanomolar concentrations depending on the biosensor.[3] | Very high, with limits of detection (LOD) in the picogram to nanogram per liter range, especially with techniques like SFC-HRMS.[4] | Generally less sensitive than LC-MS/MS for AHLs.[5] |
| Quantitative Analysis | Semi-quantitative, based on the size and intensity of the response zone.[3] | Excellent, with a wide linear dynamic range. | Good, but may require derivatization for better performance with some AHLs. |
| Throughput | High, multiple samples can be run on a single plate. | Moderate to high, depending on the chromatography run time. | Moderate, sample derivatization can add to the analysis time.[6] |
| Confirmation | Provides functional confirmation of biological activity. | Provides definitive structural confirmation through fragmentation patterns.[1] | Provides definitive structural confirmation through fragmentation patterns. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Coupled with Bioassay
This method combines the separation power of TLC with the high sensitivity and specificity of a bacterial biosensor. Agrobacterium tumefaciens is a commonly used biosensor as it can detect a broad range of AHLs.[3][7]
a. Sample Preparation:
-
Extract AHLs from the sample (e.g., bacterial culture supernatant) using an equal volume of acidified ethyl acetate (B1210297).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase and repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of ethyl acetate or methanol.
b. TLC Protocol:
-
Spot a few microliters of the reconstituted extract and C9-HSL standard onto a C18 reversed-phase TLC plate.
-
Develop the chromatogram in a sealed tank containing a mobile phase of 60:40 (v/v) methanol:water.[3]
-
Allow the solvent front to travel to the top of the plate, then remove and air dry completely.
c. Bioassay Protocol:
-
Prepare an overlay agar (B569324) by mixing a log-phase culture of the Agrobacterium tumefaciens reporter strain with molten, cooled LB agar containing a chromogenic substrate (e.g., X-gal).[1][8]
-
Pour the overlay agar evenly over the developed TLC plate.
-
Incubate the plate at an appropriate temperature (e.g., 28-30°C) overnight.
-
The presence of C9-HSL will be indicated by a colored spot (e.g., blue with X-gal) at a specific retention factor (Rf) corresponding to the C9-HSL standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of C9-HSL.
a. Sample Preparation:
-
Prepare the sample extract as described for the TLC-bioassay.
-
For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., a deuterated AHL analog) to the sample before extraction.
-
After drying, reconstitute the extract in the initial mobile phase (e.g., water with 0.1% formic acid).
b. LC-MS/MS Protocol:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.
-
Elute the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor for the specific precursor ion of C9-HSL (m/z 242.2) and its characteristic product ions (e.g., m/z 102.1, representing the homoserine lactone ring).[1] The presence of both the correct precursor and product ions at the expected retention time confirms the identity of C9-HSL.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS can also be used for the identification of C9-HSL, although it is generally less sensitive than LC-MS/MS for these compounds. Derivatization may be required to improve the volatility of the analyte.[5][6]
a. Sample Preparation and Derivatization:
-
Prepare the sample extract as described for the other methods.
-
To increase volatility, the extract can be derivatized, for example, by trimethylsilylation (TMS). This involves reacting the dried extract with a TMS derivatizing agent (e.g., BSTFA with 1% TMCS) in a suitable solvent.[6]
b. GC-MS/MS Protocol:
-
Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Use a temperature program to separate the components of the mixture.
-
The separated compounds are then introduced into a mass spectrometer.
-
The mass spectrometer is operated to detect the molecular ion and characteristic fragment ions of the derivatized C9-HSL.
Visualizations
References
- 1. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 2. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Bioactivity of N-Acyl-Homoserine Lactones (AHLs)
For researchers, scientists, and drug development professionals, understanding the subtle differences in the bioactivity of various N-acyl-homoserine lactones (AHLs) is critical for advancing quorum sensing research. This guide provides a comparative analysis of the bioactivity of common AHLs, supported by experimental data and detailed protocols. We will delve into the methodologies for quantifying AHL activity, present comparative data in a clear format, and discuss the statistical approaches necessary for robust analysis.
N-acyl-homoserine lactones are a class of signaling molecules involved in quorum sensing, a process that allows bacteria to coordinate gene expression based on population density.[1] The structure of an AHL, particularly the length and modification of the acyl side chain, dictates its specificity and potency in activating its cognate LuxR-type receptor, thereby influencing various behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][2]
Comparative Bioactivity of Common AHLs
The bioactivity of an AHL is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the AHL that elicits 50% of the maximum response in a given bioassay. A lower EC50 value indicates higher potency. The following table summarizes the EC50 values for a range of AHLs tested against different bacterial reporter strains, providing a basis for comparing their relative bioactivities.
| AHL Compound | Acyl Chain | 3-Position | Reporter Strain | EC50 (µM) |
| 3O-C4-HSL | C4 | Oxo | E. coli JM109/pSB401 | >10 |
| 3O-C6-HSL | C6 | Oxo | E. coli JM109/pSB401 | 0.04 ± 0.01 |
| 3O-C7-HSL | C7 | Oxo | E. coli JM109/pSB401 | 0.010 ± 0.002 |
| 3O-C8-HSL | C8 | Oxo | E. coli JM109/pSB401 | 0.010 ± 0.003 |
| C4-HSL | C4 | Unsubstituted | E. coli JM109/pSB401 | >10 |
| C6-HSL | C6 | Unsubstituted | E. coli JM109/pSB401 | 4 ± 1 |
| C8-HSL | C8 | Unsubstituted | E. coli JM109/pSB401 | 1.0 ± 0.2 |
| C10-HSL | C10 | Unsubstituted | E. coli JM109/pSB401 | >10 |
| 3O-C6-HSL | C6 | Oxo | S. enterica 14028/pJNS25 | 0.0020 ± 0.0004 |
| 3O-C8-HSL | C8 | Oxo | S. enterica 14028/pJNS25 | 0.0010 ± 0.0002 |
| C6-HSL | C6 | Unsubstituted | S. enterica 14028/pJNS25 | 0.002 ± 0.001 |
| C8-HSL | C8 | Unsubstituted | S. enterica 14028/pJNS25 | 0.0020 ± 0.0004 |
Data is adapted from "Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue".[3] The reporter strain E. coli JM109/pSB401 expresses the LuxR receptor from Vibrio fischeri, while S. enterica 14028/pJNS25 expresses the SdiA receptor.
The LuxR/I-type Signaling Pathway
The canonical mechanism of action for AHLs in Gram-negative bacteria involves the LuxI-family of AHL synthases and the LuxR-family of transcriptional regulators.[1][4] This signaling pathway is a cornerstone of quorum sensing research.
A typical LuxR/I-type quorum sensing signaling pathway.
Experimental Protocols for Bioactivity Assessment
Accurate comparison of AHL bioactivity relies on standardized and reproducible experimental protocols. Reporter gene assays are the most common method, utilizing bacterial strains engineered to produce a measurable signal (e.g., light, color, or fluorescence) in response to a specific AHL.
General Experimental Workflow
The process of quantifying AHL bioactivity follows a structured workflow, from preparing the necessary reagents to analyzing the final data.
A general workflow for determining the bioactivity of AHLs.
Detailed Protocol: Chromobacterium violaceum CV026 Bioassay
The C. violaceum CV026 strain is a widely used biosensor that produces a purple pigment, violacein (B1683560), in response to short-to-medium chain AHLs (C4- to C8-HSLs).[5]
-
Preparation of Reporter Strain:
-
Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth.
-
Incubate overnight at 30°C with shaking until the culture reaches a stationary phase.
-
-
Assay Setup:
-
Prepare serial dilutions of the AHLs to be tested in a suitable solvent (e.g., DMSO or ethyl acetate) and then dilute into LB broth.
-
Add 100 µL of each AHL dilution to the wells of a 96-well microtiter plate. Include a negative control (broth with solvent only).
-
Dilute the overnight CV026 culture 1:1000 in fresh LB broth.
-
Add 100 µL of the diluted CV026 culture to each well. The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 16-24 hours.
-
Quantify violacein production by measuring the absorbance at 585-595 nm using a plate reader. Alternatively, violacein can be extracted using DMSO or ethanol (B145695) before measurement.
-
Detailed Protocol: Agrobacterium tumefaciens NTL4 Reporter Assay
The A. tumefaciens NTL4 strain often carries a reporter plasmid (e.g., pZLR4) with a lacZ gene under the control of an AHL-inducible promoter.[6][7][8] The presence of active AHLs leads to the expression of β-galactosidase, which can be quantified.
-
Preparation of Reporter Strain:
-
Grow A. tumefaciens NTL4 (with reporter plasmid) in AT minimal glucose medium supplemented with appropriate antibiotics (e.g., streptomycin (B1217042) and tetracycline) overnight at 28°C.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of AHLs in AT minimal medium.
-
In a 96-well plate, combine the AHL dilutions with a standardized inoculum of the NTL4 reporter strain.
-
-
Incubation and Measurement:
-
Incubate the plate at 28°C for a defined period (e.g., 4-6 hours).
-
Lyse the cells (e.g., using toluene (B28343) or a commercial lysis reagent).
-
Add a colorimetric β-galactosidase substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measure the development of the yellow product (o-nitrophenol) by reading the absorbance at 420 nm over time.
-
Calculate β-galactosidase activity in Miller units.
-
Statistical Analysis of Bioactivity
Comparing the bioactivity of different AHLs requires more than just observing differences in EC50 values; it necessitates rigorous statistical analysis.
-
Dose-Response Curve Fitting: EC50 values are derived from dose-response curves, which are typically fitted using a four-parameter logistic (4PL) non-linear regression model. This model describes the relationship between the AHL concentration (log-transformed) and the measured response.
-
Comparing EC50 Values: To determine if the EC50 values of two or more AHLs are statistically different, several methods can be employed:
-
T-test: For comparing the means of two sets of EC50 values obtained from replicate experiments, an independent samples t-test can be used. This assumes that the EC50 values are approximately normally distributed.
-
ANOVA: When comparing the EC50 values of more than two AHLs, a one-way Analysis of Variance (ANOVA) is appropriate, followed by post-hoc tests (e.g., Tukey's HSD) to identify which specific pairs of AHLs differ significantly.
-
Global Curve Fitting: Advanced statistical software (like GraphPad Prism) can perform a global non-linear regression fit. This method fits curves for all datasets simultaneously and uses statistical tests (e.g., an F-test) to determine if a single shared EC50 value is sufficient to describe all datasets or if individual EC50 values provide a statistically significant better fit. This is often the most robust method for comparing potencies.
-
References
- 1. Detection of acyl-homoserine lactones by Escherichia and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-nonanoyl-L-Homoserine Lactone (C9-HSL) Signaling Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
N-nonanoyl-L-homoserine lactone (C9-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This guide provides an objective comparison of C9-HSL signaling across different bacterial species, supported by experimental data and detailed methodologies. Understanding the nuances of inter-species signaling is critical for developing novel anti-virulence strategies that target bacterial communication.
Interspecies Comparison of N-Acyl Homoserine Lactone (AHL) Signaling
Gram-negative bacteria utilize a variety of N-acyl homoserine lactones (AHLs) as autoinducers for quorum sensing.[1] These signaling molecules consist of a conserved homoserine lactone ring and a variable acyl side chain, which typically ranges from 4 to 18 carbons in length.[2] The specificity of this communication system is largely determined by the interaction between the AHL signal and its cognate LuxR-type receptor protein.[3] While many LuxR-type receptors exhibit high specificity for their native AHL, some display a degree of promiscuity, allowing them to recognize and respond to AHLs produced by other bacterial species.[4] This "eavesdropping" or "crosstalk" can have significant implications for the dynamics of polymicrobial communities, influencing processes such as biofilm formation, virulence factor production, and antibiotic resistance.[1][4]
This compound (C9-HSL) is a less commonly studied long-chain AHL compared to the well-characterized signals of Pseudomonas aeruginosa, such as 3-oxo-C12-HSL and C4-HSL.[5][6] However, its role in inter-species communication is an emerging area of interest. This guide focuses on the known and potential interactions of C9-HSL with various bacterial species.
Quantitative Data on AHL Receptor Activation
The following table summarizes the activation of different LuxR-type receptors by various AHLs. While direct quantitative data for C9-HSL is limited in the literature, the available information provides insights into the potential for inter-species signaling.
| Receptor (Organism) | Native Ligand(s) | Known Non-native Ligands and Responses | C9-HSL Response (where available) | Reference |
| LasR (Pseudomonas aeruginosa) | 3-oxo-C12-HSL | Responds to a range of long-chain AHLs. | Likely a weak agonist or antagonist, but specific quantitative data is not readily available. | [5] |
| RhlR (Pseudomonas aeruginosa) | C4-HSL | Primarily responds to short-chain AHLs. | Not expected to be a strong activator. | [5] |
| CepR (Burkholderia cenocepacia) | C8-HSL, C6-HSL | Can respond to AHLs from P. aeruginosa.[7] | Likely to have some level of response due to the recognition of other medium-to-long chain AHLs. | [1][8] |
| CciR (Burkholderia cenocepacia) | C6-HSL | Primarily responds to short-chain AHLs. | Less likely to respond compared to CepR. | [8] |
| AbaR (Acinetobacter baumannii) | 3-OH-C12-HSL | Can respond to heterologous AHLs.[9] | Potential for interaction, as A. baumannii is known to produce a variety of long-chain AHLs. | [4][9] |
| CviR (Chromobacterium violaceum) | C10-HSL, C6-HSL | Responds to a broad range of short-to-medium chain AHLs, leading to violacein (B1683560) production. | Expected to induce a response, though potentially weaker than its native ligands. | [10][11] |
Signaling Pathways and Experimental Workflows
General AHL Signaling Pathway
The canonical AHL quorum sensing circuit involves the synthesis of an AHL signal molecule by a LuxI-type synthase. As the bacterial population density increases, the AHL accumulates in the environment and diffuses across the cell membrane.[1] Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type transcriptional regulator, inducing a conformational change that promotes dimerization and binding to specific DNA sequences known as lux boxes. This, in turn, activates the transcription of target genes.
Canonical AHL-mediated quorum sensing pathway.
Experimental Workflow for Interspecies Signaling Analysis
To investigate the effect of C9-HSL on a target bacterial species, a series of experiments can be conducted. The following workflow outlines the key steps, from signal detection to the analysis of phenotypic responses.
Workflow for investigating C9-HSL signaling.
Experimental Protocols
Luciferase Reporter Assay for AHL Detection
This protocol is adapted for the use of a bacterial reporter strain, such as E. coli JM109 containing the plasmid pJBA132, which harbors a luxI promoter-driven GFP or luciferase reporter gene.[12]
1. Preparation of Reporter Strain: a. Inoculate a single colony of the reporter strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid maintenance. b. Incubate overnight at 37°C with shaking (200 rpm).
2. Assay Setup: a. The following day, dilute the overnight culture 1:100 in fresh LB broth with the selective antibiotic. b. In a 96-well, opaque-bottom plate, add 180 µL of the diluted reporter culture to each well. c. Add 20 µL of the test sample (e.g., bacterial supernatant extract, or a known concentration of C9-HSL standard) to the wells. Include a negative control (sterile medium or solvent) and a positive control (a known activating AHL).
3. Incubation: a. Incubate the plate at 30°C for 4-6 hours with shaking.
4. Measurement: a. Measure the luminescence using a plate reader. b. For GFP reporters, measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.
5. Data Analysis: a. Subtract the background luminescence/fluorescence from the negative control wells. b. Normalize the reporter activity to the optical density (OD600) of the cultures to account for differences in cell growth. c. Compare the activity induced by the test samples to that of the AHL standards to estimate the equivalent AHL concentration.
Quantitative Biofilm Formation Assay (Crystal Violet Method)
This protocol provides a method for quantifying the effect of C9-HSL on biofilm formation in a 96-well plate format.
1. Preparation of Bacterial Culture: a. Grow the bacterial strain of interest overnight in a suitable liquid medium at its optimal temperature.
2. Biofilm Formation: a. Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium. b. In a 96-well, flat-bottom polystyrene plate, add 200 µL of the diluted culture to each well. c. Add different concentrations of C9-HSL to the test wells. Include a solvent control. d. Incubate the plate statically at the optimal growth temperature for 24-48 hours.
3. Staining: a. Carefully discard the planktonic culture from the wells by inverting the plate. b. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells. c. Air-dry the plate for 20-30 minutes. d. Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Discard the crystal violet solution and wash the wells three times with sterile water.
4. Quantification: a. Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol (B145695) to each well. b. Incubate for 15 minutes at room temperature with gentle shaking. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate. d. Measure the absorbance at 570 nm using a plate reader.
LC-MS/MS for AHL Detection and Quantification
This protocol outlines a general method for the extraction and analysis of AHLs from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (AHL Extraction): a. Grow the bacterial strain of interest in liquid culture to the desired growth phase (typically stationary phase). b. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Acidify the supernatant to pH 2 with hydrochloric acid. d. Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate. e. Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator. f. Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of acetonitrile (B52724) or methanol.
2. LC-MS/MS Analysis: a. Chromatography: i. Use a C18 reversed-phase column. ii. Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). iii. A typical gradient might be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B. b. Mass Spectrometry: i. Use electrospray ionization (ESI) in positive ion mode. ii. For targeted detection of AHLs, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the specific AHL, and a common product ion is m/z 102, which corresponds to the fragmented homoserine lactone ring.[13] For C9-HSL (C13H23NO3), the precursor ion would be m/z 242.18. iii. For untargeted analysis, a full scan or precursor ion scan for m/z 102 can be performed.
3. Quantification: a. Prepare a standard curve using synthetic C9-HSL of known concentrations. b. Spike a known amount of an internal standard (e.g., a deuterated AHL) into the samples before extraction to correct for extraction efficiency and matrix effects. c. Quantify the C9-HSL in the samples by comparing the peak areas to the standard curve.
Conclusion
The study of this compound signaling is a rapidly evolving field. While significant research has focused on the quorum sensing systems of model organisms like Pseudomonas aeruginosa, the roles of less common AHLs such as C9-HSL in inter-species communication are still being elucidated. The experimental protocols provided in this guide offer a robust framework for investigating the production and perception of C9-HSL across a range of bacterial species. By employing these methods, researchers can generate valuable quantitative data to populate comparative tables and further unravel the complex chemical language of the microbial world. This knowledge is fundamental for the development of targeted therapies that disrupt bacterial communication and mitigate the virulence of pathogenic bacteria.
References
- 1. Differential Modulation of Burkholderia cenocepacia Virulence and Energy Metabolism by the Quorum-Sensing Signal BDSF and Its Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interspecies communication between Burkholderia cepacia and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Specific and Universal Virulence Factors in Burkholderia cenocepacia Strains by Using Multiple Infection Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 11. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 12. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of N-nonanoyl-L-Homoserine Lactone: A Guide to Safe and Compliant Laboratory Practices
Core Principles of Chemical Waste Disposal
The fundamental approach to managing laboratory waste involves a hierarchy of controls aimed at maximizing safety and minimizing environmental impact.[6] This strategy includes pollution prevention, reuse or redistribution, treatment and recycling, and finally, disposal.[6] For N-nonanoyl-L-Homoserine lactone, as with most laboratory chemicals, proper disposal is paramount to prevent harm to human health and the environment.[1][2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
-
The first crucial step is to identify and classify the waste.[1] this compound waste should be considered hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[2]
-
This classification includes pure, unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).[2][3]
2. Segregation of Waste:
-
Proper segregation of waste is critical to prevent accidental chemical reactions.[1][2]
-
Solid Waste: Collect solid this compound and contaminated disposable labware (e.g., weighing boats, contaminated gloves) in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof liquid waste container.[2] Do not mix with other incompatible waste streams.[2] Aqueous waste should be collected separately from organic solvent waste.[6]
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated puncture-resistant sharps container.[1]
3. Labeling of Waste Containers:
4. Safe Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[1][2]
-
Ensure containers are kept closed except when adding waste.[2]
-
Use secondary containment to prevent spills.[2]
-
Store incompatible waste types separately to prevent dangerous reactions.[2]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed properly.
-
It is recommended to triple-rinse the container with a suitable solvent capable of dissolving the compound.[2][6]
-
The rinsate must be collected and treated as hazardous waste.[2][6]
-
After triple-rinsing, the container can often be disposed of in the regular trash, provided all labels are removed or defaced.[2][6] However, always follow your institution's specific guidelines.
6. Professional Disposal:
-
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal service.[1]
-
Your institution's Environmental Health and Safety (EHS) department will typically manage this process. Contact them to schedule a waste pickup.[2]
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [2]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general principles for laboratory waste apply. The following table summarizes key handling and storage information derived from the SDS of a similar compound, N-octanoyl-DL-homoserine lactone.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-impermeable gloves, and a lab coat.[4][5] Ensure adequate ventilation.[4] |
| Spill Management | In case of a spill, avoid dust formation.[4][5] Evacuate personnel to a safe area.[4] Wear appropriate PPE.[4] Sweep up the solid material and place it in a suitable, closed container for disposal.[5] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed.[5][7] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for research applications are beyond its scope. For information on experimental use, researchers should consult relevant scientific literature and their institution's safety protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling N-nonanoyl-L-Homoserine lactone
Essential Safety and Handling Guide for N-nonanoyl-L-Homoserine lactone
Authored for researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical information for the handling and disposal of this compound.
This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and emergency response plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are paramount to minimizing exposure risks. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2][3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2] |
Standard Operating Procedure for Handling
Following a systematic workflow is crucial for safety and experimental integrity. The diagram below illustrates the step-by-step process for the safe handling of this compound from preparation to disposal.
Caption: Standard workflow for handling this compound.
Accidental Spill Response Protocol
In the event of a spill, a structured and immediate response is critical to contain the material and mitigate any potential hazards.
Immediate Actions
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and restrict access.[1][4]
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[1][4]
Containment and Cleanup
-
Personal Protection: Wear the appropriate PPE as detailed in the table above, including respiratory protection.[1][4]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[4]
-
Cleanup: For solid spills, sweep up and shovel the material. For liquid spills, use an inert absorbent material.[2] Place the collected material into a suitable, closed container for disposal.[2][4]
The following diagram outlines the logical flow of actions to be taken in response to a spill.
Caption: Emergency response workflow for an this compound spill.
Disposal Plan
Unused this compound and contaminated materials should be treated as chemical waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
-
Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Discharge into the environment and sewer systems must be avoided.[4]
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
